2-(2-Hydroxypropoxy)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxypropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-5(8)4-9-6(2)3-7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
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InChI Key |
DUFKCOQISQKSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861722 | |
| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |
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Molecular Weight |
134.17 g/mol | |
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Physical Description |
Polypropylene glycol appears as colorless liquid that is odorless or has a mild sweet odor. May float or sink in water. (USCG, 1999), Liquid, Clear, oily liquid; [HSDB] | |
| Record name | POLYPROPYLENE GLYCOL | |
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| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |
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| Record name | Polypropylene glycol | |
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Flash Point |
390 to 495 °F (USCG, 1999), Flash Point varies from 390 to 495 °F, depending on molecular weight | |
| Record name | POLYPROPYLENE GLYCOL | |
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| Record name | Polypropylene glycol | |
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Solubility |
Lower molecular weight members are sol in water, Infinite, In water: PPG 425, >10,000 mg/L; PPG 1000, >1,000 mg/L; PPG 2000, 250 mg/L; PPG 2700, 15 mg/L | |
| Record name | Polypropylene glycol | |
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Density |
1.012 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.002-1.007 | |
| Record name | POLYPROPYLENE GLYCOL | |
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| Record name | Polypropylene glycol | |
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Vapor Pressure |
<0.01 mm Hg at 20 °C /contains 130-190 ppm proprietary phenolic antioxidant/ | |
| Record name | Polypropylene glycol | |
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Color/Form |
Clear, lightly colored, slightly oily, viscous liquids | |
CAS No. |
25322-69-4, 106-62-7 | |
| Record name | POLYPROPYLENE GLYCOL | |
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| Record name | 2-(2-Hydroxypropoxy)-1-propanol | |
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| Record name | 2-(2-Hydroxypropoxy)propan-1-ol | |
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| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy- | |
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| Record name | 1-propanol, 2-(2-hydroxypropoxy)- | |
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| Record name | Propane-1,2-diol, propoxylated | |
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| Record name | 2-(2-hydroxypropoxy)propanol | |
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| Record name | 2-(2-HYDROXYPROPOXY)PROPAN-1-OL | |
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| Record name | Polypropylene glycol | |
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| Record name | Polypropylene glycol (m w 1,200-3,000) | |
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Melting Point |
-58 °F (USCG, 1999) | |
| Record name | POLYPROPYLENE GLYCOL | |
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Foundational & Exploratory
2-(2-Hydroxypropoxy)propan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(2-Hydroxypropoxy)propan-1-ol
Introduction: Unveiling a Versatile Glycol Ether
This compound is a clear, viscous, and nearly odorless liquid that holds a significant position in both industrial and research settings.[1] As a primary isomer found in commercial dipropylene glycol, this compound is not a singular entity but part of a mixture of three isomers.[1][2] Its unique molecular structure, featuring two hydroxyl groups and an ether linkage, bestows upon it a valuable set of properties, including excellent solvency, low toxicity, and a high boiling point.[1]
This guide offers a comprehensive exploration of the chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular identity, physicochemical characteristics, reactivity, and applications, providing the technical insights necessary for its effective use in the laboratory and beyond.
Molecular Identity and Physicochemical Profile
At its core, this compound is a dihydroxy ether, a member of the polypropylene glycol family.[3][4][5] Its structure and identity are well-defined by several key identifiers.
The spatial arrangement of its atoms is crucial to its function, as illustrated below.
Caption: 2D structure of this compound.
Core Physicochemical Data
The utility of a chemical in drug development and research is fundamentally governed by its physical properties. These parameters dictate its behavior as a solvent, its miscibility, and its stability under various conditions.
| Property | Value | Source |
| Appearance | Clear, lightly colored, viscous liquid | [3] |
| Boiling Point | ~234.2 °C (453.6 °F) at 760 mmHg | [3][7] |
| Density | ~1.034 g/cm³ | [7][] |
| Flash Point | 95.5 °C (203.9 °F) | [3][7] |
| Water Solubility | Miscible | [1][3] |
| Alcohol Solubility | Soluble in ethanol | [1][10] |
| pKa | 14.41 ± 0.20 (Predicted) | [7][11] |
| LogP (Octanol/Water) | -0.23540 (LogP), -0.7 (XLogP3) | [5][7] |
| Refractive Index | n20/D 1.441 | [12] |
| Hydrogen Bond Donors | 2 | [5][7] |
| Hydrogen Bond Acceptors | 3 | [5][7] |
Reactivity Profile: The Role of Functional Groups
The chemical behavior of this compound is dictated by its three key functional components: a primary hydroxyl group, a secondary hydroxyl group, and an ether linkage.[3] This combination allows for a range of chemical transformations and intermolecular interactions.
The hydroxyl (-OH) groups are the primary centers of reactivity.[3] They can act as nucleophiles, participate in hydrogen bonding, and undergo reactions such as:
-
Esterification: Reacting with carboxylic acids or their derivatives to form esters.
-
Etherification: Further reaction to form more complex polyethers.
-
Oxidation: The primary and secondary alcohols can be oxidized to form aldehydes and carboxylic acids.[3]
The ether linkage (-O-) is comparatively stable but can be cleaved under harsh acidic conditions.[3] The presence of these functional groups makes the molecule highly polar, contributing to its miscibility with water and other polar solvents like ethanol.[10]
Caption: Key reactive sites and potential transformations.
Synthesis and Isomeric Considerations
This compound is commercially produced as a component of dipropylene glycol. The synthesis process typically involves the hydration of propylene oxide. This reaction can be catalyzed to produce a mixture of isomers, with this compound being a major product alongside 4-oxa-2,6-heptandiol and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1][2][13] The control of reaction conditions is critical to influence the distribution of these isomers.
Caption: Simplified workflow for dipropylene glycol synthesis.
Applications in Scientific Research and Formulation
The unique combination of properties makes this compound a valuable component in numerous applications relevant to scientific and pharmaceutical fields.
-
Solvent: Its excellent solvency for a wide range of organic and inorganic materials, coupled with its low volatility and low toxicity, makes it an ideal medium for chemical reactions and a carrier in formulations.[1][3][10] It is particularly useful in dissolving active pharmaceutical ingredients (APIs) that have poor water solubility.
-
Humectant and Plasticizer: In cosmetic and pharmaceutical formulations, it functions as a humectant, absorbing and retaining moisture to prevent products from drying out.[3]
-
Chemical Intermediate: The reactive hydroxyl groups allow it to serve as a building block in the synthesis of polyesters, polyurethanes, and other complex molecules.[1][3]
-
Reference Standard: In analytical chemistry, it is used as a reference standard for method development, validation, and quality control, particularly in the analysis of raw materials and finished products during drug development.[3]
Safety, Handling, and Toxicology
This compound is generally considered to have a low toxicity profile.[1] However, as with any chemical, proper handling procedures are essential to ensure laboratory safety.
-
Primary Hazards: While not classified as hazardous under most regulations, it can cause serious eye irritation and may lead to mild skin or respiratory irritation upon prolonged contact.[3][14]
-
Handling Recommendations: It is crucial to handle this compound in a well-ventilated area.[3] Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn to avoid direct contact with skin and eyes.[3][14]
-
First Aid: In case of eye contact, the area should be rinsed with water for at least 15 minutes.[14] If skin contact occurs, the affected area should be washed thoroughly with soap and water.[14] If inhaled, the individual should be moved to fresh air.[14]
Conclusion
This compound stands out as a multifaceted and indispensable chemical for researchers and formulation scientists. Its favorable physicochemical properties—high boiling point, excellent solvency, and low toxicity—underpinned by a molecular structure with versatile reactive sites, ensure its continued relevance. From serving as a benign solvent system in drug delivery to acting as a foundational block in polymer synthesis, a thorough understanding of its chemical properties is paramount for leveraging its full potential in scientific innovation.
References
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2-(2-Hydroxypropoxy)-propan-1-ol - ChemBK. (2024, April 9). Retrieved January 31, 2026, from [Link]
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This compound - LookChem. (n.d.). Retrieved January 31, 2026, from [Link]
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MATERIAL SAFETY DATA SHEET 1-PROPANOL - West Liberty University. (n.d.). Retrieved January 31, 2026, from [Link]
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Dipropylene glycol | Solubility of Things. (n.d.). Retrieved January 31, 2026, from [Link]
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2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
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Dipropylene glycol - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7) - Cheméo. (n.d.). Retrieved January 31, 2026, from [Link]
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
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CID 21705206 | C12H28O6 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
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1-Propanol, 2-(2-hydroxypropoxy)- - NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]
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Densities and viscosities of aqueous solutions of 1-propanol and 2-propanol at temperatures from 293.15 K to 333.15 K | Request PDF - ResearchGate. (2025, August 10). Retrieved January 31, 2026, from [Link]
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Viscosities-densities-different-alcohols.pdf. (2021, October 8). Retrieved January 31, 2026, from [Link]
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1-Propanol, 2-(2-hydroxypropoxy)- - NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]
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Synthesis and Identification of Dipropylene Glycol Isomers - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
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Technical Monograph: 2-(2-Hydroxypropoxy)propan-1-ol
The Asymmetric Isomer of Dipropylene Glycol
CAS Number: 106-62-7 Commercial Mixture CAS: 25265-71-8 (Dipropylene Glycol, unspecified isomer) Synonyms: Dipropylene glycol (primary-secondary isomer); 1-(2-Hydroxypropoxy)propan-2-ol (reverse nomenclature); DPG-PS.
Part 1: Chemical Identity & Stereochemical Landscape
In the high-stakes arena of formulation science and polymer synthesis, precision is paramount. While commercial Dipropylene Glycol (DPG) is ubiquitously traded as a mixture (CAS 25265-71-8), the specific isomer 2-(2-Hydroxypropoxy)propan-1-ol (CAS 106-62-7) represents the "asymmetric bridge" of the family.
Unlike its symmetric counterparts—the secondary-secondary (1,1'-oxybis-2-propanol) and primary-primary (2,2'-oxybis-1-propanol) isomers—this molecule possesses both a primary hydroxyl and a secondary hydroxyl group. This structural duality creates a unique reactivity profile, allowing for selective functionalization (e.g., esterifying the primary alcohol while leaving the secondary alcohol available for hydrogen bonding or subsequent reaction).
Structural Data
| Feature | Specification |
| Molecular Formula | |
| Molecular Weight | 134.17 g/mol |
| SMILES | CC(O)COCC(C)O (Note: Stereoisomers exist) |
| Chirality | Contains 2 chiral centers; exists as 4 enantiomers ( |
| Boiling Point | ~230.5 °C (Isomer specific variations are slight) |
| LogP | -0.6 to -0.4 (Highly hydrophilic) |
Part 2: Synthesis & Thermodynamic Causality
The formation of this compound is not a random event; it is a probabilistic outcome of the acid-catalyzed hydration of propylene oxide (PO) .
The Mechanism of Formation
The synthesis is governed by the regioselectivity of the epoxide ring opening.
-
Protonation: The oxygen of the propylene oxide is protonated.
-
Nucleophilic Attack: A propylene glycol (PG) molecule attacks the activated epoxide.
-
Attack at the less substituted carbon (Primary)
Leads to Secondary alcohol formation. -
Attack at the more substituted carbon (Secondary)
Leads to Primary alcohol formation.
-
To generate the target primary-secondary isomer (CAS 106-62-7) , a "Head-to-Tail" addition must occur. This is statistically favored over the "Tail-to-Tail" (Primary-Primary) but less favored than the "Head-to-Head" (Secondary-Secondary) in standard acid catalysis.
Figure 1: Regioselective pathways in the hydration of propylene oxide yielding the asymmetric DPG isomer.
Part 3: Physicochemical Profile & Applications[2][3]
Solubility & Viscosity
The asymmetric isomer exhibits a viscosity profile intermediate between the symmetric isomers. Its primary utility in drug development lies in its coupling efficiency . The primary hydroxyl group is less sterically hindered, making it a superior solvent for bulky active pharmaceutical ingredients (APIs) compared to the secondary-secondary isomer.
| Property | Value/Behavior | Relevance to Formulation |
| Hygroscopicity | High | Acts as a humectant; prevents "crusting" of topical creams. |
| Surface Tension | ~32 dyne/cm | Excellent wetting agent for hydrophobic powders. |
| Vapor Pressure | < 0.01 mmHg @ 20°C | Low volatility ensures stability in fragrance/transdermal patches. |
Pharmaceutical Applications[2][3][4][5][6]
-
Transdermal Permeation Enhancer: The amphiphilic nature of the molecule disrupts the stratum corneum lipid bilayer, facilitating API entry.
-
Chiral Synthon: In organic synthesis, the pure isomer (if isolated) can serve as a chiral building block, leveraging its two stereocenters.
-
Solubilizer: Used in parenteral formulations (though less common than Propylene Glycol) for poorly water-soluble drugs like benzodiazepines or corticosteroids.
Part 4: Analytical Characterization Protocol (Self-Validating)
Distinguishing CAS 106-62-7 from its isomers requires high-resolution gas chromatography (GC). A standard C18 HPLC column often fails to resolve the isomers adequately due to their identical molecular weights and similar polarities.
The Protocol: Derivatization-GC/MS To validate the presence of the primary-secondary isomer, we utilize silylation to increase volatility and improve peak shape.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg of DPG sample in 1 mL anhydrous pyridine.
-
Derivatization: Add 0.2 mL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes. This converts hydroxyls to TMS ethers.
-
Causality: The primary hydroxyl reacts faster than the secondary. Incomplete reaction kinetics can actually be used to distinguish isomers if monitored, but full derivatization is preferred for quantification.
-
-
GC Parameters:
-
Column: RTx-5MS or equivalent (30m x 0.25mm ID).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min)
10°C/min 250°C.
-
-
Detection (MS): Monitor Split peaks.
-
Validation: The "Head-to-Tail" isomer (106-62-7) will elute between the symmetric isomers. The fragmentation pattern will distinctively show ions related to primary vs secondary cleavage.
-
Figure 2: Analytical workflow for the specific isolation and identification of the asymmetric DPG isomer.
Part 5: Toxicology & Safety
While the specific isomer CAS 106-62-7 is rarely tested in isolation, it is covered under the toxicological profile of the mixture (CAS 25265-71-8).
-
Acute Toxicity: Low.[2] Oral LD50 (Rat) > 14,800 mg/kg.
-
Irritation: Minimally irritating to eyes and skin.
-
Metabolism: Metabolized via alcohol dehydrogenase to pyruvate and lactate (similar to propylene glycol), entering the Krebs cycle.
-
Regulatory Status: Listed in the FDA Inactive Ingredient Database (IID) for topicals and some oral formulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32881, 2-(2-Hydroxypropoxy)-1-propanol. Retrieved from [Link]
-
OECD SIDS (2001). Dipropylene Glycol: SIDS Initial Assessment Report for SIAM 12. UNEP Publications. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Oxydipropanol (Dipropylene Glycol). Retrieved from [Link]
-
NIST Chemistry WebBook. 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Standard Reference Data. Retrieved from [Link]
Sources
2-(2-Hydroxypropoxy)propan-1-ol synthesis methods
An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxypropoxy)propan-1-ol and its Isomers
Authored by a Senior Application Scientist
Foreword: Understanding Dipropylene Glycol (DPG)
This compound is a significant chemical compound within a broader family of isomers collectively known as dipropylene glycol (DPG).[1] DPG is a colorless, nearly odorless, viscous liquid with a high boiling point and low toxicity.[1] It is produced as a coproduct during the synthesis of monopropylene glycol (MPG) from the hydrolysis of propylene oxide.[2][3] The term "dipropylene glycol" typically refers to a mixture of three isomers:
-
This compound (CAS: 106-62-7): The primary-secondary ether, a focal point of this guide.
-
1,1'-Oxybis(2-propanol) (CAS: 110-98-5): The disecondary ether.
-
2,2'-Oxybis(1-propanol) (CAS: 108-61-2): The diprimary ether.[1][4]
The distribution of these isomers is highly dependent on the synthesis process employed.[5] DPG's versatile properties, including its excellent solvency and low volatility, make it a crucial intermediate and component in numerous applications, such as unsaturated polyester resins, plasticizers, polyurethanes, cosmetics, and fragrances.[1][2][6] This guide provides a comprehensive exploration of the core methodologies for synthesizing DPG, with a focus on the chemical principles that govern yield, selectivity, and isomer distribution.
Part 1: Core Synthesis Methodologies
The industrial production of dipropylene glycol is dominated by the reaction of propylene oxide (PO) with either water or monopropylene glycol (MPG). While traditionally viewed as a byproduct of MPG manufacturing, "on-purpose" processes have been developed to maximize DPG and tripropylene glycol (TPG) yields.[7]
Propylene Oxide Hydration: The Primary Industrial Route
The most established method for DPG production is the hydration of propylene oxide. This process involves a series-parallel reaction where propylene oxide first reacts with water to form MPG. Subsequently, MPG reacts with another molecule of PO to yield DPG, which can further react to form TPG and higher glycols.[6][7][8]
Overall Reaction Scheme:
-
Step 1 (MPG Formation): Propylene Oxide + Water → Monopropylene Glycol (PG)
-
Step 2 (DPG Formation): Monopropylene Glycol + Propylene Oxide → Dipropylene Glycol (DPG)
-
Step 3 (TPG Formation): Dipropylene Glycol + Propylene Oxide → Tripropylene Glycol (TPG)
This sequence can be conducted non-catalytically at high temperatures (around 200°C) and pressures (15 bar), though this is energy-intensive.[4][6] To enhance reaction rates and improve selectivity under milder conditions, various acid or base catalysts are employed.[6][8][9]
Causality of Catalysis: Acid vs. Base Mechanisms
The choice of catalyst is critical as it dictates the ring-opening mechanism of the propylene oxide epoxide and, consequently, the resulting isomer distribution.
-
Acid-Catalyzed Mechanism: In the presence of an acid catalyst (e.g., sulfuric acid, acidic ion-exchange resins), the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[9] The nucleophile (water or a propylene glycol molecule) preferentially attacks the more sterically hindered secondary carbon atom, leading to a higher proportion of the primary alcohol product.
-
Base-Catalyzed Mechanism: Under basic conditions (e.g., sodium hydroxide, organic amines), the nucleophile (hydroxide or an alkoxide ion) is activated.[10] This strong nucleophile attacks the less sterically hindered primary carbon atom of the epoxide ring via an SN2 mechanism. This results in the formation of a secondary alcohol as the predominant product.
The diagram below illustrates the general catalytic workflow for propylene oxide hydration.
Caption: General workflow for the synthesis of propylene glycols via propylene oxide hydration.
Catalyst Selection and Impact
A wide array of catalysts can be utilized for PO hydration.[9]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid | High reaction rates. | Corrosive, difficult to separate from product.[9] |
| Homogeneous Base | Sodium Hydroxide, Potassium Hydroxide, Organic Amines | Effective for specific isomer control. | Requires neutralization and salt removal steps.[10] |
| Heterogeneous Acid | Ion-Exchange Resins, Zeolites (ZSM-5) | Non-corrosive, easily separable, reusable.[8][9] | Can have lower activity than homogeneous counterparts. |
| Heterogeneous Base | Solid Bases, Hydrotalcites | Easily separable, reduces side reactions.[9] | May require specific activation procedures. |
| Specialized | Niobium Catalysts, Acidic Ionic Liquids | High selectivity for DPG/TPG, long catalyst life.[5][7] | Can be expensive. |
Heterogeneous catalysts are often preferred in industrial settings because they are non-corrosive, simplify product purification, and allow for continuous processes using fixed-bed reactors.[7][9]
Propylene Glycol Condensation
An alternative route involves the acid-catalyzed self-condensation of monopropylene glycol. This method is particularly relevant for producing DPG from bio-derived MPG, offering a pathway to a more sustainable product. The reaction involves the dehydration of two MPG molecules to form an ether linkage.
Reaction: 2 x Propane-1,2-diol → Dipropylene Glycol + H₂O
This process, however, can lead to the formation of other byproducts, such as dioxolanes and propanal, requiring careful control of reaction conditions to maximize DPG yield.[4]
Propylene Carbonate Route: A Novel Approach
A more recent and innovative method involves reacting propylene carbonate (4-methyl-1,3-dioxolan-2-one) with propane-1,2-diol in the presence of a basic catalyst.[4] This process is advantageous as it avoids the use of highly volatile and toxic propylene oxide and can be less energy-consuming.
Reaction: Propylene Carbonate + Propane-1,2-diol → Dipropylene Glycol + CO₂
The reaction is typically catalyzed by alkali metal hydroxides or carbonates. The molar ratio of propane-1,2-diol to propylene carbonate is a key parameter, with ratios between 1 and 5 being typical.[4]
Part 2: Experimental Protocol: Base-Catalyzed Synthesis of DPG
This section provides a representative, self-validating protocol for the laboratory-scale synthesis of dipropylene glycol from propylene glycol and propylene oxide using a basic catalyst. This method favors the formation of secondary alcohol groups.
Safety Precaution: Propylene oxide is a highly flammable, volatile, and toxic substance. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be performed behind a blast shield in a properly assembled pressure reactor.
Materials and Equipment:
-
Reactants:
-
Propane-1,2-diol (Monopropylene Glycol), anhydrous
-
Propylene Oxide (PO)
-
Sodium Hydroxide (NaOH), pellets
-
-
Equipment:
-
Pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, pressure gauge, and addition funnel/port.
-
Heating mantle with temperature controller.
-
Cooling bath (ice-water).
-
Standard laboratory glassware for workup.
-
Rotary evaporator.
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis.
-
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and properly assembled. Perform a pressure test with an inert gas (e.g., nitrogen) to check for leaks.
-
Charging Reactants:
-
Charge the reactor with propane-1,2-diol (e.g., 2.0 moles).
-
Add the sodium hydroxide catalyst (e.g., 0.02 moles, 1 mol% relative to MPG).
-
-
Initial Heating: Seal the reactor and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 120-140°C).
-
Propylene Oxide Addition:
-
Once the set temperature is stable, begin the slow, dropwise addition of propylene oxide (e.g., 1.0 mole) through the addition port.
-
Causality: The slow addition is crucial to control the exothermic reaction and maintain a stable temperature and pressure. A rapid addition can lead to a dangerous runaway reaction.
-
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature for a specified period (e.g., 4-6 hours) after the PO addition is complete.
-
Monitor the reactor pressure. A gradual decrease in pressure indicates the consumption of the volatile propylene oxide.
-
-
Cooling and Quenching:
-
After the reaction period, cool the reactor to room temperature using a cooling bath.
-
Once cooled, carefully vent any residual pressure.
-
Open the reactor and neutralize the NaOH catalyst with an acid (e.g., a slight excess of acetic acid or by using an acidic ion-exchange resin).
-
-
Purification and Isolation:
-
Filter the reaction mixture to remove the neutralized salts or resin.
-
Remove any unreacted starting material and low-boiling components using a rotary evaporator.
-
The resulting crude product is a mixture of MPG, DPG, and TPG. For high purity DPG, fractional distillation under reduced pressure is required.
-
-
Analysis:
-
Analyze the product mixture using GC-MS to determine the conversion of propylene oxide and the selectivity towards DPG and other glycols. The relative peak areas can be used to quantify the isomer distribution.
-
The workflow for this experimental synthesis is visualized below.
Caption: Step-by-step experimental workflow for the base-catalyzed synthesis of DPG.
Part 3: Process Optimization and Isomer Control
The selectivity towards DPG and the distribution of its isomers are not fixed; they are a direct function of the reaction conditions. Understanding these relationships is key to designing a process that yields the desired product characteristics.
Key Optimization Parameters
| Parameter | Effect on DPG Selectivity | Rationale & Insights |
| Molar Ratio (MPG/PO) | High ratio favors DPG over TPG and higher glycols. | A higher concentration of MPG increases the probability of it acting as the nucleophile attacking PO, rather than a DPG molecule. To produce MPG as the main product, a large excess of water is used (12-20 moles of water per mole of PO).[6][8] Conversely, reducing the water content favors DPG formation. |
| Temperature | Higher temperatures increase reaction rate but can decrease selectivity. | Elevated temperatures provide the necessary activation energy but can also promote side reactions or the formation of higher-order glycols. Optimal temperatures balance rate and selectivity. For non-catalytic processes, temperatures can reach 200°C.[4] |
| Catalyst Type | Varies significantly. Acid vs. Base is the primary determinant of isomer distribution. | As discussed, base catalysis favors attack at the less-hindered carbon, yielding more secondary -OH groups. Acid catalysis allows for attack at the more substituted carbon.[9] Specialized catalysts can be designed for high DPG/TPG selectivity.[7] |
| Catalyst Concentration | Higher concentration increases reaction rate. | Must be balanced, as high concentrations can lead to increased side reactions and add to the cost and complexity of post-reaction neutralization and removal. |
The following diagrams illustrate the mechanistic difference between acid and base-catalyzed ring-opening of propylene oxide by an alcohol (ROH), which represents a molecule of propylene glycol.
Acid-Catalyzed Mechanism Diagram
Caption: Acid-catalyzed mechanism favors attack at the more substituted carbon.
Base-Catalyzed Mechanism Diagram
Caption: Base-catalyzed mechanism favors attack at the less substituted carbon.
References
- Jiangsu Maysta Chemical Co ltd. (2022). Method for separating and detecting dipropylene glycol isomer.
- ACS Publications. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol.
- PubChem. (n.d.). 2-(2-Hydroxypropoxy)-1-propanol.
- Benchchem. (n.d.). This compound.
- Celanese Corp. (1952). Hydrolysis of 1, 2-propylene oxide to 1, 2-propylene glycol.
- Sumitomo Chemical Co Ltd. (2013). Method for producing dipropylene glycol and/or tripropylene glycol.
- Wikipedia. (n.d.). Dipropylene glycol.
- Sumitomo Chemical Co., Ltd. (n.d.). Development of New Dipropylene Glycol / Tripropylene Glycol Process.
- Simulation Study of Propylene Glycol Formation from Propylene Oxide and Water. (2024).
- Intratec.us. (n.d.).
- Akyalcin, S. (2017). Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst.
- Solvay SA. (2024). Process for preparing dipopylene glycol isomers.
- Solventis. (n.d.). What is Di Propylene Glycol?. Chemical Supplier.
- LookChem. (n.d.). DIPROPYLENE GLYCOL.
Sources
- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 2. solventis.net [solventis.net]
- 3. atamankimya.com [atamankimya.com]
- 4. EP4414353A1 - Process for preparing dipopylene glycol isomers - Google Patents [patents.google.com]
- 5. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
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- 10. WO2013111839A1 - Method for producing dipropylene glycol and/or tripropylene glycol - Google Patents [patents.google.com]
Structural Elucidation and Pharmaceutical Utility of 2-(2-Hydroxypropoxy)propan-1-ol
Technical Whitepaper | CAS: 106-62-7 [1]
Abstract
This technical guide provides a comprehensive structural and functional analysis of 2-(2-Hydroxypropoxy)propan-1-ol , the asymmetric "head-to-tail" isomer of dipropylene glycol (DPG).[1] While often encountered as a major constituent (approx. 40%) of commercial DPG mixtures (CAS 25265-71-8), this specific molecular entity possesses unique regiochemical properties critical for high-precision pharmaceutical formulations and polymer synthesis.[1] This document details its stereochemistry, synthesis kinetics, metabolic fate, and a self-validating GC-MS analytical protocol for its quantification in complex matrices.[1]
Structural Characterization and Stereochemistry[2]
This compound (CAS 106-62-7) represents the structural bridge between the symmetric "tail-to-tail" and "head-to-head" isomers of dipropylene glycol.[1] Its structure contains one primary hydroxyl group and one secondary hydroxyl group, creating a unique amphiphilic profile that differs from its symmetric counterparts.
Isomeric Context
Commercial DPG is a mixture of three regiocenter isomers. Understanding the position of the target molecule is essential for defining solvent behavior and reactivity.[1]
| Isomer Common Name | IUPAC Name | Structure Type | Typical Abundance* |
| DPG-1 (Target) | This compound | Primary-Secondary | ~40 - 43% |
| DPG-2 | 1,1'-Oxybis(2-propanol) | Secondary-Secondary | ~50 - 53% |
| DPG-3 | 2,2'-Oxybis(1-propanol) | Primary-Primary | ~4% |
*Abundance varies based on catalytic method (acid vs. base) used in production.
Chirality and Stereoisomerism
The molecule contains two chiral centers, resulting in multiple stereoisomers (enantiomers and diastereomers). This chirality influences the compound's interaction with biological enzymes (e.g., Alcohol Dehydrogenase) and its solvation properties in chiral environments.
Structural Visualization
The following diagram illustrates the structural relationship between the target isomer and its congeners within the commercial matrix.
Figure 1: Isomeric distribution of Dipropylene Glycol.[1][2][3] The target molecule (Blue) represents the asymmetric primary-secondary alcohol variant.[1]
Synthesis and Reaction Kinetics
The synthesis of this compound occurs via the hydrolysis of propylene oxide (PO) or the reaction of PO with propylene glycol (PG).[1] The formation of the specific "head-to-tail" isomer is dictated by the regioselectivity of the ring-opening mechanism.[1]
Mechanism of Formation
The reaction is governed by the attack of the nucleophile (hydroxyl group of PG) on the epoxide ring of PO.
-
Acid Catalysis: Favors attack at the more substituted carbon (secondary), leading to higher proportions of secondary alcohol groups.
-
Base Catalysis: Favors attack at the less sterically hindered carbon (primary), often yielding a higher ratio of primary hydroxyls compared to acid catalysis, though the secondary-secondary isomer remains dominant due to the stability of the intermediate.
The target isomer (Primary-Secondary) is formed when a secondary hydroxyl of PG attacks the primary carbon of PO, or a primary hydroxyl of PG attacks the secondary carbon of PO.
Figure 2: Simplified reaction pathway showing the formation of the target isomer via epoxide ring opening.[1]
Physicochemical Profile
The asymmetric nature of this compound results in solubility parameters that differ slightly from the pure secondary-secondary isomer, impacting its efficiency as a coupling agent.[1]
| Property | Value | Unit | Relevance |
| Molecular Weight | 134.17 | g/mol | Permeability/Volatility |
| Boiling Point | 230.5 | °C | Thermal Stability |
| LogP (Octanol/Water) | -0.6 to -1.5 | - | Hydrophilicity/Bioaccumulation |
| Density | 1.023 | g/cm³ | Formulation |
| Hansen Parameter ( | 16.5 | MPa | Dispersion Forces |
| Hansen Parameter ( | 10.6 | MPa | Polar Forces |
| Hansen Parameter ( | 17.7 | MPa | Hydrogen Bonding |
Data aggregated from PubChem and industrial technical sheets for DPG mixtures.
Pharmaceutical Application & Toxicology
Metabolic Fate
The safety profile of this compound is underpinned by its metabolic conversion into endogenous compounds.[1] Upon ingestion, the ether linkage is stable, but the molecule is generally cleaved and oxidized.
-
Cleavage: The ether bond is relatively resistant, but the molecule is largely excreted or metabolized similarly to propylene glycol.[1]
-
Oxidation: Alcohol Dehydrogenase (ADH) acts on the hydroxyl groups.[1]
-
End Products: Lactic acid and Pyruvic acid, which enter the Krebs cycle.[1][2][4][5]
Toxicology[1]
-
Acute Toxicity: Low (LD50 Oral Rat > 5000 mg/kg).[1]
-
Genotoxicity: Non-mutagenic (Ames Test negative).[1]
-
Irritation: Minimal skin and eye irritation.[1]
Figure 3: Metabolic cascade of Propylene Glycol derivatives leading to bio-assimilable end products.[1]
Analytical Protocol: GC-MS Quantification
Objective: To separate and quantify this compound from its structural isomers in a pharmaceutical excipient matrix.
Methodology Rationale
Due to the high boiling point and polarity of the hydroxyl groups, direct injection can lead to peak tailing. Derivatization with TMS (Trimethylsilyl) is recommended for trace analysis, though modern polar columns (e.g., WAax or specialized 1301-type phases) can handle the neat compound. This protocol uses a direct injection method on a cyanopropylphenyl-type column for isomer resolution.[1]
Instrument Parameters
-
System: GC-MS (Single Quadrupole)[1]
-
Column: Rxi-1301Sil MS (30m x 0.25mm x 0.25µm) or equivalent (6% cyanopropylphenyl).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split 50:1 @ 250°C.
Temperature Program
-
Initial: 80°C (Hold 1.0 min).
-
Ramp 1: 10°C/min to 140°C.
-
Ramp 2: 20°C/min to 280°C (Hold 3.0 min).
Mass Spectrometry (SIM/Scan Mode)
-
Source Temp: 230°C.
-
Scan Range: 35–300 m/z.[1]
-
Quantification Ions:
-
Target (m/z): 45, 59, 73 (Characteristic of hydroxypropyl fragment).
-
Note: Isomers have similar spectra; identification relies on Retention Time (RT).
-
Self-Validating Workflow
To ensure data integrity, the following system suitability steps are mandatory:
-
Resolution Check: The valley height between the secondary-secondary isomer (usually eluting first) and the target primary-secondary isomer must be < 10% of the peak height.[1]
-
Tailing Factor: Must be < 1.5 for the target peak.
-
Internal Standard: Use 1,4-Butanediol or deuterated glycol to correct for injection variability.
Figure 4: Analytical workflow for the separation and quantification of DPG isomers.
References
-
OECD SIDS. (2001). Dipropylene Glycol: SIDS Initial Assessment Report for SIAM 12. UNEP Publications. Link
-
PubChem. (n.d.).[1][5][6] 2-(2-Hydroxypropoxy)-1-propanol (Compound Summary). National Library of Medicine.[1] Link
-
Fowles, J., Banton, M., & Pottenger, L. (2013).[2] A toxicological review of the propylene glycols. Critical Reviews in Toxicology. Link[1]
-
Restek Corporation. (n.d.).[1] Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. Technical Application Note. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]
dipropylene glycol physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Dipropylene Glycol
Authored by a Senior Application Scientist
Introduction: Unveiling Dipropylene Glycol
Dipropylene glycol (DPG) is a high-purity, colorless, and nearly odorless liquid with the chemical formula C₆H₁₄O₃.[1][2][3][4] It is not a single compound but a mixture of three structural isomers produced as a byproduct during the manufacture of propylene glycol from the hydrolysis of propylene oxide.[2][5][6] This inherent isomeric complexity, combined with its unique physicochemical properties, makes DPG an exceptionally versatile and valuable compound in numerous fields, particularly for researchers, scientists, and drug development professionals. Its low toxicity, high boiling point, excellent solvency, and hygroscopic nature are key attributes that drive its wide range of applications.[1][3][7][8]
This guide provides a comprehensive exploration of the core physical and chemical properties of dipropylene glycol, offering field-proven insights and methodologies relevant to its application in research and development.
The Isomeric Nature of Dipropylene Glycol
Commercial dipropylene glycol is a blend of three distinct isomers.[1][5][9] Understanding these structures is fundamental to appreciating its chemical behavior and application potential. The three isomers are:
-
2-(2-Hydroxypropoxy)-1-propanol
-
2-(2-Hydroxy-1-methyl-ethoxy)-propan-1-ol
-
4-Oxa-2,6-heptandiol (also known as 1,1'-Oxybis(2-propanol))[1][10]
The relative concentration of these isomers can vary, though commercial grades maintain consistent property profiles.
Caption: The three structural isomers of Dipropylene Glycol.
Part 1: Core Physical Properties
The physical characteristics of DPG are central to its utility as a solvent, humectant, and carrier fluid in advanced formulations.[11][12] It is a slightly viscous, clear liquid that is far less hygroscopic than many other common glycols.[13]
Quantitative Physical Data Summary
The following table summarizes the key physical properties of dipropylene glycol, compiled from various authoritative sources. These values are typical for standard commercial grades.
| Property | Value | Units |
| Molecular Weight | 134.17 | g/mol |
| Appearance | Clear, Colorless Liquid | - |
| Odor | Nearly Odorless | - |
| Boiling Point (at 760 mmHg) | 227 - 234 | °C |
| Melting / Freezing Point | < -20 to -40 | °C |
| Density (at 20°C) | 1.020 - 1.023 | g/cm³ |
| Viscosity (Dynamic, at 25°C) | 75 | mPa·s |
| Flash Point (Closed Cup) | 128 - 138 | °C |
| Autoignition Temperature | 310 - 350 | °C |
| Vapor Pressure (at 25°C) | <0.01 - 1.3 | mmHg / Pa |
| Refractive Index (at 20°C) | 1.439 - 1.444 | - |
| Surface Tension (at 25°C) | 35 | dynes/cm |
| Solubility in Water | Completely Miscible | - |
(Data compiled from sources:[1][11][13][14][15][16][17][18][19][20][21][22])
Causality Behind Key Physical Attributes
-
High Boiling Point & Low Vapor Pressure: The presence of two hydroxyl (-OH) groups in each isomer allows for strong intermolecular hydrogen bonding. This requires significant thermal energy to overcome, resulting in a high boiling point and consequently, a very low evaporation rate.[1][3][23] This property is critical in applications requiring stability over long periods, such as in fragrance carriers and as a stabilizer in pharmaceutical preparations.[7][24]
-
Viscosity: The intermolecular hydrogen bonding also contributes to DPG's viscosity, making it a moderately thick liquid.[3] This attribute is leveraged in topical formulations where it can act as a viscosity modifier to achieve desired texture and spreadability.[12]
-
Hygroscopicity: The hydroxyl groups readily attract and hold water molecules from the atmosphere, making DPG hygroscopic.[11][16][19][20] This makes it an effective humectant in cosmetics and personal care products, helping to retain moisture.[12][18][25]
Part 2: Chemical Properties and Reactivity Profile
Dipropylene glycol's chemical nature is defined by the ether linkage and the two secondary hydroxyl groups present in its isomeric structures. These functional groups dictate its solvency, reactivity, and stability.
Solvency and Miscibility: A Universal Solvent
A defining feature of DPG is its exceptional solvency.[13] It is completely miscible with water and a wide array of organic solvents, including alcohols, esters, and benzene.[2][13][18]
Mechanism of Solvency: The dual functionality of DPG is the key to its broad solvency power.
-
Hydrophilic Nature: The two hydroxyl groups can form hydrogen bonds with polar substances like water and alcohols.
-
Lipophilic Nature: The propylene chain backbone provides a nonpolar character, allowing it to interact with and dissolve oils, resins, and other lipophilic compounds.
This ability to dissolve both hydrophilic and lipophilic substances makes DPG an outstanding mutual solvent or coupling agent, capable of creating stable, homogenous solutions from otherwise immiscible components.[7][13] In pharmaceutical development, this property is paramount for solubilizing active pharmaceutical ingredients (APIs) that have poor water solubility, thereby enhancing drug bioavailability.[7][8]
Chemical Stability and Reactivity
Under normal storage and handling conditions, dipropylene glycol is stable.[4][19][26] However, its functional groups can participate in specific chemical reactions.
-
Incompatibilities: DPG is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[19][20] Contact with these substances can lead to vigorous reactions.
-
Reactivity of Hydroxyl Groups: The secondary hydroxyl groups can undergo reactions typical of alcohols, such as esterification. For example, it is used as a reactant to produce dipropylene glycol diacrylate for radiation-cured resins and in the synthesis of polyester resins and polyurethane polyols.[6]
-
Thermal Decomposition: While stable at high temperatures, excessive heat can lead to thermal decomposition.[3] Combustion or thermal decomposition may release carbon monoxide and carbon dioxide.[19][20]
Protocol: Isomer Identification via Gas-Liquid Chromatography (GLC)
To ensure the quality and consistency of DPG for sensitive applications, it is crucial to verify its isomeric composition. Gas-Liquid Chromatography (GLC) is the standard method for this analysis.
Principle: The technique separates the isomers based on their differential partitioning between a stationary liquid phase coated on a solid support and a mobile gas phase. Isomers with different structures will have slightly different boiling points and polarities, causing them to travel through the chromatography column at different rates and thus be detected separately.[10]
Step-by-Step Methodology:
-
Sample Preparation: Dilute the commercial DPG sample in a suitable volatile solvent (e.g., methanol or acetone) to an appropriate concentration for GC analysis.
-
Instrument Setup:
-
Column: Use a capillary column with a polar stationary phase, such as Carbowax 20M, which is effective for separating glycols.[10]
-
Carrier Gas: Utilize an inert gas like helium or nitrogen at a constant flow rate.
-
Temperature Program: Set the injection port and detector to a high temperature (e.g., 250-280°C) to ensure rapid volatilization. Program the column oven to start at a lower temperature and ramp up to a higher temperature (e.g., 175°C) to facilitate the separation of the isomers.[10]
-
-
Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the heated injection port.
-
Separation & Detection: The volatilized sample is carried through the column by the gas phase. The isomers separate based on their interaction with the stationary phase. As each isomer elutes from the column, it is detected by a suitable detector, typically a Flame Ionization Detector (FID).
-
Data Analysis: The detector output is recorded as a chromatogram, showing distinct peaks for each separated isomer. The identity of each peak can be confirmed by comparing its retention time to that of pure isomer standards.[10]
Caption: Experimental workflow for DPG isomer separation by GLC.
Part 3: Safety, Handling, and Applications
Toxicological Profile and Safety
Dipropylene glycol exhibits a low order of acute toxicity by oral, dermal, or inhalation routes.[19][20][26] It is generally considered non-irritating to the skin and mildly irritating to the eyes.[17][27][28] Due to its low toxicity profile, specific grades of DPG are widely approved for use in cosmetics, personal care products, and as an excipient in some pharmaceutical formulations.[3][7][8][29]
Handling Precautions:
-
Observe good industrial hygiene practices.[13]
-
Wear appropriate Personal Protective Equipment (PPE), such as safety glasses and gloves, to prevent eye and skin contact.[17][21]
-
Ensure adequate ventilation in the work area to avoid inhaling aerosols.[17][30]
-
Store in well-closed containers in a cool, dry place, away from direct sunlight and incompatible materials.[17][20][21] DPG is hygroscopic and should be protected from atmospheric moisture.[19][31]
Relevance in Drug Development and Research
The unique combination of properties makes DPG a valuable tool for scientists and researchers:
-
Pharmaceutical Excipient: It serves as a solvent and co-solvent to improve the solubility and stability of APIs in oral, topical, and some parenteral formulations.[7][8][25]
-
Carrier Fluid: Its low volatility and excellent solvency make it an ideal carrier for active ingredients, ensuring even distribution and enhancing bioavailability.[12]
-
Reaction Medium: In chemical synthesis, it can be used as a high-boiling point solvent for reactions requiring elevated temperatures.[18]
-
Humectant and Plasticizer: Used in the formulation of topical creams and gels to maintain moisture and improve texture.[12][18][29]
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Independent Chemical Corporation. (2019-08-29). Typical Applications for Propylene Glycol and Dipropylene Glycol. [Link]
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Journal of the Association of Official Analytical Chemists. (1969). Note on the Separation of Dipropylene Glycol Isomers by Gas-Liquid Chromatography. [Link]
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A Comprehensive Technical Guide to the Solubility of 2-(2-Hydroxypropoxy)propan-1-ol in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Hydroxypropoxy)propan-1-ol, a compound commonly known as dipropylene glycol (DPG). Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the solubility of DPG across a range of organic solvents, the underlying physicochemical principles, and standardized methodologies for its determination.
Introduction: Understanding this compound (Dipropylene Glycol)
This compound is a clear, colorless, and nearly odorless viscous liquid. It is a member of the glycol ether family and is produced as a co-product in the manufacture of propylene glycol. Commercial DPG is a mixture of three isomers: this compound, 1-(2-Hydroxypropoxy)propan-2-ol, and 2,2'-oxybis(1-propanol). Its versatile properties, including low volatility, low toxicity, and excellent solvency, make it a widely used component in a variety of applications, such as in fragrances, cosmetics, personal care products, and as a chemical intermediate.[1][2] A thorough understanding of its solubility in different organic solvents is paramount for formulation development, process design, and ensuring product stability and performance.
Physicochemical Properties Governing Solubility
The solubility of DPG is dictated by its molecular structure, which features two hydroxyl (-OH) groups and an ether linkage. These functional groups allow for hydrogen bonding with polar solvents, while the propylene groups provide some nonpolar character. This amphiphilic nature is key to its broad solvency.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₃ | [3] |
| Molecular Weight | 134.17 g/mol | [3] |
| Boiling Point | ~230 °C | [3] |
| Density @ 20°C | ~1.02 g/cm³ | [3] |
| Flash Point | ~124 °C (closed cup) | [3] |
The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and ether oxygens) facilitates strong intermolecular interactions with a wide array of solvent types.
Solubility Profile of Dipropylene Glycol in Organic Solvents
The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature. For liquids like DPG, solubility is often expressed in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a homogeneous solution.
High Miscibility Solvents
DPG exhibits complete miscibility with a wide range of polar organic solvents. This is primarily due to the strong hydrogen bonding interactions between the hydroxyl groups of DPG and the polar functional groups of the solvent molecules.
| Solvent Class | Examples | Solubility | Primary Interaction |
| Alcohols | Methanol, Ethanol, Isopropanol, Glycerol | Miscible | Hydrogen Bonding |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Hydrogen Bonding, Dipole-Dipole |
| Esters | Ethyl Acetate | Miscible | Hydrogen Bonding, Dipole-Dipole |
| Aromatic Hydrocarbons | Benzene, Toluene | Miscible | Dipole-Induced Dipole, van der Waals |
| Chlorinated Solvents | Carbon Tetrachloride, Chloroform | Miscible / Slightly Soluble | Dipole-Dipole, van der Waals |
Expert Insight: The complete miscibility of DPG in alcohols and ketones is a direct result of the "like dissolves like" principle. The polar hydroxyl and ether functionalities of DPG readily interact with the polar groups of these solvents, leading to a thermodynamically favorable mixing process. Its miscibility with aromatic hydrocarbons like toluene is also noteworthy and is attributed to a combination of dipole-induced dipole interactions and the compatible polarizability of the molecules.[4]
Limited Solubility Solvents
DPG shows limited solubility in nonpolar organic solvents, particularly aliphatic hydrocarbons. The energy required to break the strong hydrogen bonds between DPG molecules is not sufficiently compensated by the weak van der Waals forces that would be formed with nonpolar solvent molecules.
| Solvent Class | Examples | Solubility | Primary Interaction |
| Aliphatic Hydrocarbons | n-Heptane, Hexane | Slightly Miscible | van der Waals forces |
| Fixed Oils | Castor Oil, Coconut Oil | Slightly Soluble to Immiscible | van der Waals forces |
Field-Proven Insight: In practical applications, the limited solubility of DPG in aliphatic hydrocarbons is a critical consideration. For instance, in formulations containing both DPG and aliphatic components, phase separation can occur. This necessitates the use of co-solvents or emulsifiers to create stable mixtures. The slight solubility that does exist is due to the nonpolar character of the propylene chains in the DPG molecule.[5][6]
Factors Influencing Solubility
The solubility of DPG in organic solvents can be influenced by several factors:
-
Temperature: For most solid solutes, solubility increases with temperature. For liquid-liquid systems like DPG and organic solvents, the effect of temperature on miscibility can be more complex, with some systems exhibiting an upper or lower critical solution temperature. However, for many of the highly miscible systems, temperature changes within a typical operating range do not significantly impact their miscibility.
-
Presence of Other Solutes: The presence of other components in a formulation can significantly alter the solubility of DPG. Salts, for example, can decrease its solubility in polar solvents through the "salting-out" effect. Conversely, other organic molecules can act as co-solvents, enhancing solubility.
-
Purity of DPG and Solvent: The presence of impurities, particularly water, in either the DPG or the organic solvent can affect their mutual solubility. DPG is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can influence its interaction with less polar solvents.
Experimental Determination of Solubility: A Validated Protocol
To ensure trustworthy and reproducible results, the determination of solubility should follow a standardized and self-validating protocol. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a liquid in a solvent.
Principle of the Isothermal Shake-Flask Method
This method involves mixing an excess of the solute (DPG) with the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the saturated solution is separated from the excess undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Detailed Step-by-Step Methodology
-
Preparation of Materials:
-
Ensure the purity of the this compound and the selected organic solvent. Use analytical grade reagents where possible.
-
Prepare a series of clean, dry, and sealable glass vials or flasks.
-
-
Sample Preparation:
-
Add a known volume or weight of the organic solvent to each vial.
-
Add an excess amount of DPG to each vial. The presence of a distinct second phase of DPG after equilibration is crucial to ensure that the solvent is saturated.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature water bath or incubator equipped with an orbital shaker.
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of DPG in the solvent remains constant.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., several hours) to allow for complete phase separation.
-
If necessary, centrifuge the samples at a constant temperature to facilitate the separation of the excess DPG.
-
-
Sample Analysis:
-
Carefully extract an aliquot of the saturated solvent phase, ensuring that no undissolved DPG is transferred.
-
Determine the concentration of DPG in the aliquot using a validated analytical method. Suitable techniques include:
-
Gas Chromatography (GC): A robust and widely used method for quantifying volatile and semi-volatile organic compounds.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile solutes.
-
Refractive Index Measurement: Can be used if a calibration curve of refractive index versus concentration is established.
-
Density Measurement: Similar to refractive index, this can be used with a pre-established calibration curve.
-
-
-
Data Reporting:
-
Express the solubility as a concentration (e.g., g/100 g of solvent, mol/L) at the specified temperature.
-
Perform the experiment in triplicate to ensure the precision and accuracy of the results.
-
Self-Validating System
This protocol incorporates self-validating checks. The confirmation of equilibrium by analyzing samples at multiple time points ensures that the measured solubility is a true equilibrium value. Performing the experiment in triplicate allows for the calculation of standard deviation, providing a measure of the precision of the results.
Visualizing the Solubility Determination Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of DPG in an organic solvent.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Conclusion
The solubility of this compound is a critical parameter for its effective use in a multitude of applications. Its amphiphilic nature, arising from the presence of hydroxyl and ether functional groups, allows for complete miscibility with a wide range of polar organic solvents, including alcohols, ketones, and esters. Conversely, its solubility is limited in nonpolar aliphatic hydrocarbons. A thorough understanding of these solubility characteristics, coupled with the application of robust and validated experimental methodologies for their determination, is essential for formulation scientists and chemical engineers to optimize product performance and process efficiency.
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Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER. Retrieved from [Link]
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Exploring Dipropylene Glycol's Solubility Benefits in Formulations. (2025, July 8). Retrieved from [Link]
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Shell. (2023, July). DATASHEET DPG. Retrieved from [Link]
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A Technical Guide to the Safe Handling of 2-(2-Hydroxypropoxy)propan-1-ol
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safe handling, storage, and emergency procedures for 2-(2-Hydroxypropoxy)propan-1-ol. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes key safety information with practical, field-proven insights to ensure operational safety and scientific integrity in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
This compound, an isomer of dipropylene glycol, is a dihydric alcohol.[1] Its molecular structure consists of a six-carbon backbone with three oxygen atoms and fourteen hydrogen atoms.[1] It is frequently utilized as a solvent, plasticizer, and an intermediate in various chemical syntheses.[2] Its low toxicity and solvent properties make it a suitable additive in perfumes as well as skin and hair care products.[2] Understanding its physical properties is the first step in a robust risk assessment.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 106-62-7 | [1][3][4] |
| Molecular Formula | C₆H₁₄O₃ | [1][3][4] |
| Molecular Weight | 134.17 g/mol | [1][3] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Boiling Point | 234.2 °C at 760 mmHg | [4] |
| Flash Point | 95.5 °C | [4] |
| Density | 1.034 g/cm³ | [4] |
| Hydrogen Bond Donors | 2 | [1][4] |
| Hydrogen Bond Acceptors | 3 | [1][4] |
Section 2: Hazard Evaluation and GHS Classification
A cornerstone of modern chemical safety is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. According to multiple database entries, this compound is reported as not meeting the criteria for GHS hazard classification.[1]
This "Not Classified" status indicates a very low order of acute toxicity and a lack of evidence for specific organ toxicity, carcinogenicity, or other significant health hazards under standard use conditions.[1][3] However, this does not imply the absence of all risk. As an alcohol, it shares general chemical properties with other members of its class, and good laboratory practice remains paramount.[3] For instance, contact with the liquid can cause slight, transient eye irritation comparable to that of a mild soap.[3] While not technically flammable under GHS criteria due to its high flash point, it is a combustible liquid and can ignite at elevated temperatures.[3]
Section 3: Exposure Control and Personal Protective Equipment (PPE)
The primary objective in the laboratory is to minimize chemical exposure. This is achieved through a hierarchy of controls, beginning with engineering controls and supplemented by appropriate PPE.
Engineering Controls
The most effective way to control exposure is to handle the chemical in a well-ventilated area.[3] For procedures that may generate mists or aerosols, or when heating the substance, a chemical fume hood is required. The causality here is straightforward: engineering controls remove the potential hazard from the operator's breathing zone, providing a passive and highly effective safety measure.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on the specific laboratory operation.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] This is non-negotiable, as even low-toxicity materials can cause mechanical or mild chemical irritation to the eyes.[3]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[3] The choice of glove material (e.g., nitrile, neoprene) should be guided by resistance data for glycols. After handling, wash and dry hands thoroughly.[3]
-
Skin and Body Protection: Wear a standard laboratory coat.[3] For larger quantities or situations with a high risk of splashing, impervious clothing may be necessary.[3]
Caption: PPE selection is dictated by a risk assessment of the specific task.
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized protocols is the foundation of a self-validating safety system in any research environment.
Experimental Protocol: Safe Handling and Transfer
-
Preparation: Ensure the work area is clean and uncluttered. Confirm that safety showers and eyewash stations are accessible and operational.
-
Don PPE: Put on all required PPE as determined by your risk assessment (see Section 3).
-
Ventilation: Perform the transfer in a well-ventilated area or a chemical fume hood.[3]
-
Dispensing: When transferring from a larger container, use a stable funnel and pour slowly to avoid splashing. For larger-scale operations, ground and bond containers and receiving equipment to prevent static discharge, as vapors can form explosive mixtures with air upon intense heating.[6]
-
Container Management: Keep containers tightly closed when not in use to prevent contamination.[3]
-
Completion: After transfer, securely seal the source container. Clean any minor drips from the exterior of the containers.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.
Storage Requirements
Proper storage is critical for maintaining chemical integrity and safety.
-
Store containers in a dry, cool, and well-ventilated place.[3]
-
Keep containers tightly closed.[3]
-
Store away from incompatible materials such as strong oxidizing agents, alkali metals, nitrides, and strong acids.[3] This is because, as an alcohol, it can react exothermically with these substances.[3]
-
Do not store near sources of ignition, as the material is combustible at elevated temperatures.[3]
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate outcomes.
First Aid Measures
The following procedures should be followed in the event of an exposure.[3]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[3] Consult a doctor.[3]
-
Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[3] Consult a doctor if irritation persists.[3]
-
Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]
Spill Response Protocol
In the event of a spill, a systematic approach ensures safety and effective cleanup.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3] Remove all sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Contain: Prevent further spillage or leakage if it is safe to do so.[3] Use dikes or absorbents to prevent the chemical from entering drains.[3][7]
-
Absorb: Soak up the spill with an inert, absorbent material such as sand, diatomaceous earth, or a universal binding agent.[6][7]
-
Collect and Dispose: Place the contaminated absorbent material into a suitable, closed, and labeled container for disposal.[6][7] The disposal must be handled by a licensed chemical destruction plant.[3]
Caption: A systematic workflow for responding to a chemical spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[3]
-
Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air upon intense heating. Hazardous combustion products can include carbon monoxide and carbon dioxide.[6]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Section 6: Toxicological and Ecological Profile
Toxicological Summary
The available data indicates that this compound has a very low toxicity profile.[3] Few, if any, symptoms are expected from acute exposure.[3] The primary health concern is minor, transient eye irritation upon direct contact.[3] There is no GHS classification for other acute or chronic health effects, such as skin corrosion/irritation, carcinogenicity, or reproductive toxicity.[1]
Ecological Information
Discharge into the environment must be avoided.[3] While specific ecotoxicity data is limited, good practice dictates that chemicals should not be allowed to enter drains, surface water, or groundwater.[3][7] Wastewater from cleaning or spill containment should be collected and evaluated before disposal.[3]
Section 7: Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
-
Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3]
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A Toxicological Deep Dive into Dipropylene Glycol Isomers: A Guide for Scientists and Drug Development Professionals
Abstract
Dipropylene glycol (DPG), a common ingredient in a wide array of industrial and consumer products, is a mixture of three structural isomers: 4-oxa-2,6-heptanediol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol. While the toxicological profile of the commercial DPG mixture is well-documented and indicates a low order of toxicity, data on the individual isomers are less comprehensive. This technical guide provides an in-depth analysis of the known toxicological profile of dipropylene glycol, addressing the isomeric composition and its implications. The guide synthesizes data from peer-reviewed literature and regulatory assessments to cover key toxicological endpoints, including acute toxicity, irritation, sensitization, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Furthermore, it explores the concept of a read-across approach to address the existing data gaps for the individual isomers. Detailed experimental protocols for key toxicological assays, in accordance with OECD guidelines, are also provided to offer practical insights for researchers and drug development professionals.
Introduction: Chemistry and Isomeric Composition of Dipropylene Glycol
Dipropylene glycol (CAS No. 25265-71-8) is a colorless, nearly odorless, and viscous liquid with a high boiling point and low toxicity.[1] It is produced as a byproduct during the manufacture of propylene glycol from propylene oxide.[2] Commercial DPG is not a single chemical entity but a mixture of three structural isomers:
-
2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol (also known as 2,2'-oxydipropanol, CAS No. 108-61-2)[7][8]
The relative proportions of these isomers can vary depending on the manufacturing process. This isomeric complexity is a critical consideration in toxicological assessment, as subtle structural differences can potentially influence biological activity.
Physicochemical Properties of Dipropylene Glycol Isomers
The physicochemical properties of a substance are fundamental to understanding its toxicokinetic and toxicodynamic behavior. While data for the individual isomers are not always distinctly reported, the properties of the DPG mixture provide a reliable baseline.
| Property | Value (for DPG Mixture) | Reference |
| Molecular Formula | C6H14O3 | [1] |
| Molecular Weight | 134.17 g/mol | [1] |
| Boiling Point | 230.5 °C | [1] |
| Water Solubility | Miscible | [1] |
| log Pow (Octanol-Water Partition Coefficient) | -0.462 | [9] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of DPG is crucial for interpreting its toxicological data.
Absorption: Dipropylene glycol is readily absorbed from the gastrointestinal tract following oral administration.[10] Dermal absorption is generally low.[11]
Distribution: Due to its high water solubility, DPG is expected to be distributed throughout the body's aqueous compartments.
Metabolism: While specific studies on the metabolism of the DPG mixture are limited, it is suggested that DPG is metabolized to propylene glycol.[10] The metabolism of tripropylene glycol (TPG) has been shown to be readily converted to DPG and subsequently to propylene glycol and carbon dioxide in rats.[3] This metabolic pathway is a key justification for using a read-across approach for related glycols.
Excretion: The metabolites of DPG are primarily excreted in the urine.
Caption: Metabolic pathway of Dipropylene Glycol.
Toxicological Profile of Dipropylene Glycol (Mixture and Isomers)
The toxicological database for DPG is extensive and consistently demonstrates a low hazard potential.
Acute Toxicity
DPG exhibits a low order of acute toxicity via oral, dermal, and inhalation routes.
| Route | Species | Value | Reference |
| Oral LD50 | Rat | >5000 mg/kg bw | [9] |
| Dermal LD50 | Rabbit | >5010 mg/kg bw | [9] |
| Inhalation LC50 | Rat | 2.34 mg/L | [9] |
Skin and Eye Irritation
Dipropylene glycol is considered to be a non-irritant to the skin and only slightly irritating to the eyes.[12] Studies on rabbits have shown that DPG is slightly irritating to the skin and eyes.[3] However, some studies in humans have indicated a low potential for skin irritation, with the degree of irritation being dependent on the specific product formulation rather than the concentration of DPG itself.[12][13]
Dermal Sensitization
There is no evidence to suggest that dipropylene glycol is a skin sensitizer.[12]
Subchronic and Chronic Toxicity
Repeated dose studies have shown that DPG has a low potential for systemic toxicity. In a 90-day drinking water study in mice, treatment-related increases in mortality were observed only at high doses for both males and females.[14] Chronic toxicity and carcinogenicity studies in rodents have shown DPG to be non-carcinogenic.[14] Systemic adverse effects were generally noted only at doses exceeding the limit dose of 1000 mg/kg/day for mammalian chronic toxicity studies.[14]
Genotoxicity
Dipropylene glycol has not been found to be mutagenic or genotoxic in a battery of in vitro and in vivo studies.[3][14]
Carcinogenicity
Published literature studies have shown that dipropylene glycol is not carcinogenic in rodent and non-rodent species.[14]
Reproductive and Developmental Toxicity
Available studies on the developmental and reproductive toxicity of DPG indicate minimal evidence of toxicity, and any observed effects occurred at high concentrations that exceed the established limit dose of 1000 mg/kg/day.[14] There is no evidence of increased pre- and/or postnatal susceptibility in the offspring of animals treated with dipropylene glycol.[14]
Comparative Isomer-Specific Toxicity: A Data Gap Analysis and Read-Across Approach
A significant data gap exists in the public domain regarding the specific toxicological profiles of the individual DPG isomers. Most studies have been conducted on the commercial mixture. However, the consistent and low toxicity profile of the DPG mixture, coupled with the shared metabolic pathway of related glycols, provides a strong scientific basis for a read-across approach.
Read-across is a toxicological assessment method that uses data from a tested substance to predict the toxicity of a structurally similar, untested substance.[15] In the case of DPG isomers, the close structural similarity and the likelihood of a common metabolic conversion to propylene glycol suggest that their toxicological profiles would be very similar.
While this approach is scientifically justified, it is not without its challenges, particularly within regulatory frameworks like EU REACH, which may require endpoint-specific justifications.[15][16] Future research focusing on the comparative in vitro toxicity of the individual DPG isomers would be valuable to further solidify this read-across approach.
Experimental Methodologies for Toxicological Assessment
For researchers and drug development professionals, understanding the standard methodologies for toxicological assessment is crucial. The following are step-by-step summaries of key OECD guidelines relevant to the toxicological evaluation of substances like DPG.
Caption: A generalized workflow for toxicological assessment.
Acute Oral Toxicity (OECD 423)
The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.[11][17]
Principle: The test uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category based on the observed mortality.[11]
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats) of a single sex (typically females) are used.
-
Dose Levels: Pre-defined starting doses are used (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Procedure:
-
A single animal is dosed at the selected starting dose.
-
If the animal survives, two more animals are dosed at the same level.
-
If the first animal dies, the next animal is dosed at a lower level.
-
The outcome of each step determines the dose for the next step.
-
-
Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.
In Vitro Skin Corrosion: Human Skin Model Test (OECD 431)
This in vitro method assesses the potential of a substance to cause skin corrosion.[14][18]
Principle: The test uses a reconstructed human epidermis (RhE) model to measure cell viability after exposure to a test chemical.[9][14] A decrease in cell viability below a certain threshold indicates a corrosive potential.[18]
Methodology:
-
Test System: A commercially available RhE model is used.[14]
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
The tissue is incubated for specific time points (e.g., 3 minutes and 1 hour).
-
After exposure, the tissue is rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
-
Measurement: The amount of formazan produced (indicative of cell viability) is measured spectrophotometrically.
-
Endpoint: The substance is classified as corrosive if the cell viability is below the defined thresholds at the specified time points.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used in vitro assay to detect gene mutations.[19]
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[19] The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.
Methodology:
-
Test Strains: At least five different bacterial strains are used to detect various types of mutations.[19]
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations.
-
The bacteria are then plated on a minimal agar medium.
-
-
Measurement: After incubation, the number of revertant colonies is counted.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Regulatory and Safety Assessment
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the Cosmetic Ingredient Review (CIR) Expert Panel, have consistently concluded that dipropylene glycol is safe for its intended uses in cosmetics and personal care products.[12][20] Its low toxicity profile has led to its widespread use as a solvent, humectant, and viscosity-decreasing agent.
Conclusion
The toxicological profile of dipropylene glycol, based on extensive studies of the commercial mixture, demonstrates a low order of toxicity across a range of endpoints. It is not acutely toxic, is not a skin or eye irritant at typical use concentrations, is not a skin sensitizer, and shows no evidence of genotoxicity, carcinogenicity, or reproductive/developmental toxicity under normal conditions of use. While specific toxicological data for the individual isomers of DPG are limited, the principle of read-across, supported by the common metabolic pathway of related glycols, provides a scientifically robust basis for concluding a similarly low hazard potential for each isomer. For researchers and drug development professionals, DPG's favorable safety profile, coupled with its versatile physicochemical properties, makes it a valuable excipient and solvent. Continued research, particularly in the area of in vitro comparative isomer toxicity, will further enhance our understanding and reinforce the safe use of this important industrial chemical.
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PROPYLENE GLYCOL/ DIPROPYLENE GLYCOL: Revised Toxicology Chapter in Support of Issua - Regulations.gov. (2007, February 5). Retrieved from [Link]
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Dipropylene Glycol (DPG) Product Stewardship Summary. (n.d.). Retrieved from [Link]
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Dipropylene Glycol - SAFETY DATA SHEET. (2018, February 21). Retrieved from [Link]
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Test No. 431: In vitro skin corrosion: reconstructed human epidermis (RHE) test method. (2016, July 28). OECD. Retrieved from [Link]
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Test No. 471: Bacterial Reverse Mutation Test. (1997, July 21). OECD. Retrieved from [Link]
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Dipropylene Glycol - Cosmetics Info. (n.d.). Retrieved from [Link]
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The Safety and Regulatory Aspects of Dipropylene Glycol (DPG). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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DIPROPYLENE GLYCOL. (n.d.). Retrieved from [Link]
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Dipropylene glycol - Wikipedia. (n.d.). Retrieved from [Link]
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Ball, N., Bartels, M., Budinsky, R., Klapacz, J., Hays, S., & Daston, G. (2014). The challenge of using read-across within the EU REACH regulatory framework; how much uncertainty is too much? Dipropylene glycol methyl ether acetate, an exemplary case study. Regulatory toxicology and pharmacology : RTP, 68(2), 212–221. [Link]
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Preliminary Scoring of Selected Organic Air Pollutants: Appendix II - Chemistry, Production, and Toxicity of Chemicals D Through E - epa nepis - U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]
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The challenge of using Read-Across within the EU REACH regulatory framework; how much uncertainty is too much? Dipropylene Glycol Methyl Ether Acetate, an exemplary case study. - ResearchGate. (2025, August 10). Retrieved from [Link]
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Category approaches, Read-across, (Q)SAR Technical Report No. 116 | ECETOC. (n.d.). Retrieved from [Link]
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Supporting Information for Low-Priority Substance Propanol, Oxybis- (CASRN 25265-71-8) (Dipropylene Glycol) Final Designation - EPA. (2019, August 15). Retrieved from [Link]
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2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem. (n.d.). Retrieved from [Link]
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Technical Assessment: Environmental Impact & Fate of 2-(2-Hydroxypropoxy)propan-1-ol
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a rigorous environmental assessment of 2-(2-Hydroxypropoxy)propan-1-ol (CAS: 106-62-7), a structural isomer of Dipropylene Glycol (DPG). While often encountered as a constituent of commercial DPG mixtures (CAS: 25265-71-8), this specific isomer requires distinct understanding regarding its physicochemical behavior and ecological interactions.
The consensus among environmental chemists and regulatory bodies (including OECD and ECHA) is that this molecule exhibits a low environmental hazard profile . It is characterized by high water solubility, low volatility, and rapid biodegradability, effectively mitigating risks of persistence or bioaccumulation. This guide synthesizes data from experimental protocols (OECD 301F) and QSAR modeling to validate its safety in industrial and pharmaceutical applications.
Chemical Identity & Physicochemical Characterization
Understanding the environmental fate of this compound requires a precise analysis of its structural properties. It is a secondary alcohol and an ether, functioning as a "head-to-tail" isomer of dipropylene glycol.
Structural Analysis[1]
-
SMILES: CC(CO)OCC(C)O
Table 1: Key Physicochemical Properties
Data aggregated from experimental values and EPISuite™ estimation models.
| Property | Value | Environmental Implication |
| Molecular Weight | 134.17 g/mol | Facilitates membrane transport in microbial degradation. |
| Water Solubility | Miscible (>100 g/L) | High mobility in aqueous phases; low potential for adsorption to sediment. |
| Log Kow (Octanol-Water) | -0.7 to -1.07 | Negligible Bioaccumulation. The molecule prefers the aqueous phase over lipid tissues. |
| Vapor Pressure | 0.013 hPa (at 25°C) | Low volatility; unlikely to partition significantly into the atmosphere. |
| Henry’s Law Constant | < 1.0 × 10⁻⁸ atm-m³/mol | Volatilization from water bodies is not a significant fate process.[10] |
| Dissociation Constant (pKa) | ~14.4 | Remains non-ionized at environmental pH (5–9). |
Environmental Fate & Transport
The environmental trajectory of this compound is governed by its hydrophilicity and susceptibility to oxidative cleavage.
Atmospheric Fate
Due to its low vapor pressure, the compound does not significantly enter the atmosphere. However, trace amounts released during high-temperature processing are rapidly degraded by photochemically produced hydroxyl radicals.
-
Mechanism: Hydrogen abstraction from the carbon adjacent to the ether oxygen.
-
Half-life: Estimated at ~13 hours (AOPWIN v1.92).
Aquatic Biodegradation (The Dominant Pathway)
The primary dissipation mechanism is aerobic biodegradation. The ether linkage, while chemically stable, is enzymatically cleavable by specific bacterial monooxygenases.
Experimental Protocol: OECD 301F (Manometric Respirometry)
To validate biodegradability, the OECD 301F protocol is the gold standard.
Protocol Methodology:
-
Inoculum Preparation: Activated sludge is collected from a wastewater treatment plant, washed, and aerated to reduce endogenous respiration.
-
Test System: Sealed respirometer vessels containing:
-
Mineral medium (phosphate buffer, trace metals).
-
Test substance at 100 mg/L ThOD (Theoretical Oxygen Demand).
-
Inoculum (30 mg SS/L).
-
-
Measurement: Oxygen consumption is monitored continuously via pressure drop sensors (electrolytic generation or pressure transducers) over 28 days.
-
Validation: A reference compound (e.g., Sodium Benzoate) must reach >60% degradation within 14 days.
-
Pass Criterion: The test substance must achieve >60% biodegradation within a 10-day window after reaching 10% degradation.
Result: this compound typically demonstrates >80% biodegradation within 28 days, classifying it as Readily Biodegradable .
Soil Mobility
-
Koc (Soil Organic Carbon-Water Partitioning Coefficient): Estimated < 10.
-
Implication: The molecule is highly mobile in soil ("leacher").[11][12] However, because biodegradation kinetics are faster than percolation rates in biologically active soils, groundwater contamination risk remains low.
Visualization: Environmental Fate Conceptual Model
The following diagram illustrates the multi-compartment transport and degradation logic.
Caption: Conceptual model of environmental partitioning showing rapid mineralization as the terminal fate.
Ecotoxicological Profile
Given the structural isomerism, ecotoxicity data is frequently "read-across" from Dipropylene Glycol (DPG) mixtures. This approach is scientifically validated by the OECD due to the identical functional groups and metabolic pathways of the isomers.
Table 2: Aquatic Toxicity Endpoints
Data based on DPG mixture studies (CAS 25265-71-8).
| Organism | Test Type | Duration | Endpoint | Value | Classification |
| Fish (Pimephales promelas) | Acute | 96 h | LC50 | > 10,000 mg/L | Practically Non-Toxic |
| Daphnia (Daphnia magna) | Acute | 48 h | EC50 | > 100 mg/L | Practically Non-Toxic |
| Algae (Desmodesmus subspicatus) | Growth Inhibition | 72 h | EC50 | > 100 mg/L | Practically Non-Toxic |
| Bacteria (Pseudomonas putida) | Respiration Inhibition | 16 h | EC10 | > 1,000 mg/L | Non-Inhibitory |
Scientific Insight: The lack of toxicity is attributed to the molecule's inability to disrupt cellular membranes (low log Kow) and its rapid metabolism into non-toxic intermediates (propylene glycol).
Metabolic Degradation Pathway
Researchers must understand how the molecule breaks down to confirm it does not yield toxic metabolites. The degradation proceeds via ether cleavage, likely mediated by etherase enzymes or cytochrome P450 monooxygenases in bacteria.
Proposed Pathway[13]
-
Cleavage: Oxidative cleavage of the central ether bond.
-
Intermediate: Formation of two moles of Propylene Glycol (1,2-Propanediol).
-
Oxidation: Propylene glycol is oxidized to Lactaldehyde -> Lactate -> Pyruvate.
-
Krebs Cycle: Pyruvate enters the TCA cycle, resulting in complete mineralization.
Caption: Proposed aerobic biodegradation pathway leading to central metabolism (TCA Cycle).
Analytical Methodologies
For researchers monitoring this compound in environmental samples, standard detection protocols are required.
-
Extraction: Solid Phase Extraction (SPE) is generally not required due to high water solubility; direct injection or liquid-liquid extraction with a polar solvent is common.
-
GC-MS Analysis:
-
Column: Polar column (e.g., DB-WAX or ZB-WAX) is essential to prevent peak tailing of hydroxyl groups.
-
Derivatization: Silylation (using BSTFA + 1% TMCS) is recommended to improve volatility and peak shape.
-
Ions: Monitor characteristic fragments (m/z 45, 59, 73 for silylated derivatives).
-
References
-
OECD. (1992).[14] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Link
-
ECHA. (2023). Registration Dossier - Dipropylene Glycol. European Chemicals Agency.[9][14] Link
-
PubChem. (2024). Compound Summary: this compound (CAS 106-62-7).[2][3][4][6][7] National Center for Biotechnology Information. Link
-
US EPA. (2023). EPI Suite™-Estimation Programs Interface. Environmental Protection Agency. Link
- West, R.J., et al. (2007). Biodegradability of Dipropylene Glycol Isomers. Environmental Toxicology and Chemistry.
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Part 1: Historical Genesis & Industrial Evolution
Dipropylene Glycol: A Technical Compendium on Genesis, Synthesis, and Isomeric Characterization
Executive Summary Dipropylene glycol (DPG) represents a critical class of isomeric byproducts derived from the industrial hydration of propylene oxide. While initially identified as a residue of propylene glycol (PG) manufacture, DPG has evolved into a high-value solvent and intermediate, integral to the fragrance, plasticizer, and personal care industries. This guide synthesizes the historical trajectory of DPG from its 19th-century theoretical roots to its modern industrial isolation, providing a rigorous examination of its synthesis kinetics, isomeric distribution, and analytical characterization.
The discovery of dipropylene glycol is not marked by a single "eureka" moment but rather emerged as a consequence of the industrialization of the epoxide-glycol pathway.
1. The Wurtz Foundation (1859) The theoretical groundwork was laid by Charles-Adolphe Wurtz, the French chemist who first synthesized ethylene glycol in 1856 and subsequently propylene glycol in 1859. Wurtz’s work on "diatomic alcohols" established the fundamental reactivity of epoxides (then called "alkylene oxides") with water. While Wurtz focused on the monomeric glycols, his hydrolysis protocols inevitably produced higher-order oligomers—including DPG—though they were likely discarded as distillation residues at the time.
2. The Carbide & Carbon Era (1920s) The transition from laboratory curiosity to industrial commodity occurred in the 1920s. The Carbide and Carbon Chemicals Corporation (a predecessor to Union Carbide, now Dow) pioneered the commercial manufacture of glycols.
-
1925: The first commercial glycol plant began operation in South Charleston, West Virginia.
-
1927 - The Tipping Point: Historical records and patent literature (e.g., Fuller, 1927; Davidson, 1930s) mark this period as the era of "Industrial Identification." As production volumes of propylene glycol scaled, the "heavy glycol" fraction became significant. Engineers recognized that this high-boiling fraction (DPG) possessed unique solvent properties—lower volatility and higher viscosity than PG—leading to its isolation and commercialization as a distinct product.
Part 2: Synthetic Mechanism & Kinetics
The production of DPG is a classic example of competitive consecutive reaction kinetics . It occurs during the hydrolysis of propylene oxide (PO) when a PO molecule reacts not with water, but with a newly formed propylene glycol (PG) molecule.
Reaction Dynamics
The synthesis is governed by the molar ratio of Water to Propylene Oxide (
-
High Ratio (
): Favors Monopropylene Glycol (MPG). -
Low Ratio (
): Increases the probability of PO attacking the hydroxyl group of PG, yielding Dipropylene Glycol (DPG) and Tripropylene Glycol (TPG).
Mechanism:
The reaction proceeds via nucleophilic attack on the epoxide ring.[1] Under neutral or basic conditions, the attack occurs at the less substituted carbon (
Figure 1: Consecutive reaction pathway for the synthesis of Dipropylene Glycol from Propylene Oxide.
Part 3: Isomerism & Structural Characterization
Commercial DPG is a complex mixture of three structural isomers. This complexity arises because the propylene oxide ring can open in two directions (primary or secondary carbon), and the subsequent attack can occur at different hydroxyl groups.
The Three Regioisomers:
-
1,1'-oxybis-2-propanol (Secondary-Secondary): The major isomer in commercial mixtures. Formed by head-to-head joining.
-
2-(2-hydroxypropoxy)-1-propanol (Primary-Secondary): The "mixed" isomer.
-
2,2'-oxybis-1-propanol (Primary-Primary): The minor isomer.
Chirality:
Because propylene glycol contains a chiral center, DPG isomers exhibit significant stereoisomerism. The major isomer (1,1'-oxybis-2-propanol) has two chiral centers, resulting in three stereoisomers : a meso compound and a pair of enantiomers (
Table 1: Physicochemical Profile of DPG Isomers
| Property | 1,1'-oxybis-2-propanol | 2-(2-hydroxypropoxy)-1-propanol | 2,2'-oxybis-1-propanol |
| Structure Type | Sec-Sec | Pri-Sec | Pri-Pri |
| Abundance (Typical) | ~40-50% | ~40% | ~10-15% |
| Boiling Point | 229°C | 232°C | 236°C |
| CAS Registry | 110-98-5 | 106-62-7 | 108-61-2 |
| Reaction Origin | Attack at secondary C | Attack at mixed C | Attack at primary C |
Part 4: Analytical Protocol: Isomer Separation
Objective: To quantitatively separate and identify the three DPG isomers using Gas Chromatography (GC).
Causality & Logic: Due to the structural similarity and high boiling points of the isomers, a standard non-polar column (like 100% dimethylpolysiloxane) often fails to resolve them adequately. A polar PEG (Polyethylene Glycol) stationary phase is required to exploit subtle differences in hydrogen bonding capabilities between the primary and secondary hydroxyl groups.
Protocol: GC-FID Isomer Determination
-
Sample Preparation:
-
Dilute 1.0 g of DPG sample in 10 mL of Methanol (HPLC Grade).
-
Internal Standard: Add 0.1 g of Dimethyl Phthalate or Ethylene Glycol (if not present in matrix) to correct for injection variability.
-
Note: Derivatization (silylation with BSTFA) is optional but recommended for trace analysis to improve peak shape; for bulk isomer ratio, direct injection is standard.
-
-
Instrument Parameters:
-
Detector: Flame Ionization Detector (FID) @ 300°C.
-
Column: DB-WAX or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1 @ 250°C.
-
-
Temperature Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp 1: 5°C/min to 180°C (Critical for isomer resolution).
-
Ramp 2: 20°C/min to 240°C (Hold 5 min to elute heavies).
-
-
Data Analysis:
-
Elution Order: The isomers typically elute in order of boiling point: (1) Sec-Sec, (2) Pri-Sec, (3) Pri-Pri.
-
Calculate area % for each peak relative to the total DPG area.
-
Figure 2: Analytical workflow for the gas chromatographic separation of DPG isomers.
Part 5: References
-
Wurtz, A. (1859). Mémoire sur les glycols ou alcools diatomiques. Annales de Chimie et de Physique.
-
Fuller, E.W. (1927). Composition of Matter (Glycol Ethers). U.S. Patent 1,627,963.
-
Carbide and Carbon Chemicals Corp. (1930s).[2] Synthetic Organic Chemicals. Industrial Engineering Chemistry. (Historical industrial context of DPG commercialization).
-
ScenTree. (n.d.). Dipropylene Glycol (CAS N° 25265-71-8). ScenTree SAS.
-
BenchChem. (2025). A Comparative Guide to the Chromatographic Differentiation of Dipropylene Glycol Isomers.
-
Restek Corporation. (n.d.). Dipropylene glycol isomer 3 - EZGC Method Translator.
-
OECD. (2001).[3][4] SIDS Initial Assessment Report for SIAM 12: Dipropylene Glycol. UNEP Publications.
Sources
Commercial Production of 2-(2-Hydroxypropoxy)propan-1-ol: A Technical Guide to Regioselective Synthesis and Isolation
Executive Technical Summary
2-(2-Hydroxypropoxy)propan-1-ol (CAS 106-62-7) is the asymmetric, "head-to-tail" structural isomer of Dipropylene Glycol (DPG).[1][2] While commercial DPG is invariably produced as a mixture of three isomers, the specific physicochemical properties of the this compound isomer—balancing the lipophilicity of the secondary ether linkage with the reactivity of primary and secondary hydroxyl groups—make it a critical species in solvation and polymer coupling.
This guide details the industrial production of this compound within the context of Propylene Oxide (PO) hydrolysis.[3][4] Unlike standard commodity guides, this text focuses on the regioselectivity of the epoxide ring-opening mechanism that yields this specific isomer and the downstream fractionation required to achieve Pharmaceutical/Fragrance Grade purity (Low Odor).
Part 1: Chemical Identity and Isomerism
Commercial Dipropylene Glycol is not a single compound but a mixture of three structural isomers formed by the addition of Propylene Glycol to Propylene Oxide.[5] Understanding the specific architecture of the target molecule is prerequisite to controlling its formation.
Table 1: Isomeric Composition of Commercial Dipropylene Glycol
| Isomer Name | Structure Type | CAS Number | Typical Abundance* | Key Characteristic |
| 1,1'-Oxybis(2-propanol) | Tail-to-Tail (Secondary-Secondary) | 110-98-5 | ~45-50% | Most thermodynamically stable; lowest reactivity. |
| This compound | Head-to-Tail (Secondary-Primary) | 106-62-7 | ~40-45% | Target Molecule. Asymmetric; balanced reactivity. |
| 2,2'-Oxybis(1-propanol) | Head-to-Head (Primary-Primary) | 108-61-2 | < 5% | Minor product; sterically hindered formation.[1] |
*Abundance varies based on catalytic method (Acid vs. Base vs. Thermal).
Part 2: Reaction Kinetics & Regioselectivity
The formation of this compound is governed by the regioselectivity of the Propylene Oxide (PO) ring opening .[1]
The Mechanism
The reaction is an oligomerization where Propylene Glycol (PG) acts as the nucleophile attacking the Propylene Oxide electrophile.
-
Target Formation: The target isomer (Head-to-Tail) forms when the secondary hydroxyl of PG attacks the primary carbon of PO, OR when the primary hydroxyl of PG attacks the secondary carbon of PO.
-
Catalytic Influence:
-
Acid Catalysis: Favors attack at the more substituted carbon (secondary), leading to higher proportions of secondary hydroxyl groups (Tail-to-Tail).[1]
-
Base Catalysis: Favors attack at the least hindered carbon (primary), increasing the yield of the target Head-to-Tail and Head-to-Head isomers.[1]
-
Thermal (Commercial Standard): Operates via a non-catalytic, high-pressure neutral mechanism, yielding a near-statistical distribution dominated by the Head-to-Tail and Tail-to-Tail isomers.[1]
-
Visualization: Reaction Pathways
The following diagram illustrates the kinetic pathways determining isomer distribution.
Caption: Kinetic pathways for Propylene Oxide hydrolysis showing the influence of catalytic conditions on regioselectivity and isomer distribution.
Part 3: Commercial Production Workflow
The industrial synthesis of this compound is performed in a continuous high-pressure hydrolysis plant.[1] The process is designed to maximize Propylene Glycol (MPG) yield, with Dipropylene Glycol (DPG) generated as a co-product.
Process Parameters
To optimize for DPG (and thus our target isomer) without generating excessive heavy glycols (TPG), the Water-to-Oxide Molar Ratio is the critical control variable.
-
Standard MPG Production: 15:1 to 20:1 ratio (Minimizes DPG).[1]
-
DPG-Optimized Production: 10:1 to 12:1 ratio.[1] Lowering water concentration increases the probability of PO reacting with PG rather than water, enhancing DPG yield.
Detailed Protocol: Continuous Hydrolysis
-
Feed Preparation:
-
Reaction:
-
Reactants enter an adiabatic plug-flow reactor or a series of CSTRs.[1]
-
Temperature: 150°C - 200°C.[1]
-
Residence Time: 20–40 minutes.[1]
-
Mechanism:[6] Non-catalytic thermal hydrolysis.[1] This avoids catalyst filtration steps and corrosion issues, producing the "Standard" isomer mix (approx. 40% target isomer).
-
-
Dehydration (Evaporation):
-
Effluent contains water, MPG, DPG, and TPG.
-
Multi-effect evaporators remove excess water, which is recycled to the feed.
-
-
Fractionation (The Critical Step):
-
The crude glycol mix is separated via vacuum distillation.[1]
-
Visualization: Process Flow Diagram
Caption: Industrial workflow for the co-production of DPG, highlighting the vacuum distillation train required to isolate the target fraction.
Part 4: Purification & Quality Control
For pharmaceutical and fragrance applications, the isolation of DPG is not about separating the three isomers from each other (which is economically unviable and unnecessary for efficacy), but about ensuring High Purity (>99.5%) and Low Odor .
Distillation Specifications for DPG Recovery
To isolate the DPG fraction containing this compound:
-
Pressure: < 10 mmHg (High vacuum is essential to prevent thermal degradation/color formation).[1]
-
Temperature: Reboiler temperature kept below 150°C.
-
Reflux Ratio: High reflux (5:1) is used in the final column to remove trace MPG and odor-causing aldehydes (propionaldehyde derivatives).[1]
Quality Control Metrics (Fragrance Grade)
| Parameter | Specification | Method | Relevance |
| Assay (DPG) | > 99.5% | GC (FID) | Ensures solvent consistency. |
| Isomer 2 Content | ~40-45% | GC | Verifies "Standard" commercial distribution.[1] |
| Water Content | < 0.1% | Karl Fischer | Critical for stability in formulations.[1] |
| Acidity | < 0.01% | Titration | Prevents ester hydrolysis in perfumes.[1] |
| Odor | "Low Odor" | Olfactory Panel | Crucial: Removes trace aldehydes/ketones.[1] |
Part 5: Pharmaceutical & Safety Context
Why this compound matters
In drug development, this specific isomer contributes to the co-solvency profile of DPG.[1]
-
Solubility: The primary hydroxyl group (from the target isomer) offers hydrogen bonding with water, while the secondary ether linkage provides lipophilicity. This makes it an ideal coupling agent for hydrophobic actives in aqueous formulations.[1]
-
Safety: DPG is generally recognized as safe (GRAS) for specific uses.[1][7] It exhibits lower skin irritation potential compared to other glycols, making it a staple in topical formulations.
-
Metabolism: The body metabolizes DPG into Propylene Glycol, which is further metabolized to lactic acid and pyruvic acid, entering the Krebs cycle.
Handling Protocols
-
Hygroscopicity: DPG is highly hygroscopic.[1][4] Storage tanks must be nitrogen-blanketed to prevent moisture uptake, which can degrade active pharmaceutical ingredients (APIs).[1]
-
Viscosity: At 20°C, viscosity is ~107 cP. Pumping systems must be rated for viscous fluids, unlike water or ethanol.
References
-
Shell Global. (2025).[1] Dipropylene Glycol (DPG) Product Stewardship Summary. Shell Chemicals. [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 32881, 2-(2-Hydroxypropoxy)-1-propanol. PubChem.[1] [Link]
-
Dow Chemical Company. (2024).[1] Propylene Glycols: Manufacturing Process and Product Specifications. Dow Technical Library.[1] [Link][1]
-
Okolie, J. A. (2022).[1][8] Review insights on production mechanism and industrial applications of renewable propylene glycol. iScience, 25(9).[8] [Link][1]
-
Akyalcin, S. (2017).[1][3][9] Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst. Chemical Industry and Chemical Engineering Quarterly. [Link]
Sources
- 1. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. skc.kr [skc.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. hansonchemicals.com [hansonchemicals.com]
- 8. Simulation Study of Propylene Glycol Formation from Propylene Oxide and Water: Effect of Reactor Type, Reactant Ratio, Temperature, and Reactor Configuration | Ariyanto | IJFAC (Indonesian Journal of Fundamental and Applied Chemistry) [ijfac.unsri.ac.id]
- 9. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
spectroscopic data of 2-(2-Hydroxypropoxy)propan-1-ol (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Hydroxypropoxy)propan-1-ol
Introduction
This compound, a primary isomer of dipropylene glycol (DPG), is a colorless, nearly odorless liquid with a high boiling point and low toxicity. Its chemical structure, featuring both primary and secondary alcohol functionalities as well as an ether linkage, makes it a versatile solvent and chemical intermediate in a wide array of industrial and consumer products, including fragrances, cosmetics, and plastics.[1] Commercial DPG is typically a mixture of three isomers, making the precise characterization of each crucial for quality control and for understanding structure-property relationships.[2][3]
This guide provides a detailed analysis of the spectroscopic data for this compound (CAS No: 106-62-7), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4] As a senior application scientist, the following sections are designed to not only present the data but also to elucidate the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map the carbon-hydrogen framework of a molecule.
Rationale for NMR in Analyzing this compound
The structure of this compound presents several distinct proton and carbon environments. NMR allows us to:
-
Confirm the presence and connectivity of the two propyl chains.
-
Differentiate between the primary and secondary alcohol groups.
-
Verify the position of the ether linkage.
-
Establish the regiochemistry that distinguishes it from its isomers, 1,1'-oxybis(2-propanol) and 2,2'-oxybis(1-propanol).
Due to the structural similarities between the isomers, NMR is essential for positive identification.[2]
Predicted ¹H NMR Spectral Data
Diagram of Proton Environments
Caption: Unique proton environments in this compound.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling To | Rationale |
| a (CH₃) | ~1.15 | Doublet | 3H | b | Adjacent to a single proton (CH). |
| b (CH) | ~3.8 - 4.0 | Multiplet | 1H | a, c, h | Adjacent to CH₃, CH₂, and OH protons. Deshielded by adjacent OH and ether oxygen. |
| c (CH₂) | ~3.4 - 3.6 | Multiplet | 2H | b, d | Diastereotopic protons adjacent to two chiral centers, complex splitting. Deshielded by ether oxygen. |
| d (CH) | ~3.6 - 3.8 | Multiplet | 1H | c, e, f | Adjacent to CH₂, CH₃, and CH₂OH. Deshielded by ether oxygen. |
| e (CH₃) | ~1.10 | Doublet | 3H | d | Adjacent to a single proton (CH). |
| f (CH₂) | ~3.3 - 3.5 | Multiplet | 2H | d, g | Adjacent to CH and OH. Deshielded by the primary OH group. |
| g (OH) | Variable (e.g., ~2.0 - 4.0) | Broad Singlet/Triplet | 1H | f | Primary alcohol proton, subject to exchange. May couple to adjacent CH₂. |
| h (OH) | Variable (e.g., ~2.0 - 4.0) | Broad Singlet/Doublet | 1H | b | Secondary alcohol proton, subject to exchange. May couple to adjacent CH. |
Predicted ¹³C NMR Spectral Data
The molecule possesses 6 unique carbon environments. The chemical shifts are influenced by proximity to the electronegative oxygen atoms of the hydroxyl and ether groups.[6]
Diagram of Carbon Environments
Caption: Unique carbon environments in this compound.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| 1 (CH₃) | ~18-20 | CH₃ | Standard alkyl methyl group, shielded. |
| 2 (CHOH) | ~68-72 | CH | Carbon bearing the secondary hydroxyl group, strongly deshielded by oxygen. |
| 3 (CH₂O) | ~75-78 | CH₂ | Methylene carbon attached to the ether oxygen, strongly deshielded. |
| 4 (CHO) | ~73-76 | CH | Methine carbon attached to the ether oxygen, strongly deshielded. |
| 5 (CH₃) | ~16-18 | CH₃ | Standard alkyl methyl group, slightly more shielded than C1. |
| 6 (CH₂OH) | ~65-68 | CH₂ | Carbon bearing the primary hydroxyl group, strongly deshielded by oxygen. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard for general organic structure elucidation, while D₂O can be used to confirm the identity of OH protons via H-D exchange.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Parameters: Spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, 8-16 scans for good signal-to-noise.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon environment.[6]
-
Parameters: Spectral width of ~220 ppm, relaxation delay of 2-5 seconds (longer delay needed for quaternary carbons, though none are present here), several hundred to thousands of scans may be required due to the low natural abundance of ¹³C.
-
-
Validation & Confirmation (Optional but Recommended):
-
D₂O Exchange: To confirm the OH proton signals, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the OH protons will disappear or significantly diminish.[5]
-
2D NMR (COSY & HSQC): Run a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling relationships and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon. This provides definitive proof of the assignments made in the 1D spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by features characteristic of alcohols and ethers.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-3400 (broad) | O-H stretch | Alcohol (H-bonded) | The broadness of this peak is a definitive indicator of hydrogen-bonded hydroxyl groups, confirming the presence of both primary and secondary alcohols.[7] |
| ~2850-3000 | C-H stretch | Alkane (sp³ C-H) | Confirms the presence of the propyl backbone. |
| ~1100-1150 | C-O stretch | Ether & Alcohol | This region, often part of the "fingerprint region," will show strong, complex bands corresponding to the C-O stretching of the ether linkage and both alcohol groups. Differentiating the primary and secondary alcohol C-O stretches can be challenging.[7] |
| ~1375 & ~1450 | C-H bend | Alkane (CH₃ & CH₂) | Bending vibrations for the methyl and methylene groups. |
Experimental Protocol for FTIR Data Acquisition
-
Method Selection: For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and convenient method. Alternatively, the traditional method using salt plates (NaCl or KBr) can be used.[8]
-
ATR-FTIR Protocol:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Place a single drop of this compound onto the crystal, ensuring it is fully covered.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
-
Data Processing: The resulting spectrum is typically plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).
Diagram of IR Functional Group Correlation
Caption: Correlation of functional groups to their IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.
Interpretation of the Electron Ionization (EI) Mass Spectrum
The molecular weight of this compound is 134.17 g/mol .[4][8] In EI-MS, we expect to see a molecular ion peak (M⁺) at m/z 134, if it is stable enough to be detected. The fragmentation pattern is key to confirming the structure.
| m/z Value | Proposed Fragment Ion | Formula | Significance |
| 134 | [C₆H₁₄O₃]⁺ | M⁺ | Molecular ion. Its presence confirms the molecular formula. |
| 117 | [M - H₂O]⁺ | [C₆H₁₂O₂]⁺ | Loss of a water molecule from the molecular ion, a common fragmentation for alcohols.[9] |
| 103 | [M - CH₂OH]⁺ | [C₅H₁₁O₂]⁺ | Loss of the hydroxymethyl radical from the primary alcohol end (alpha-cleavage). |
| 89 | [M - C₂H₅O]⁺ | [C₄H₉O₂]⁺ | Cleavage of the C-C bond adjacent to the secondary alcohol. |
| 59 | [CH₃CH(OH)CH₂]⁺ or [CH(CH₃)OCH₂]⁺ | [C₃H₇O]⁺ | A prominent peak resulting from cleavage of the ether bond. This is often the base peak in the spectra of dipropylene glycol isomers.[9] |
| 45 | [CH₂OH]⁺ or [CH₃CHO]H⁺ | [CH₅O]⁺ or [C₂H₅O]⁺ | Common fragment for primary alcohols and ethers. |
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like DPG, as it separates the components of a mixture before they enter the mass spectrometer. This is particularly important for commercial DPG, which contains multiple isomers.[10]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
If quantitative analysis is needed, add an internal standard.[10]
-
-
GC-MS System Parameters (Example): [10]
-
GC Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Inlet: Split injection mode (e.g., 20:1 split ratio) at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This temperature program ensures separation of the DPG isomers.
-
MS Interface: Transfer line temperature of 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 30-400 amu.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show peaks corresponding to each separated component.
-
A mass spectrum is generated for each peak. The spectrum for the peak corresponding to this compound can be compared to a library (e.g., NIST) or interpreted as described above.
-
Diagram of a Proposed Fragmentation Pathway
Caption: Simplified EI-MS fragmentation pathway for the title compound.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust framework for the unequivocal identification and characterization of this compound. IR spectroscopy confirms the presence of key alcohol and ether functional groups. Mass spectrometry establishes the molecular weight and provides structural clues through predictable fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive evidence of the molecular skeleton and connectivity, allowing for its clear differentiation from other dipropylene glycol isomers. The protocols outlined herein provide a validated approach for researchers and drug development professionals to reliably obtain and interpret this critical analytical data.
References
-
PubChem. 2-(2-Hydroxypropoxy)-1-propanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. FT–IR spectra of raw materials (propylene glycol and oleic acid) and... [Link]
-
Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]
-
Doc Brown's Chemistry. mass spectrum of propan-1-ol fragmentation pattern. [Link]
-
NIST WebBook. 1-Propanol, 2-(2-hydroxypropoxy)-. [Link]
-
PubChem. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol. National Center for Biotechnology Information. [Link]
- Google Patents. CN114384163A - Method for separating and detecting dipropylene glycol isomer.
-
NIST WebBook. 1-Propanol, 2-(2-hydroxypropoxy)-. [Link]
-
mzCloud. Dipropylene glycol. [Link]
-
NIST WebBook. 1-Propanol, 2-(2-hydroxypropoxy)- Mass Spectrum. [Link]
-
NASA Technical Reports Server. N 65 - 35274. [Link]
-
ResearchGate. Mass spectra obtained using in-source CAD with Orifice-1 operated at 40... [Link]
-
Journal of the Association of Official Analytical Chemists. Note on the Separation of Dipropylene Glycol Isomers by Gas-Liquid Chromatography. [Link]
-
Agilent. Improved Measurement of Liquid Samples Using FTIR. [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]
-
PubChem. Dipropylene Glycol. National Center for Biotechnology Information. [Link]
-
University of Calgary. 13C NMR of 1-Propanol. [Link]
-
OECD Existing Chemicals Database. DIPROPYLENE GLYCOL. [Link]
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- 2. academic.oup.com [academic.oup.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]
- 5. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
viscosity of 2-(2-Hydroxypropoxy)propan-1-ol at different temperatures
Technical Guide for Pharmaceutical & Industrial Application
Executive Summary
This technical guide provides an in-depth rheological analysis of 2-(2-Hydroxypropoxy)propan-1-ol , a primary constituent of pharmaceutical-grade Dipropylene Glycol (DPG). While often treated as a generic solvent, the viscosity profile of this specific isomer is critical for drug delivery systems, particularly in determining the bioavailability of topicals and the syringeability of parenterals. This document synthesizes thermodynamic mechanisms with empirical data to establish a temperature-dependent viscosity model, supported by self-validating experimental protocols.
Part 1: Chemical Identity & Molecular Dynamics
Structural Isomerism and Commercial Reality
To ensure scientific accuracy, it is vital to distinguish between the theoretical pure isomer and the practical reagent. This compound (CAS 106-62-7) is a structural isomer possessing both a primary and a secondary hydroxyl group.
In industrial and pharmaceutical contexts (USP/EP grades), this molecule exists as a major component within Dipropylene Glycol (DPG) , a mixture of three isomers:
-
1,1'-oxybis(2-propanol): Secondary-Secondary (Major component)
-
This compound: Primary-Secondary (The subject of this guide)
-
2,2'-oxybis(1-propanol): Primary-Primary (Minor component)
Rheological Implication: The presence of the primary hydroxyl group in this compound allows for less sterically hindered hydrogen bonding compared to the secondary-secondary isomer. This results in a slightly higher contribution to the bulk viscosity of the mixture due to the formation of transient supramolecular networks.
Thermodynamic Mechanism of Viscosity
The viscosity (
-
Low Temperature: Extensive intermolecular Hydrogen Bonding (H-bonds) creates a rigid, high-friction fluid structure.
-
High Temperature: Thermal kinetic energy exceeds the H-bond dissociation energy (
). The network ruptures, increasing "free volume" and allowing molecular layers to slide past one another with reduced resistance.
Figure 1: Thermodynamic causality chain linking thermal energy to viscosity reduction via H-bond rupture.[1]
Part 2: Temperature-Dependent Viscosity Profile
The following data represents the rheological behavior of high-purity Dipropylene Glycol (LO+ Grade), which serves as the standard proxy for this compound in formulation science.
Empirical Viscosity Data
The substance exhibits Newtonian behavior under standard shear rates, meaning viscosity is independent of shear rate but highly dependent on temperature.
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa[2]·s / cP) | Kinematic Viscosity (mm²/s)* | State Description |
| 10 | 283.15 | ~230 - 250 | ~225 - 245 | Syrupy, high drag |
| 20 | 293.15 | 107 - 118 | 116 - 118 | Standard Reference |
| 25 | 298.15 | 75 - 84 | 73 - 82 | Pourable liquid |
| 40 | 313.15 | 30 - 38 | 29 - 37 | Low resistance |
| 60 | 333.15 | 10 - 15 | 10 - 14 | Water-like flow |
*Note: Kinematic viscosity derived using density
Mathematical Modeling
For precision in formulation (e.g., predicting viscosity at body temperature, 37°C), use the Arrhenius Equation :
-
: Viscosity at temperature
(Kelvin)[1] - : Pre-exponential factor (material constant)
- : Activation energy for viscous flow (related to H-bond strength)
-
: Universal gas constant (
)
Application Insight: When plotting
Part 3: Experimental Protocol (Self-Validating)
To replicate these values or validate a specific batch, follow this protocol. This method uses a Cone and Plate Rheometer , which is superior to capillary viscometers for viscous glycols as it requires smaller sample volumes and allows for precise temperature control.
Equipment & Reagents
-
Instrument: Stress-controlled Rotational Rheometer (e.g., Anton Paar MCR or TA Instruments DHR).
-
Geometry: 40mm or 60mm Cone (1° or 2° angle) with solvent trap.
-
Reagent: Dipropylene Glycol (Anhydrous, USP/EP Grade). Crucial: Hygroscopic nature requires immediate testing after opening.
Step-by-Step Workflow
-
Zero Gap Initialization:
-
Set temperature to 25°C.
-
Perform automated zero-gap calibration to ensure the cone tip barely touches the plate (accuracy
).
-
-
Sample Loading:
-
Pipette ~0.5 mL (for 40mm cone) onto the center of the plate.
-
Lower the head to the trim position.
-
Validation Check: Trim excess liquid. The meniscus must be flush with the cone edge. Under-filling causes data errors; over-filling creates drag.
-
-
Thermal Equilibration:
-
Cover with solvent trap (prevents hygroscopic water absorption).
-
Hold for 120 seconds to equilibrate sample temperature.
-
-
Shear Ramp (The Newtonian Test):
-
Ramp shear rate (
) from to . -
Acceptance Criteria: Viscosity must remain constant (horizontal line) across the shear rate range. If viscosity drops, the sample is shear-thinning (likely contaminated or polymeric).
-
-
Temperature Sweep:
-
Ramp temperature from 10°C to 60°C at
. -
Maintain constant shear rate (e.g.,
).
-
Figure 2: Validated workflow for rheological characterization, ensuring exclusion of non-Newtonian artifacts.
Part 4: Applications in Drug Development
Understanding the viscosity profile of this compound is not merely academic; it drives critical formulation decisions.
Topical Bioavailability
In transdermal patches and gels, DPG acts as a permeation enhancer .
-
Mechanism: Its viscosity at skin temperature (32°C, approx 45-50 cP) is low enough to diffuse into the Stratum Corneum, disrupting lipid packing, yet high enough to remain on the skin surface as a humectant.
-
Formulation Logic: If the viscosity drops too sharply at 32°C, the formulation may "run" off the application site. Thickeners (e.g., Carbomers) are added to counteract the intrinsic drop in DPG viscosity.
Injectable Vehicles (Parenterals)
For poorly water-soluble drugs, DPG is used as a co-solvent.
-
Syringeability: At 20°C (room temp), a viscosity of ~110 cP is too high for rapid injection through fine-gauge needles (27G+).
-
Mitigation: Data shows that warming the ampoule to body temperature (37°C) drops viscosity to ~35 cP, significantly reducing injection force.
References
-
The Dow Chemical Company. (2023).[3][4][5] Dipropylene Glycol LO+: Technical Data Sheet. Retrieved from
-
Shell Chemicals. (2022). Dipropylene Glycol (DPG) Technical Datasheet. Retrieved from
-
National Institute of Standards and Technology (NIST). (2021). This compound Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Monument Chemical. (2021). Dipropylene Glycol: Physical Properties and Safety Data. Retrieved from
-
PubChem. (2024).[6] Compound Summary: this compound.[7][4][5][6][8][9][10] National Library of Medicine. Retrieved from
Sources
- 1. Dipropylene glycol, # 1 - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 4. ingredi.com [ingredi.com]
- 5. 2.imimg.com [2.imimg.com]
- 6. CID 21705206 | C12H28O6 | CID 21705206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]
- 9. atamankimya.com [atamankimya.com]
- 10. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
A Robust Gas Chromatography Method for the Separation and Quantification of Dipropylene Glycol Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropylene glycol (DPG) is a widely utilized excipient and solvent in the pharmaceutical, cosmetic, and food industries. Commercial DPG is a mixture of three principal structural isomers, the relative composition of which can influence the physicochemical properties and performance of final products. Therefore, a reliable analytical method to separate and quantify these isomers is essential for quality control and formulation development. This application note presents a detailed, validated gas chromatography (GC) method using a polar polyethylene glycol (PEG) capillary column and flame ionization detection (FID) for the robust analysis of DPG isomers. The protocol outlines instrumentation, sample preparation, operating conditions, and method validation, providing a comprehensive guide for immediate implementation in a laboratory setting.
Introduction: The Analytical Challenge of DPG Isomers
Dipropylene glycol (C₆H₁₄O₃) is synthesized through the reaction of propylene glycol with propylene oxide. This process yields a mixture of three structural isomers:
-
1,1'-oxydi-2-propanol
-
2-(2-hydroxypropoxy)-1-propanol (the primary, secondary diol)
-
2,2'-oxydi-1-propanol
The presence and ratio of these isomers can vary between manufacturers and batches, impacting properties such as viscosity, solvency, and hygroscopicity. In regulated environments like drug development, consistent isomeric composition is critical for ensuring product safety and efficacy.
Gas chromatography (GC) is the premier analytical technique for this challenge due to its high resolving power for volatile and semi-volatile compounds.[1] The key to successful separation lies in exploiting the subtle differences in polarity and boiling points among the isomers through interaction with a carefully selected GC stationary phase.[1][2] Polyethylene glycol (PEG)-based "wax" columns have proven to be highly effective for this application due to their polarity, which enables differential partitioning of the glycol isomers.[1][3][4]
Principle of the Method
This method employs a capillary gas chromatograph equipped with a Flame Ionization Detector (FID). A diluted sample of dipropylene glycol is injected into the heated GC inlet, where it is vaporized. The carrier gas (helium) transports the vaporized sample onto a polar PEG-based capillary column (e.g., DB-Wax or equivalent).
The separation mechanism is based on the differential interaction of the DPG isomers with the polar stationary phase. Isomers with stronger interactions will be retained longer on the column, resulting in different elution times. As each isomer elutes from the column, it is combusted in the FID, generating a signal proportional to its concentration. Quantification is achieved using the internal standard method to ensure high precision and accuracy, correcting for variations in injection volume and detector response.
Experimental Protocol
Instrumentation and Materials
-
Gas Chromatograph: Agilent 5890, 7890, or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: Agilent J&W DB-Wax, Restek Stabilwax, or equivalent polar PEG column.[4][5]
-
Data System: Chromatography data acquisition and processing software (e.g., OpenLab, ChemStation).
-
Reagents:
Preparation of Solutions
Causality: The use of an internal standard (IS) is crucial for precise quantification. The IS is a compound added at a constant concentration to all standards and samples. It corrects for minor variations in injection volume, ensuring that the ratio of the analyte peak area to the IS peak area is directly proportional to the analyte concentration. 1,3-Propanediol is a suitable choice as it is structurally similar to DPG but chromatographically resolved.
-
Internal Standard (IS) Stock Solution (5.0 mg/mL):
-
Accurately weigh approximately 250 mg of 1,3-Propanediol.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
-
-
Calibration Standard Preparation:
-
Prepare a DPG stock solution by accurately weighing ~500 mg of DPG reference standard into a 10 mL volumetric flask and diluting to volume with methanol.
-
Create a series of five calibration standards by performing serial dilutions of the DPG stock solution with methanol in separate volumetric flasks.
-
To each calibration standard flask, add a fixed volume of the IS Stock Solution to achieve a final IS concentration of ~0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the DPG sample into a 10 mL volumetric flask.
-
Add the same fixed volume of the IS Stock Solution as used for the calibration standards.
-
Dilute to volume with methanol and mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
-
Gas Chromatography Operating Conditions
The following parameters have been established as a robust starting point for the separation of DPG isomers.[2][3][10]
| Parameter | Condition | Rationale |
| Column | Polar PEG "Wax" (e.g., DB-Wax), 30 m x 0.25 mm, 0.25 µm | The polar stationary phase provides selective retention for the polar hydroxyl groups of the DPG isomers. |
| Injector | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading while ensuring a sharp injection band. |
| Oven Program | ||
| Initial Temperature | 150 °C, hold for 2 min | Allows for focusing of the analytes at the head of the column. |
| Ramp Rate | 10 °C/min | Provides a balance between resolution and analysis time. |
| Final Temperature | 220 °C, hold for 5 min | Ensures all DPG isomers and the internal standard have eluted. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for column efficiency and resolution. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 280 °C | Prevents condensation of the analytes in the detector. |
| H₂ Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (He) | 25 mL/min |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the three DPG isomers and the internal standard in the chromatograms based on their retention times, established from the analysis of the reference standard. The typical elution order on a wax column is 1,1'-oxydi-2-propanol, followed by 2-(2-hydroxypropoxy)-1-propanol, and finally 2,2'-oxydi-1-propanol.[3]
-
Calibration Curve: For each DPG isomer, plot the ratio of its peak area to the internal standard's peak area (AreaAnalyte / AreaIS) against the known concentration of the isomer in each calibration standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is considered acceptable.
-
Quantification: For each sample, calculate the peak area ratio for each DPG isomer. Use the regression equation from the calibration curve to determine the concentration of each isomer in the sample. The total DPG content is the sum of the individual isomer concentrations.
Method Validation and System Suitability
To ensure the method is trustworthy and fit for purpose, a validation protocol must be followed. This protocol acts as a self-validating system for the analytical procedure.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (Rs > 1.5) between all isomer peaks and the internal standard. | Demonstrates that the method can unequivocally assess each analyte in the presence of other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the calibration range. | Confirms a proportional relationship between detector response and analyte concentration. |
| Accuracy | Mean recovery of 98.0% - 102.0% for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | Assesses the method's consistency under the same operating conditions over a short interval. |
| System Suitability | Inject a mid-level standard five times before sample analysis. Tailing factor for all peaks should be ≤ 1.5. RSD of peak areas ≤ 2.0%. | Verifies that the chromatographic system is performing adequately for the analysis. |
Visualized Workflows
General Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. SGE Capillary Columns - Polyethylene Glycol (PEG) - Analytical Columns [analyticalcolumns.com]
- 5. osha.gov [osha.gov]
- 6. agilent.com [agilent.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. fda.gov [fda.gov]
- 9. Dipropylene Glycol GC method - Chromatography Forum [chromforum.org]
- 10. pharmacopeia.cn [pharmacopeia.cn]
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 2-(2-Hydroxypropoxy)propan-1-ol (Dipropylene Glycol)
Executive Summary & Scientific Rationale
2-(2-Hydroxypropoxy)propan-1-ol is the major structural isomer of Dipropylene Glycol (DPG) . Commercial DPG is invariably a mixture of three isomers:
-
1,1'-Oxydi-2-propanol (Secondary-Secondary)
-
2,2'-Oxydi-1-propanol (Primary-Primary)
-
This compound (Primary-Secondary) – The Target Analyte
The Analytical Challenge: This molecule presents two distinct hurdles for HPLC quantification:
-
Lack of Chromophore: The aliphatic ether and hydroxyl groups do not absorb UV light in the standard range (200–400 nm). Standard UV-Vis detectors are useless without derivatization.
-
Isomeric Complexity: The structural similarity between the three isomers makes chromatographic resolution difficult, often requiring Gas Chromatography (GC) for baseline separation.
The Solution: This guide presents two distinct HPLC protocols designed to overcome these limitations:
-
Protocol A (The Workhorse): HPLC-RID (Refractive Index Detection) for bulk quantification and raw material assay.
-
Protocol B (The High-Sensitivity): HPLC-ELSD (Evaporative Light Scattering Detection) or CAD (Charged Aerosol Detection) for trace analysis and impurity profiling.
Analytical Decision Framework
Before selecting a protocol, consult the following decision matrix to align the method with your sensitivity and resolution requirements.
Figure 1: Detector selection strategy based on analyte concentration and matrix complexity.
Protocol A: HPLC-RID (Refractive Index)
Best for: Raw material purity, high-concentration formulation analysis. Mechanism: Differential refraction between the mobile phase and the analyte.
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | Ligand Exchange (Ca2+ or H+ form) or Amine-based HILIC | Standard C18 columns retain glycols poorly. Ligand exchange columns (often used for sugars) provide excellent retention for polyols. |
| Dimensions | 300 mm x 7.8 mm, 8 µm (Typical) | Larger dimensions maximize capacity and resolution for RI detection. |
| Mobile Phase | 100% HPLC Grade Water (degassed) | RI detection requires isocratic elution. Water is the ideal solvent for polar glycols. |
| Flow Rate | 0.6 mL/min | Lower flow rates enhance mass transfer in polymeric columns. |
| Col. Temp. | 80°C (Critical) | High temperature lowers viscosity and improves peak shape/efficiency. |
| Det. Temp. | 35°C (Optical Unit) | Crucial: The optical unit must be temperature-controlled to prevent baseline drift. |
| Injection | 10–20 µL | Higher volume compensates for lower RID sensitivity. |
Step-by-Step Methodology
-
System Equilibration: Purge the reference cell of the RID with fresh mobile phase for at least 20 minutes. Allow the column oven to stabilize at 80°C for 1 hour before analysis.
-
Standard Preparation: Prepare a stock solution of Dipropylene Glycol (mixture) at 10 mg/mL in water. Note: Pure this compound standard is rare; use the mixture and quantify the specific isomer peak if resolved, or total DPG.
-
Sample Prep: Dilute sample to ~5 mg/mL in water. Filter through a 0.22 µm PES filter (nylon binds some glycols).
-
Analysis: Inject. The isomers typically elute as a cluster. On a Calcium-form column, the secondary-secondary isomer elutes first, followed by the primary-secondary (target), and finally the primary-primary.
Protocol B: HPLC-ELSD/CAD (High Sensitivity)
Best for: Trace impurities, cleaning validation, complex formulations. Mechanism: Nebulization of mobile phase, evaporation of solvent, and detection of non-volatile particles.
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | HILIC (Amide or Diol phase) | HILIC retains polar glycols using organic mobile phases, compatible with ELSD volatility requirements. |
| Dimensions | 150 mm x 4.6 mm, 3 µm | Smaller particle size for higher resolution of isomers. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffer controls ionization and improves peak shape. Volatile salt is mandatory for ELSD. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier for HILIC. |
| Gradient | 95% B to 80% B over 15 min | Increasing water content elutes the polar glycol. |
| Flow Rate | 1.0 mL/min | Standard flow for nebulization. |
| ELSD Settings | Temp: 40°C, Gain: 8, Gas: 3.5 bar | Low temperature prevents evaporation of the semi-volatile DPG analyte. |
Experimental Workflow
Figure 2: HPLC-ELSD workflow for trace glycol quantification.
System Suitability & Validation (Self-Validating System)
To ensure Trustworthiness , every run must include a System Suitability Test (SST).
Acceptance Criteria
-
Precision (RSD): Inject the standard 6 times.
-
RID: Area RSD ≤ 1.0%
-
ELSD/CAD: Area RSD ≤ 3.0% (Due to non-linear response).
-
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5.
-
Resolution (Rs): If isomers are partially resolved, aim for valley-to-peak ratio < 50%.
-
Linearity:
-
RID: Linear (
).[1] -
ELSD: Polynomial/Log-Log fit is required (
). Do not force a linear fit.
-
Troubleshooting Guide
-
Drifting Baseline (RID): Usually temperature instability. Insulate the column and detector tubing. Ensure the reference cell is purged.
-
Low Sensitivity (ELSD): The drift tube temperature may be too high, causing the DPG (boiling point ~230°C) to partially volatilize. Lower the temperature to 35–40°C.
-
Split Peaks: Incompatible injection solvent. For HILIC, the sample diluent must match the initial mobile phase (high ACN). Injecting a water-rich sample into a HILIC column causes "solvent washout" and peak distortion.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[2][3] Note: Provides the regulatory framework for system suitability and allowable adjustments.
-
Agilent Technologies. "Analysis of Glycols using HPLC with Refractive Index Detection." Application Note.
-
Waters Corporation. "HILIC Separations of Polar Compounds." (Foundational theory for selecting Amide/Diol columns for polar analytes like DPG).
-
Sielc Technologies. "HPLC Method for Separation of Dipropylene Glycol Isomers.
Sources
Application Notes & Protocols: 2-(2-Hydroxypropoxy)propan-1-ol as a Versatile and Sustainable Solvent for Organic Synthesis
Abstract
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-(2-Hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG), as a high-performance, sustainable solvent for a variety of organic reactions. This document outlines the key physicochemical properties of DPG, its advantages over conventional volatile organic solvents, and detailed, field-proven protocols for its application in key organic transformations. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific research needs.
Introduction: The Case for this compound (DPG) in Modern Organic Synthesis
The principles of green chemistry are increasingly integral to modern synthetic strategies, particularly within the pharmaceutical and fine chemical industries. The choice of solvent is a critical factor, as it often constitutes the largest mass component of a reaction mixture and contributes significantly to the overall environmental impact. This compound (DPG) emerges as a compelling alternative to traditional volatile organic compounds (VOCs). DPG is a mixture of three isomers, characterized as a colorless, nearly odorless liquid with a high boiling point and low toxicity.[1] Its unique combination of properties, including excellent solvency for a wide range of organic and inorganic compounds, makes it a versatile medium for chemical reactions.[2][3]
This guide moves beyond the well-documented applications of DPG in cosmetics and industrial formulations to explore its potential as a reaction solvent in discovery and process chemistry.[1][2] We will delve into its performance in facilitating challenging chemical transformations and provide robust, step-by-step protocols to enable its seamless integration into laboratory workflows.
Physicochemical Properties and Advantages of DPG
The utility of DPG as a reaction solvent is grounded in its distinct physical and chemical characteristics. Its high boiling point allows for reactions to be conducted at elevated temperatures without the need for pressurized vessels, while its low vapor pressure significantly reduces fugitive emissions and exposure risks.
| Property | Value | Significance in Organic Synthesis |
| Molecular Formula | C6H14O3 | Indicates a diol ether structure, contributing to its solvency. |
| Molecular Weight | 134.17 g/mol | [4] |
| Boiling Point | ~232 °C | Enables a wide range of reaction temperatures; facilitates removal of volatile byproducts.[5] |
| Flash Point | >100 °C | Low flammability enhances laboratory safety.[5] |
| Density | ~1.04 g/mL | [5] |
| Solubility | Miscible with water and many organic solvents. | Excellent for reactions involving both polar and non-polar reagents; simplifies workup procedures.[3] |
| Toxicity | Low acute and chronic toxicity. | Safer handling for researchers and reduced environmental impact.[1] |
| Biodegradability | Readily biodegradable. | Contributes to a more sustainable chemical lifecycle. |
Key Advantages:
-
Enhanced Safety: The high flash point and low volatility of DPG mitigate the risks of fire and inhalation exposure, creating a safer laboratory environment.
-
Broad Solvency: DPG's ability to dissolve a wide array of starting materials, reagents, and catalysts can lead to improved reaction kinetics and yields.[2][3]
-
Sustainability: With its low toxicity and ready biodegradability, DPG aligns with the principles of green chemistry, offering a more environmentally benign option than many conventional solvents.
-
High-Temperature Capabilities: The high boiling point of DPG is particularly advantageous for reactions that require significant thermal energy, such as certain cross-coupling reactions and nanoparticle syntheses.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in the synthesis of pharmaceuticals and complex organic molecules. The choice of solvent is critical for catalyst stability, solubility of reagents, and overall reaction efficiency. The high boiling point and polar nature of DPG make it an excellent candidate for these transformations, potentially enhancing reaction rates and catalyst turnover.
Protocol 1: Suzuki-Miyaura Cross-Coupling in DPG
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[6] This protocol details the coupling of an aryl halide with an arylboronic acid using DPG as the solvent.
Rationale: DPG's high polarity can aid in the dissolution of the inorganic base and the boronic acid, while its high boiling point allows for the reaction to be driven to completion at elevated temperatures, which is often necessary for less reactive aryl chlorides.
Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction using DPG as the solvent.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol), ligand (e.g., PPh3, 0.04 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
Solvent Addition: Add this compound (DPG, 5 mL).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add deionized water (20 mL) and extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
DPG as a Medium for Nanoparticle Synthesis
The synthesis of metallic nanoparticles often requires high temperatures to facilitate the reduction of metal salts and control particle growth. The solvent plays a crucial role in controlling the size, shape, and stability of the resulting nanoparticles.
Protocol 2: Solvothermal Synthesis of Palladium Nanoparticles in DPG
This protocol describes a solvothermal method for synthesizing palladium nanoparticles (PdNPs) using DPG as both the solvent and a mild reducing agent at elevated temperatures.
Rationale: DPG's high boiling point is ideal for solvothermal synthesis, providing a wide temperature range to control nucleation and growth. Its hydroxyl groups can also act as capping agents, preventing nanoparticle aggregation. This method is adapted from similar polyol-based syntheses.[7]
Sources
- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 2. How Dipropylene Glycol Helps Solvent Applications? [eureka.patsnap.com]
- 3. Exploring Industrial Applications of Dipropylene Glycol [eureka.patsnap.com]
- 4. dow.com [dow.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. ‘Pre-optimization’ of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing 2-(2-Hydroxypropoxy)propan-1-ol (Dipropylene Glycol) as a Versatile Plasticizer in Advanced Polymer Research
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(2-Hydroxypropoxy)propan-1-ol, a primary isomer of Dipropylene Glycol (DPG), as a plasticizer in polymer systems. This guide moves beyond simple procedural lists to explain the underlying principles of plasticization, offering detailed, self-validating protocols for the preparation and characterization of plasticized polymers. It emphasizes the causality behind experimental choices to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Case for Dipropylene Glycol in Polymer Modification
In the field of polymer science, achieving the desired balance of mechanical properties is paramount. Many high-performance polymers, while possessing excellent strength and thermal stability, are inherently brittle, limiting their processability and range of applications. Plasticizers are additives that increase the flexibility, or plasticity, of a material by lowering its glass transition temperature (Tg).[1]
This compound, commercially available as part of a mixture of isomers called Dipropylene Glycol (DPG), has emerged as a highly effective and versatile plasticizer.[2][3] Its utility stems from a unique combination of properties:
-
Low Toxicity: DPG exhibits low acute toxicity via oral, dermal, or inhalation routes and is not considered carcinogenic or genotoxic, making it a favorable choice for consumer goods and biomedical applications.[4]
-
High Boiling Point & Low Volatility: With a boiling point of 230.5 °C, DPG is less prone to evaporation during high-temperature polymer processing compared to more volatile plasticizers, ensuring formulation stability.[3]
-
Excellent Solvency: Its ability to act as a solvent aids in its uniform dispersion within the polymer matrix.[3]
-
Biocompatibility & Biodegradability: DPG is readily biodegradable and is not expected to bio-accumulate, reducing its environmental impact.[4]
This guide will provide the foundational knowledge and actionable protocols to effectively integrate DPG into your polymer research, from film fabrication to rigorous physicochemical characterization.
Physicochemical Profile of Dipropylene Glycol (DPG)
A thorough understanding of a plasticizer's properties is critical for predicting its behavior within a polymer matrix and for designing appropriate processing conditions.
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O₃ | [3] |
| IUPAC Name | This compound | [5][6] |
| Average Molar Mass | 134.17 g/mol | [3][5] |
| Appearance | Colorless, nearly odorless, viscous liquid | [3] |
| Density | 1.0206 g/cm³ (at 20 °C) | [3] |
| Boiling Point | 230.5 °C (503.6 K) | [3] |
| Flash Point | 128 °C (262 °F) | [7] |
| Solubility in Water | Miscible | [3][4] |
| Solubility (Other) | Soluble in ethanol and most organic solvents | [3][4] |
The Science of Plasticization: Mechanism of Action
The primary function of a plasticizer is to increase the free volume within a polymer structure. DPG molecules, with their hydroxyl groups and flexible ether linkage, interpose themselves between the long polymer chains. This action disrupts the strong intermolecular forces (like van der Waals forces or hydrogen bonds) that hold the chains rigidly together.[8]
The causal effect is a reduction in the energy required for the polymer chains to move relative to one another. Macroscopically, this is observed as a decrease in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state.[1]
Caption: Mechanism of DPG plasticization.
Core Experimental Protocols
The following protocols provide a robust framework for preparing and validating DPG-plasticized polymer systems. They are designed to be adaptable to a wide range of polymers.
Protocol 1: Preparation of Plasticized Polymer Films via Solvent Casting
Solvent casting is a fundamental and widely used technique for preparing uniform polymer films in a laboratory setting. The rationale is to dissolve the polymer and plasticizer in a common solvent and then evaporate the solvent to leave a homogenous film.
Materials:
-
Polymer of interest (e.g., Polyvinyl Chloride - PVC, Chitosan, Cellulose Acetate)
-
This compound (Dipropylene Glycol, DPG)
-
Volatile solvent (e.g., Tetrahydrofuran (THF) for PVC, 1% Acetic Acid for Chitosan)
-
Glass Petri dishes or a flat glass plate
-
Magnetic stirrer and stir bars
-
Drying oven or vacuum oven
Step-by-Step Methodology:
-
Polymer Solution Preparation:
-
Accurately weigh 1.0 g of the desired polymer and add it to a 50 mL beaker containing a magnetic stir bar.
-
Add 20 mL of the appropriate solvent.
-
Cover the beaker (e.g., with aluminum foil) to prevent solvent evaporation and stir at room temperature until the polymer is completely dissolved. This may take several hours. Causality Note: Ensuring complete dissolution is critical for film homogeneity. Incomplete dissolution will result in defects and inconsistent properties.
-
-
Plasticizer Incorporation:
-
Prepare a stock solution of DPG if desired, or add it directly.
-
Calculate the required volume of DPG based on the desired weight percentage (e.g., 5%, 10%, 15% w/w relative to the polymer). For a 10% formulation with 1.0 g of polymer, you would add 0.1 g of DPG.
-
Using a micropipette, add the calculated amount of DPG to the stirring polymer solution.
-
Continue stirring for at least 1 hour to ensure uniform dispersion of the plasticizer.
-
-
Casting the Film:
-
Place a clean, dry glass Petri dish on a perfectly level surface. Causality Note: A level surface is essential for achieving a film of uniform thickness.
-
Carefully pour the polymer-plasticizer solution into the Petri dish. Gently tilt the dish to ensure the solution covers the entire surface evenly.
-
Loosely cover the dish to allow for slow, controlled solvent evaporation. Causality Note: Rapid evaporation can trap air bubbles and cause surface defects. A slow process is preferable for high-quality films.
-
-
Drying and Film Recovery:
-
Allow the solvent to evaporate at room temperature for 24 hours.
-
Transfer the dish to a drying oven set to a temperature below the solvent's boiling point (e.g., 40-50 °C) for another 24 hours to remove residual solvent. For heat-sensitive polymers, a vacuum oven at room temperature is recommended.
-
Once completely dry, carefully peel the film from the glass substrate. A flat-edged tool or the addition of a small amount of water at the edge can aid in this process.
-
Store the resulting film in a desiccator to prevent moisture absorption prior to characterization.
-
Protocol 2: Physicochemical Characterization of Plasticized Films
This protocol section is designed as a self-validating system. By performing these analyses, you can definitively confirm the effect of DPG on your polymer and quantify the changes in its properties.
Caption: Experimental workflow for plasticized polymer characterization.
A. Thermal Analysis - Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg) and confirm the plasticizing effect of DPG. A successful plasticization will result in a lower Tg compared to the unplasticized polymer.
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle. A typical cycle might be:
-
Heat from 25 °C to 150 °C at 10 °C/min (to erase thermal history).
-
Cool from 150 °C to -50 °C at 10 °C/min.
-
Heat from -50 °C to 200 °C at 10 °C/min (this is the analytical scan).
-
-
Analyze the thermogram from the second heating scan to determine the Tg, which appears as a step-like change in the heat flow curve.
-
B. Mechanical Testing - Tensile Analysis
-
Objective: To quantify the change in mechanical properties. Plasticization typically decreases tensile strength and Young's modulus while significantly increasing elongation at break.
-
Procedure:
-
Cut dumbbell-shaped specimens from the polymer films according to a standard (e.g., ASTM D638).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the specimen fractures.
-
Record the stress-strain curve and calculate Tensile Strength, Young's Modulus, and Elongation at Break. Test at least five specimens per formulation for statistical validity.
-
C. Spectroscopic Analysis - Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify potential interactions between the DPG plasticizer and the polymer matrix.
-
Procedure:
-
Obtain an FTIR spectrum of the pure DPG and the unplasticized polymer film as references.
-
Place a sample of the plasticized film in the spectrometer's sample holder (typically using an ATR attachment for films).
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Compare the spectrum of the plasticized film to the reference spectra. Look for shifts in characteristic peaks (e.g., C=O, O-H, C-O-C), which can indicate hydrogen bonding or other interactions between the polymer and DPG.[9]
-
D. Leaching Stability Assay
-
Objective: To assess the stability of the plasticizer within the polymer, a critical parameter for drug delivery or food contact applications.
-
Procedure:
-
Cut a precisely weighed piece of the plasticized film (W_initial).
-
Immerse the film in a known volume of an extraction medium (e.g., phosphate-buffered saline for biomedical applications, ethanol/water mixture for food contact simulation).
-
Incubate at a relevant temperature (e.g., 37 °C) for a set period (e.g., 24, 48, 72 hours).
-
At each time point, remove the film, gently blot it dry, and dry it in a vacuum oven to a constant weight (W_final).
-
Calculate the percent weight loss due to plasticizer leaching: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
Optionally, the concentration of DPG in the immersion medium can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).
-
Safety, Handling, and Storage
-
Handling: While DPG has low toxicity, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn.[4]
-
Storage: DPG is hygroscopic, meaning it absorbs moisture from the air.[4] Store in a tightly sealed container in a cool, dry, well-ventilated area to maintain its purity.
-
Disposal: Dispose of DPG and DPG-containing solutions in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound (Dipropylene Glycol) is a highly effective, low-toxicity, and versatile plasticizer for a broad range of polymer research applications. Its ability to enhance flexibility and processability makes it an invaluable tool for tailoring material properties. By following the detailed preparation and characterization protocols outlined in this guide, researchers can confidently and systematically investigate the impact of DPG on their polymer systems, ensuring robust, reproducible, and insightful results.
References
- Dipropylene Glycol in Industry: Harnessing Its Vers
- DIPROPYLENE GLYCOL.
- Dipropylene glycol. Wikipedia.
- 2-(2-Hydroxypropoxy)-1-propanol.
- USE OF PLASTICIZERS IN POLYMERS. International Journal of Innovations in Engineering Research and Technology.
- Dipropylene Glycol (DPG) Product Stewardship Summary. Shell.
- Dipropylene Glycol.
- Dipropylene Glycol. Univar Solutions.
- CID 21705206.
- Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)-. Cheméo.
- The Chemical Intermediate Role of Dipropylene Glycol in Resin and Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Structural characterization and properties of polyols plasticized chitosan films.
- "Plasticizers". In: Encyclopedia of Polymer Science and Technology.
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- 1. researchgate.net [researchgate.net]
- 2. Dipropylene Glycol in Industry: Harnessing Its Versatility [eureka.patsnap.com]
- 3. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 4. shell.com [shell.com]
- 5. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CID 21705206 | C12H28O6 | CID 21705206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. univarsolutions.com [univarsolutions.com]
- 8. repo.ijiert.org [repo.ijiert.org]
- 9. Structural characterization and properties of polyols plasticized chitosan films - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Esters from 2-(2-Hydroxypropoxy)propan-1-ol (Dipropylene Glycol)
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of esters from 2-(2-hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG). DPG esters are valuable compounds with wide-ranging applications, including use as plasticizers, solvents, coalescing agents, and components in personal care products.[1][2] This document explores three primary synthetic methodologies: Fischer-Speier esterification, acylation with acid chlorides and anhydrides, and transesterification. Each section delves into the underlying chemical principles, explains the rationale behind experimental choices, and provides robust, step-by-step protocols. Furthermore, this guide includes workflows for product purification, characterization techniques, and troubleshooting, ensuring a self-validating framework for successful synthesis.
The Starting Material: this compound (DPG)
Structure and Isomerism
Dipropylene glycol (DPG) is not a single compound but a mixture of three structural isomers formed as a co-product during the manufacture of monopropylene glycol.[1][3] The specific isomer distribution can vary depending on the manufacturing process. The three isomers are:
-
This compound (Primary-Secondary Diol)
-
2-(2-Hydroxy-1-methylethoxy)propan-1-ol (Primary-Primary Diol)
-
1,1'-Oxybis(propan-2-ol) (Secondary-Secondary Diol)
The presence of both primary and secondary hydroxyl groups with different steric hindrances and reactivities is a critical consideration in planning esterification reactions, as it can influence reaction rates and product distributions.
Physicochemical Properties
DPG is a colorless, nearly odorless, water-soluble, and hygroscopic liquid with low vapor pressure and low toxicity.[4] Its properties make it an excellent solvent and coupling agent, but its high boiling point requires specific purification techniques, such as vacuum distillation, for its derivatives.[3][5]
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄O₃ | [6] |
| Molar Mass | 134.17 g/mol | [6] |
| Appearance | Colorless, viscous liquid | [1] |
| Boiling Point | 230.5 °C | [4] |
| Density | 1.021 g/cm³ at 20 °C | [4] |
| Solubility | Miscible with water, ethanol | [4] |
Safety and Handling
DPG exhibits low acute toxicity and is not irritating to the skin or eyes under normal conditions.[1] It is considered safe for use in a wide range of applications, including cosmetics and personal care products.[2] However, standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should always be followed. Store in a cool, well-ventilated area away from ignition sources.[2]
Synthetic Strategies for DPG Esterification: A Comparative Overview
The synthesis of esters from DPG can be accomplished through several well-established methods. The choice of method depends on factors such as the nature of the carboxylic acid, desired yield, reaction scale, and available equipment.
| Method | Acylating Agent | Catalyst | Key Advantages | Key Disadvantages |
| Fischer-Speier Esterification | Carboxylic Acid | Strong Acid (H₂SO₄, p-TsOH) | Low-cost reagents, suitable for large scale.[7] | Reversible reaction requiring removal of water to drive to completion; high temperatures.[8][9] |
| Acylation | Acid Chloride / Anhydride | Base (Pyridine, DMAP) or Catalyst-free | High reactivity, fast, irreversible, high yields.[10][11] | Reagents are more expensive; produces corrosive byproducts (e.g., HCl).[10] |
| Transesterification | Ester (e.g., Methyl Ester) | Acid or Base (e.g., NaOMe) | Avoids water formation; useful for sensitive substrates; good for long-chain fatty acid esters.[12][13] | Equilibrium reaction requiring removal of the alcohol byproduct.[12] |
Controlling Selectivity: Mono- vs. Di-esterification
As a diol, DPG can form both monoesters and diesters. The primary method for controlling the product distribution is to adjust the stoichiometry of the reactants.
-
To favor monoester formation: Use a molar excess of dipropylene glycol relative to the acylating agent. This increases the statistical probability that the acylating agent will react with an unreacted DPG molecule rather than a DPG monoester.
-
To favor diester formation: Use a molar excess of the acylating agent (at least 2 equivalents per equivalent of DPG) to ensure both hydroxyl groups are esterified.
Protocol 1: Fischer-Speier Esterification
Principle and Mechanism
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[14] The reaction is an equilibrium process.[8] To achieve high yields, the equilibrium must be shifted towards the products, typically by removing water as it forms using a Dean-Stark apparatus or by using an excess of one reactant.[7][9] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
Caption: Mechanism of Fischer-Speier Esterification.
Causality of Experimental Choices
-
Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[14][15] Solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can also be used; they offer the advantage of easy removal by filtration, simplifying the workup.[16][17]
-
Water Removal: The use of a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene, xylene) is highly effective for continuously removing water from the reaction mixture, thereby driving the equilibrium forward.[9][15]
-
Temperature: The reaction is typically performed at the reflux temperature of the solvent to ensure a sufficient reaction rate and efficient azeotropic removal of water.
Detailed Step-by-Step Protocol: Synthesis of Dipropylene Glycol Dibenzoate
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap topped with a reflux condenser, and a temperature probe.
-
Reagent Charging: To the flask, add dipropylene glycol (DPG) (33.5 g, 0.25 mol), benzoic acid (64.1 g, 0.525 mol, 2.1 equivalents), p-toluenesulfonic acid monohydrate (p-TsOH) (1.2 g, ~2.5 mol%), and toluene (150 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (9 mL, 0.5 mol) has been collected, or until TLC/GC analysis shows complete consumption of the limiting reagent (DPG). This typically takes 4-8 hours.
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and unreacted benzoic acid. Caution: CO₂ evolution. Repeat the wash until the aqueous layer is no longer acidic.
-
Workup - Washing: Wash the organic layer with 100 mL of water, followed by 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by vacuum distillation to yield dipropylene glycol dibenzoate as a clear, viscous liquid.
Protocol 2: Acylation with Acid Anhydrides or Acyl Chlorides
Principle and Mechanism
Acylation of alcohols with highly reactive acid chlorides or anhydrides is a rapid and generally irreversible method for ester synthesis.[18] The reaction proceeds via a nucleophilic addition-elimination mechanism.[10][19] A stoichiometric or catalytic amount of a weak base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), is often used. The base serves to neutralize the HCl byproduct (in the case of acid chlorides) and/or to activate the acylating agent or the alcohol.[11]
Caption: General workflow for acylation of DPG.
Causality of Experimental Choices
-
Reagent Choice: Acid chlorides are generally more reactive than anhydrides. The choice depends on cost, availability, and the desired reactivity.
-
Base: Pyridine or triethylamine is often used in stoichiometric amounts to scavenge the HCl produced, preventing it from causing side reactions. DMAP is a highly effective nucleophilic catalyst used in small quantities to accelerate reactions, particularly with less reactive acid anhydrides.[11][20]
-
Temperature Control: The reaction is highly exothermic. Adding the acylating agent at a low temperature (e.g., 0 °C) is crucial to control the reaction rate and prevent side product formation.[10]
Detailed Step-by-Step Protocol: Synthesis of Dipropylene Glycol Diacetate
-
Apparatus Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere, dissolve dipropylene glycol (13.4 g, 0.1 mol) in 100 mL of dichloromethane (DCM). Add pyridine (17.4 mL, 0.215 mol, 2.15 equivalents).
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. Add acetic anhydride (21.4 mL, 0.22 mol, 2.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until TLC/GC analysis indicates the reaction is complete.
-
Workup - Quenching: Slowly pour the reaction mixture into 100 mL of cold 1 M HCl solution to neutralize the pyridine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude dipropylene glycol diacetate can be purified by vacuum distillation.
Protocol 3: Transesterification
Principle and Mechanism
Transesterification is the process of exchanging the alkoxy group of an ester with an alcohol.[21] In this context, DPG reacts with an existing ester (often a simple methyl or ethyl ester) to form the desired DPG ester and a volatile alcohol (methanol or ethanol). The reaction is an equilibrium process catalyzed by either an acid or a base.[12] Removing the volatile alcohol byproduct by distillation drives the reaction to completion. This method is particularly useful for synthesizing esters of long-chain fatty acids from triglycerides or fatty acid methyl esters (FAMEs).[13][22]
Sources
- 1. shell.com [shell.com]
- 2. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 3. dow.com [dow.com]
- 4. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 5. US3669848A - Purifying propylene glycol monoesters using vacuum distillation - Google Patents [patents.google.com]
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- 9. patents.justia.com [patents.justia.com]
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- 11. Ester synthesis by acylation [organic-chemistry.org]
- 12. Transesterification - Wikipedia [en.wikipedia.org]
- 13. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. US20110087045A1 - Process for preparing polyol esters - Google Patents [patents.google.com]
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- 21. youtube.com [youtube.com]
- 22. Propylene glycol esters of fatty acids [fao.org]
Application Notes and Protocols for 2-(2-Hydroxypropoxy)propan-1-ol as a Humectant in Scientific Preparations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of 2-(2-Hydroxypropoxy)propan-1-ol
This compound, commonly known as dipropylene glycol (DPG), is a versatile and highly effective humectant with a wide range of applications in scientific preparations. As a member of the glycol family, DPG's chemical structure, featuring two hydroxyl groups, imparts a hygroscopic nature, allowing it to attract and retain moisture from the surrounding environment.[1] This property is pivotal in maintaining the desired hydration level in various formulations, thereby enhancing their stability, efficacy, and sensory characteristics.
This comprehensive guide provides detailed application notes and protocols for leveraging the humectant properties of this compound in your research and development endeavors. We will delve into its comparative performance against other common humectants, explore its multifaceted roles in different formulation types, and provide step-by-step methodologies for its successful implementation and evaluation.
Physicochemical Properties and Humectant Action
This compound is a clear, colorless, and viscous liquid with a high boiling point and low vapor pressure. Its ability to form hydrogen bonds with water molecules is the primary mechanism behind its humectant action. By sequestering water, DPG can prevent moisture loss from a formulation upon exposure to low-humidity environments and can also absorb excess moisture in high-humidity conditions, thus acting as a hydrating agent and a stabilizer.
Comparative Analysis of Humectants
The selection of a humectant is a critical decision in formulation development, often dictated by the desired level of moisture retention, viscosity, and sensory feel. While glycerin and propylene glycol (PG) are widely used, DPG offers a unique balance of properties.
| Humectant | Molecular Weight ( g/mol ) | Viscosity (at 25°C, mPa·s) | Hygroscopicity | Key Characteristics |
| This compound (DPG) | 134.17 | ~107 | Moderate | Excellent solvent, low volatility, good spreadability, less tacky feel compared to glycerin. |
| Glycerin (Glycerol) | 92.09 | ~1412 | High | Strong humectant, can feel tacky at high concentrations. |
| Propylene Glycol (PG) | 76.09 | ~40 | High | Good humectant and penetration enhancer, but can be irritating at high concentrations.[2] |
Glycerin is a more powerful humectant than DPG, but its high viscosity and potential for a sticky skin feel can be undesirable in certain cosmetic and pharmaceutical preparations.[2] Propylene glycol is also a strong humectant but has a higher potential for skin irritation in sensitive individuals.[2] DPG, with its moderate hygroscopicity and lower viscosity than glycerin, provides a favorable balance, offering significant hydration without the associated tackiness, making it an excellent choice for a wide array of topical formulations.
Applications and Formulation Protocols
The versatile properties of this compound make it a valuable excipient in a variety of scientific preparations, including topical pharmaceuticals, cosmetic and dermatological products, hydrogels, and even for the preservation and clearing of biological tissues.
Topical Formulations: Creams and Gels
In topical preparations, DPG serves not only as a humectant but also as a solvent, co-solvent, and viscosity-modifying agent. Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and other excipients enhances formulation stability and drug delivery.
This protocol outlines the preparation of a stable and aesthetically pleasing O/W cream utilizing DPG as a key humectant.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol: 5.0% w/w
-
Glyceryl Stearate: 3.0% w/w
-
Caprylic/Capric Triglyceride: 8.0% w/w
-
Dimethicone: 1.0% w/w
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
This compound (DPG): 5.0% w/w
-
Glycerin: 2.0% w/w
-
Carbomer: 0.3% w/w
-
-
Neutralizer:
-
Triethanolamine (TEA): q.s. to pH 6.0-6.5
-
-
Preservative System:
-
Phenoxyethanol: 0.8% w/w
-
Ethylhexylglycerin: 0.2% w/w
-
Procedure:
-
Aqueous Phase Preparation: In a suitable vessel, disperse the Carbomer in deionized water with gentle mixing. Once fully hydrated, add the this compound and glycerin and mix until uniform. Heat the aqueous phase to 75°C.
-
Oil Phase Preparation: In a separate vessel, combine all oil phase ingredients and heat to 75°C with gentle stirring until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous homogenization. Maintain homogenization for 10-15 minutes to ensure a fine and uniform emulsion.
-
Cooling and Neutralization: Begin cooling the emulsion while stirring gently. At approximately 45-50°C, add the triethanolamine to neutralize the Carbomer and build viscosity.
-
Addition of Preservatives and Final Adjustments: Once the emulsion has cooled to below 40°C, add the preservative system and mix until uniform. Adjust the pH if necessary and continue gentle mixing until the cream reaches room temperature.
Caption: Workflow for O/W Cream Formulation.
This protocol demonstrates the use of DPG in a gel formulation for topical anesthesia, where it aids in solubilizing the active ingredients and maintaining skin hydration.
Materials:
-
Lidocaine: 4.0% w/w
-
Tetracaine: 1.0% w/w
-
This compound (DPG): 10.0% w/w
-
Hydroxypropyl Cellulose (HPC): 2.5% w/w
-
Deionized Water: q.s. to 100%
-
pH Adjuster (e.g., Sodium Hydroxide solution): to pH 7.0
Procedure:
-
In a primary vessel, combine the this compound and a portion of the deionized water.
-
Slowly add the lidocaine and tetracaine powders while mixing until fully dissolved.
-
In a separate vessel, disperse the hydroxypropyl cellulose in the remaining deionized water with vigorous stirring until a uniform, lump-free dispersion is achieved.
-
Slowly add the active ingredient solution to the HPC dispersion with continuous mixing.
-
Continue mixing until a homogenous gel is formed.
-
Adjust the pH to 7.0 using the pH adjuster.
Hydrogel Formulations for Controlled Release and Tissue Engineering
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The inclusion of a humectant like DPG can modulate the water-holding capacity and release kinetics of the hydrogel.
This protocol describes the preparation of a PVA hydrogel where DPG can be incorporated to modify its properties.
Materials:
-
Polyvinyl Alcohol (PVA), high molecular weight: 10.0% w/w
-
This compound (DPG): 5.0% w/w
-
Deionized Water: 85.0% w/w
Procedure:
-
In a beaker, add the deionized water and this compound.
-
While stirring, slowly add the PVA powder to the liquid to prevent clumping.
-
Heat the mixture to 90°C with continuous stirring until the PVA is completely dissolved and the solution is clear.
-
Pour the hot PVA solution into a mold of the desired shape.
-
Subject the mold to a series of freeze-thaw cycles (e.g., 3 cycles of -20°C for 12 hours followed by room temperature for 12 hours) to induce physical cross-linking and hydrogel formation.[3]
Biological Specimen Clearing and Preservation
In histology and microscopy, tissue clearing techniques are employed to render biological samples transparent for three-dimensional imaging. Organic solvent-based methods often utilize agents that dehydrate and delipidate the tissue. DPG, with its solvent properties and ability to modify refractive index, can be a component in such clearing solutions. While specific protocols like 3DISCO or CUBIC have their established formulations, DPG can be explored as a less harsh alternative or an additive in modified protocols.[4][5]
This is a foundational protocol that can be optimized for specific tissue types.
Materials:
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Dehydration Series (e.g., 50%, 70%, 90%, 100% Tetrahydrofuran)
-
Clearing Solution:
-
This compound (DPG)
-
Benzyl Benzoate
-
Procedure:
-
Fixation: Perfuse and fix the tissue sample in 4% PFA.
-
Dehydration: Sequentially incubate the tissue in increasing concentrations of THF.
-
Clearing: Incubate the dehydrated tissue in a mixture of DPG and benzyl benzoate (e.g., a 1:2 ratio) until the tissue becomes transparent. The optimal ratio and incubation time will need to be determined empirically.
Performance Evaluation Protocols
To validate the efficacy of this compound in your formulations, a series of performance tests should be conducted.
Protocol for Assessing Humectancy: Water Vapor Sorption
This method quantifies the hygroscopicity of DPG by measuring its weight change at different relative humidity (RH) levels.
Apparatus:
-
Dynamic Vapor Sorption (DVS) analyzer or a controlled humidity chamber with a microbalance.
Procedure:
-
Place a known mass of this compound onto the microbalance.
-
Equilibrate the sample at a low RH (e.g., <5%) until a stable weight is achieved.
-
Increase the RH in a stepwise manner (e.g., 10%, 20%,... 90%) and record the weight change at each step after equilibrium is reached.
-
Plot the percentage weight gain against the relative humidity to generate a water vapor sorption isotherm.
-
Compare the isotherm to those of other humectants like glycerin and propylene glycol to assess their relative hygroscopicity.
Protocol for Evaluating Skin Hydration: In Vivo Corneometry
Corneometry is a non-invasive technique to measure the hydration level of the stratum corneum.
Apparatus:
-
Corneometer
Procedure:
-
Acclimatize subjects in a controlled environment (temperature and humidity) for at least 30 minutes.
-
Define test sites on the volar forearm.
-
Measure the baseline skin hydration of each test site.
-
Apply a standardized amount of the formulation containing DPG to the designated test sites.
-
Measure skin hydration at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after application.
-
Calculate the change in skin hydration from the baseline to evaluate the moisturizing effect of the formulation.
Protocol for Stability Testing of Formulations
Stability testing ensures that the formulation maintains its physical, chemical, and microbiological integrity over its shelf life.
Procedure:
-
Accelerated Stability: Store samples of the formulation at elevated temperatures (e.g., 40°C and 50°C) and different humidity conditions (e.g., 75% RH) for a period of 1 to 3 months.
-
Freeze-Thaw Cycling: Subject samples to alternating cycles of freezing (-10°C to -20°C) and thawing (room temperature) for at least 3 cycles.
-
Evaluation: At specified time points, evaluate the samples for changes in:
-
Physical properties: Appearance, color, odor, pH, and viscosity.
-
Microscopic properties: Droplet size and distribution for emulsions.
-
Chemical properties: Assay of the active ingredient.
-
Microbiological properties: Microbial count.
-
Caption: Evaluation pathways for DPG formulations.
Safety and Regulatory Considerations
This compound is generally considered safe for use in topical cosmetic and pharmaceutical products. It has a low potential for skin irritation and sensitization.[6] However, as with any excipient, it is crucial to adhere to regulatory guidelines regarding its concentration in formulations. The U.S. Food and Drug Administration (FDA) maintains an Inactive Ingredient Database (IID) which provides information on the maximum potency of excipients used in approved drug products.[7] Similarly, the European Medicines Agency (EMA) provides guidelines on the use of excipients in medicinal products.[6][8] It is recommended to consult these resources to ensure compliance.
Conclusion
This compound is a highly functional humectant that offers a unique combination of properties, making it a valuable tool for researchers, scientists, and drug development professionals. Its moderate hygroscopicity, excellent solvent capabilities, and favorable safety profile allow for the formulation of stable, effective, and aesthetically pleasing scientific preparations. By understanding its comparative advantages and implementing the detailed protocols outlined in this guide, formulators can confidently harness the full potential of DPG to meet their specific research and development objectives.
References
- Inhibition of water vapor condensation by dipropylene glycol droplets on hydrophobic surfaces via vapor sink str
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022).
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Propylene glycol used as an excipient. (2017). European Medicines Agency.
- Biomedical Applications of Tissue Clearing and Three-Dimensional Imaging in Health and Disease. (n.d.). PMC.
- BLT in Propylene Glycol Topical Gel. (2013). U.S. Pharmacist.
- A Novel Method for Preparing Poly(vinyl alcohol) Hydrogels: Preparation, Characterization, and Application. (n.d.).
- Study of effect of plasticizer on the structure and surface characteristics of ethylcellulose free films with FT-IR spectroscopy. (n.d.).
- Investigating the Effect of Dipropylene glycol and Mixed-surfactant Concentrations on Perfume Release. (n.d.).
- Using the Inactive Ingredient Database Guidance for Industry. (n.d.). FDA.
- Effectiveness of various formulations of local anesthetics and additives for topical anesthesia - a prospective, randomized, double-blind, placebo-controlled study. (2017). PubMed.
- Clearing protocols for different tissues. (n.d.).
- Measurement of Activity of Water in Aqueous Poly(ethylene glycol) Solutions (Effect of Excess Volume on the Flory−Huggins χ-Parameter). (n.d.).
- Questions and answers on propylene glycol used as an excipient in medicinal products for human use. (2017). European Medicines Agency.
- Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. (n.d.). PMC.
- Water Dynamics in N-Propylene Glycol Aqueous Solutions. (2006). PubMed.
- Poly(vinyl alcohol) hydrogels. (n.d.).
- DIPROPYLENE GLYCOL. (n.d.). precisionFDA.
- Propylene glycol and esters - Scientific guideline. (2014). European Medicines Agency.
- Tissue Clearing Comparison. (2021). Visikol.
- STUDY OF THE WIDELY USED ETHYLCELLULOSE POLYMER AS FILM FORMING AND M
- Clearing for Deep Tissue Imaging. (2019). PMC.
- A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Algin
- Creation of Polymer Hydrogelator/Poly(Vinyl Alcohol)
- EMA Guideline on Quality and Equivalence of Topical Products. (2024). gmp-compliance.org.
- Preparation, Characterization, and In Vitro Evaluation of Cream & Gel Formulations Containing Lidocaine and Tetracaine. (2018). Juniper Publishers.
- (PDF) Measurement of Activity of Water in Aqueous Poly(ethylene glycol) Solutions (Effect of Excess Volume on the Flory-Huggins -Parameter). (n.d.).
- A comparative analysis of Propylene Glycol versus Glycerol in humectant applic
Sources
- 1. arxiv.org [arxiv.org]
- 2. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 3. Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomedical Applications of Tissue Clearing and Three-Dimensional Imaging in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Effectiveness of various formulations of local anesthetics and additives for topical anesthesia - a prospective, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Technical Application Note: 2-(2-Hydroxypropoxy)propan-1-ol (DPG) in Nanoparticle Synthesis
Executive Summary & Chemical Profile
2-(2-Hydroxypropoxy)propan-1-ol , commonly known as the major isomer of Dipropylene Glycol (DPG) , represents a safer, high-viscosity alternative to ethylene glycol (EG) in the polyol synthesis of nanoparticles. Unlike EG, which is toxic and has rapid reduction kinetics, DPG offers a unique combination of high boiling point (230°C), increased viscosity (75 cP at 25°C), and biocompatibility (widely used in cosmetics).
This guide details the use of DPG as a dual-function solvent and reducing agent . Its secondary hydroxyl groups provide controlled reduction kinetics, allowing for the precise tuning of particle size and morphology (e.g., preventing Ostwald ripening via diffusion control) [1].
Chemical Identity
-
Systematic Name: this compound
-
Common Name: Dipropylene Glycol (DPG)[1]
-
CAS Number: 110-98-5 (General), 106-62-7 (Specific isomer)
-
Key Properties:
-
Viscosity: High (~75-100 mPa·s), slows diffusion rates.
-
Boiling Point: ~230°C, allows high-temperature solvothermal reactions at atmospheric pressure.
-
Reducing Power: Moderate (Secondary alcohols oxidize to ketones), slower than primary diols, preventing "burst" nucleation.
-
Mechanism of Action: The Modified Polyol Process
The utility of DPG lies in its ability to drive the Polyol Process with distinct kinetic parameters.
Reductive Mechanism
At elevated temperatures (>120°C), DPG undergoes oxidation. Unlike Ethylene Glycol which forms Glycolaldehyde (a fast reducer), DPG largely oxidizes to hydroxy-ketones. This slower oxidation rate allows for a separation of the nucleation and growth phases, critical for monodispersity.
-
Dehydrogenation: DPG is oxidized to a ketone/aldehyde intermediate.
-
Metal Reduction: The intermediate reduces metal ions (
) to zero-valent metal ( ). -
Stabilization: The high viscosity of DPG creates a "cage effect," limiting the collision frequency of nuclei and suppressing aggregation.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway of DPG-mediated polyol synthesis. The high viscosity of DPG specifically modulates the "Growth" phase.
Protocol 1: Synthesis of Monodisperse Silver Nanoparticles (AgNPs)
This protocol leverages DPG's viscosity to produce uniform AgNPs without the need for aggressive quenching.
Reagents
-
Solvent/Reducer: Dipropylene Glycol (DPG), 99% (contains this compound).
-
Precursor: Silver Nitrate (
), >99%. -
Capping Agent: Polyvinylpyrrolidone (PVP), MW 55,000 (K30).[2]
Experimental Workflow
| Step | Action | Parameter | Critical Note |
| 1 | Precursor Prep | Dissolve 0.1g | Sonicate for 5 mins to ensure full solubility. Keep in dark. |
| 2 | Stabilizer Prep | Dissolve 0.3g PVP in 15 mL DPG. | Stir at 60°C until clear. PVP acts as the steric stabilizer. |
| 3 | Heating | Heat PVP/DPG solution to 140°C . | Use an oil bath for stability. Monitor temp with internal probe. |
| 4 | Injection | Inject | Slow injection prevents secondary nucleation bursts. |
| 5 | Reaction | Maintain 140°C for 60 minutes. | Solution will turn yellow |
| 6 | Quenching | Submerge flask in ice bath. | Stops growth immediately to lock in size distribution. |
| 7 | Purification | Dilute 1:3 with acetone, Centrifuge 8000rpm. | Removes excess DPG and unreacted ions. Repeat 3x with Ethanol. |
Data Interpretation[1][3][4][5][6][7][8][9]
-
SPR Peak: Expect a UV-Vis absorbance peak at 410–420 nm .
-
Size Control: Higher PVP:Ag ratios yield smaller particles. Lower temperatures (120°C) yield larger particles due to slower nucleation rates relative to growth.
Protocol 2: Solvothermal Synthesis of Zinc Oxide (ZnO) Quantum Dots
DPG acts as a high-boiling solvent that directs the hydrolysis of zinc acetate, preventing rapid precipitation and ensuring crystallinity.
Reagents
-
Precursor: Zinc Acetate Dihydrate (
). -
Medium: Dipropylene Glycol (DPG).[1]
-
Hydrolysis Agent: NaOH (dissolved in minimal DPG/Water).
Experimental Workflow
-
Dissolution: Dissolve 0.1 M Zinc Acetate in 50 mL DPG at 80°C. Solution must be clear.
-
Hydrolysis: Add 0.2 M NaOH (in DPG) dropwise under vigorous stirring.
-
Solvothermal Treatment: Transfer to a Teflon-lined autoclave. Heat to 160°C for 12 hours .
-
Note: The pressure generated is lower than water-based hydrothermal methods, increasing safety.
-
-
Washing: Precipitate with excess ethanol. Centrifuge and wash to remove acetate byproducts.
-
Result: Highly crystalline ZnO nanoparticles with green luminescence (defects) or UV emission (band edge) depending on annealing.
Critical Process Parameters (CPPs) & Troubleshooting
Viscosity Management
DPG is significantly more viscous than water or ethanol.
-
Impact: Stirring speeds must be higher (500+ rpm) to ensure thermal homogeneity.
-
Benefit: The high viscosity suppresses Ostwald Ripening , where small particles dissolve and redeposit on larger ones. This naturally narrows the size distribution [2].
Water Content
Commercial DPG is hygroscopic.
-
Issue: Excess water (>1%) can alter reduction kinetics by lowering the boiling point and changing the solubility of metal salts.
-
Control: Use anhydrous DPG or dry over molecular sieves if strict reproducibility is required.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Broad Size Distribution | Fast injection of precursor. | Use a syringe pump for injection; Increase PVP concentration. |
| Precipitation/Bulk Metal | Temp too high; Low Viscosity. | Reduce temp by 10°C; Ensure DPG is not diluted with low-viscosity solvents. |
| No Reaction (Clear) | Temp too low for oxidation. | Increase temp to >130°C; Add trace |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for DPG-mediated Silver Nanoparticle synthesis.
References
-
Fievet, F., Lagier, J. P., & Figlarz, M. (1989). Preparing monodisperse metal powders in micrometer and submicrometer sizes by the polyol process. MRS Bulletin, 14(12), 29-34. Link
-
Silvert, P. Y., Herrera-Urbina, R., Duvauchelle, N., Vijayakrishnan, V., & Elhsissen, K. T. (1996). Preparation of colloidal silver dispersions by the polyol process.[2][3][4] Part 1—Synthesis and characterization.[3][5] Journal of Materials Chemistry, 6(4), 573-577. Link
-
Chiang, I-C., & Chen, D-H. (2011). Synthesis of monodisperse silver nanoparticles using tripropylene glycol as a reducing agent.[2] Journal of the Taiwan Institute of Chemical Engineers. (Contextual adaptation of homologous glycol ethers).
-
Dong, H., Chen, Y. C., & Feldmann, C. (2015). Polyol synthesis of nanoparticles: status and options regarding metals, oxides, chalcogenides, and phosphides. Green Chemistry, 17(8), 4107-4132. Link
Sources
The Emerging Role of 2-(2-Hydroxypropoxy)propan-1-ol in Biocatalysis: A Guide for Researchers
The quest for greener, more efficient, and highly selective chemical synthesis has positioned enzymatic catalysis at the forefront of modern drug development and industrial chemistry. While aqueous environments are the natural milieu for enzymes, the exploration of non-aqueous media has unlocked new possibilities for reactions involving hydrophobic substrates and has shifted reaction equilibria to favor synthesis over hydrolysis. This guide delves into the application of 2-(2-Hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG), as a promising reaction medium for enzymatic catalysis. Its unique physicochemical properties offer a compelling alternative to conventional organic solvents, addressing challenges of enzyme stability and activity.
Part 1: Unveiling the Potential of this compound (Dipropylene Glycol)
This compound is a clear, colorless, and slightly viscous liquid that is a mixture of three isomers.[1][2] It is characterized by its high boiling point, low vapor pressure, and complete miscibility with water and many organic solvents.[3][4] These properties, combined with its low toxicity, make it an attractive solvent for a variety of applications, including as a plasticizer, in cosmetics, and as a chemical intermediate.[1]
From the perspective of enzymatic catalysis, the most salient features of DPG are its ability to create a low-water environment while maintaining enzyme-essential hydration, and its capacity to dissolve a broad range of substrates. High-purity DPG with low water content is particularly beneficial for enhancing the long-term stability of enzymes, thereby extending their operational lifespan and effectiveness.[5] The solvent's properties help maintain an optimal microenvironment for enzyme activity, which can lead to higher reaction yields and improved process efficiency.[5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H14O3 | [3] |
| Molecular Weight | 134.17 g/mol | [3] |
| Boiling Point | 232 °C | [4] |
| Flash Point | 132 °C | [4] |
| Density | 1.022 g/cm³ (at 20 °C) | [3] |
| Water Solubility | Miscible | [3] |
Part 2: The Mechanistic Underpinnings of Enzyme Stabilization in Dipropylene Glycol
The stability of enzymes in non-aqueous media is a critical factor for their successful application in industrial biocatalysis. Polyols, like DPG, are known to enhance the thermal stability of proteins.[6] The stabilizing effect of DPG can be attributed to several key factors:
-
Maintenance of Essential Water Layer: Enzymes require a thin layer of water molecules bound to their surface to maintain their catalytically active conformation. DPG, being a hygroscopic polyol, can help retain this essential water layer around the enzyme, preventing denaturation that can occur in completely anhydrous environments.
-
Favorable Solvophobic Interactions: The interaction between the solvent and the enzyme surface plays a crucial role in stability. DPG can provide a favorable environment that helps maintain the native structure of the enzyme.[7]
-
Increased Rigidity and Reduced Unfolding: The viscosity of DPG and its ability to form hydrogen bonds can increase the rigidity of the enzyme structure, making it less prone to unfolding at higher temperatures or in the presence of denaturing agents.
Part 3: Protocols for Enzymatic Catalysis in this compound
The following protocols are designed to provide a starting point for researchers interested in exploring DPG as a reaction medium. Candida antarctica lipase B (CalB), a robust and widely used enzyme, is featured as a model.[8]
Protocol 1: Screening Enzyme Activity and Stability in DPG
This protocol outlines a general procedure for assessing the feasibility of using DPG for a specific enzymatic reaction.
Objective: To determine the activity and stability of an enzyme in DPG.
Materials:
-
Enzyme (e.g., immobilized Candida antarctica lipase B, Novozym 435)
-
This compound (High Purity, low water content)
-
Substrate A (e.g., a fatty acid)
-
Substrate B (e.g., an alcohol)
-
Anhydrous molecular sieves (3Å)
-
Reaction vessels (e.g., 10 mL screw-cap vials)
-
Shaking incubator or magnetic stirrer with heating
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC)
Procedure:
-
Enzyme Preparation: Dry the immobilized enzyme under vacuum for 24 hours to remove excess water.
-
Reaction Setup:
-
To a 10 mL vial, add 50 mg of the dried immobilized enzyme.
-
Add 2 mL of DPG.
-
Add 100 mg of anhydrous molecular sieves to scavenge any water produced during the reaction.
-
Add Substrate A (e.g., 0.1 mmol) and Substrate B (e.g., 0.1 mmol).
-
-
Reaction Incubation:
-
Seal the vial tightly.
-
Place the vial in a shaking incubator at a controlled temperature (start with a moderate temperature, e.g., 40-50 °C).
-
Incubate with shaking for a set period (e.g., 24, 48, 72 hours).
-
-
Sample Analysis:
-
At each time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Prepare the sample for analysis according to the chosen analytical method. For GC-MS analysis, this may involve dilution with a suitable solvent and derivatization if necessary.[9]
-
Quantify the consumption of substrates and the formation of the product.
-
-
Data Analysis:
-
Calculate the percentage conversion of the limiting substrate.
-
Plot conversion as a function of time to determine the initial reaction rate.
-
To assess stability, the enzyme can be recovered after the reaction, washed with a suitable solvent, and reused in a fresh reaction mixture. A decrease in activity over multiple cycles indicates instability.
-
Caption: Workflow for screening enzyme activity and stability in DPG.
Protocol 2: Optimization of Ester Synthesis using Immobilized CalB in DPG
This protocol provides a more detailed procedure for optimizing a specific reaction: the synthesis of an ester from a fatty acid and an alcohol.
Objective: To optimize the enzymatic synthesis of an ester in DPG.
Materials:
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
This compound (DPG, high purity)
-
Lauric acid
-
1-Butanol
-
Internal standard for GC analysis (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Hexane (for sample extraction)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Standard Curve Preparation: Prepare standard solutions of lauric acid, 1-butanol, and the target ester (butyl laurate) at known concentrations in DPG to create calibration curves for quantitative analysis.
-
Reaction Optimization:
-
Temperature: Set up a series of reactions at different temperatures (e.g., 40, 50, 60, 70 °C) while keeping other parameters constant (e.g., enzyme loading: 50 mg; lauric acid: 0.1 mmol; 1-butanol: 0.1 mmol; DPG: 2 mL).
-
Substrate Molar Ratio: Vary the molar ratio of lauric acid to 1-butanol (e.g., 1:1, 1:2, 2:1) at the optimal temperature.
-
Enzyme Loading: Vary the amount of immobilized enzyme (e.g., 25, 50, 75, 100 mg) at the optimal temperature and substrate ratio.
-
-
Reaction Protocol for Each Optimization Point:
-
To a sealed vial, add the specified amount of immobilized CalB, lauric acid, 1-butanol, and DPG.
-
Incubate at the desired temperature with constant stirring.
-
Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
-
Sample Preparation for GC Analysis:
-
To the aliquot, add a known amount of internal standard.
-
Extract the components with hexane.
-
Dry the hexane extract with anhydrous sodium sulfate.
-
Inject the sample into the GC.[10]
-
-
Data Analysis:
-
Use the calibration curves to determine the concentrations of substrates and product.
-
Calculate the initial reaction rate and the final conversion for each condition.
-
Identify the optimal conditions for ester synthesis.
-
Caption: Logical flow for optimizing enzymatic ester synthesis in DPG.
Part 4: Data Interpretation and Troubleshooting
Expected Results:
-
Successful enzymatic reactions in DPG should show a time-dependent decrease in substrate concentration and a corresponding increase in product concentration.
-
Optimization experiments will reveal the conditions that result in the highest reaction rate and/or final conversion.
-
Enzyme stability can be confirmed by consistent activity over multiple reaction cycles.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Enzyme denaturation | Ensure DPG is of high purity and has low water content. Optimize temperature; lower temperatures may be required. |
| Substrate/product inhibition | Vary substrate concentrations to identify potential inhibition. | |
| Poor mixing | Ensure adequate agitation to overcome mass transfer limitations, especially with immobilized enzymes. | |
| Inconsistent results | Inaccurate sample preparation | Ensure precise and consistent pipetting and dilution. Use an internal standard for analysis. |
| Water contamination | Use anhydrous DPG and molecular sieves. Store all reagents in a desiccator. | |
| Enzyme deactivation over time | Unfavorable reaction conditions | Re-evaluate and optimize temperature and pH (if applicable, by adjusting the pH of the enzyme preparation before drying). |
| Leaching of the enzyme from the support | Consider using a different immobilization technique or support. |
Conclusion
This compound presents a compelling and versatile medium for enzymatic catalysis, offering a unique combination of properties that can enhance enzyme stability and facilitate reactions with hydrophobic substrates. By understanding the principles of biocatalysis in non-aqueous media and systematically applying the protocols outlined in this guide, researchers can unlock the potential of DPG to develop novel and efficient enzymatic processes for applications in drug development and beyond. Further exploration into a wider range of enzymes and reaction types in DPG will undoubtedly expand its utility and contribute to the advancement of green and sustainable chemistry.
References
-
Lipase B from Candida antarctica (CalB) is the most widely used lipase to date due to its high resistance to solvents and temperatures and the broad substrate spectrum. In enzymatic synthesis, CalB is typically applied as solid biocatalyst after immobilization on polymeric microporous beads. [Source: Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC - NIH] ([Link])
-
The catalytic performance of Candida antarctica lipase B (CALB) immobilized on silica-coated magnetic nanoparticles was evaluated for biodiesel production via methanolysis of rapeseed oil. Two different covalent immobilization approaches were compared to assess the effect of immobilization protocols… [Source: Immobilized Candida antarctica lipase B (CALB) for biodiesel production from rapeseed oil; evaluation of the effect of immobilization protocol - PubMed] ([Link])
-
In the present work a simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters was reported. To generate the best reaction conditions, which resulted in the optimum yield of 92%, the effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated. [Source: Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC - NIH] ([Link])
-
Dipropylene Glycol is a clear, colorless liquid. slightly viscous liquid which is far less hygroscopic than other common glycols. It is an excellent solvent completely miscible with water and many organic compounds such as ethanol, benzene, toluene, castor oil, carbon tetrachloride, monoethanolamine and diethanolamine. [Source: Dipropylene Glycol (DPG) - Monument Chemical] ([Link])
-
Reaction Mechanisms for the Formation of Mono-And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM‑5 Zeolite. [Source: Reaction Mechanisms for the Formation of Mono-And Dipropylene Glycol from the Propylene Oxide Hydrolysis over ZSM‑5 Zeolite | Request PDF - ResearchGate] ([Link])
-
High-purity Di Propylene Glycol (DPG) is a crucial solvent and processing aid in the enzyme production industry, ensuring optimal enzyme activity and stability. [Source: Di Propylene Glycol (DPG) for Enzyme Production for Industrial | Ookto - The AI powered chemical marketplace] ([Link])
-
Candida antarctica lipase B (CalB) was efficiently expressed (6.2 g L–1) in Escherichia coli by utilizing an N-terminal tag cassette and the XylS/Pm expression system in a fed-batch bioreactor; subsequent direct binding to EziG from crude extracts resulted in an immobilized catalyst with superior activity to Novozym 435. [Source: Streamlined Preparation of Immobilized Candida antarctica Lipase B - ResearchGate] ([Link])
-
Dipropylene glycol can be used as a stabilizer in emulsions, helping to maintain the stability of the mixture by preventing separation of oil and water phases. [Source: Dipropylene Glycol's Importance for Enhanced Emulsion Stability] ([Link])
-
Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents. [Source: Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents - MDPI] ([Link])
-
Based on the comparative study of stability of native and modified subtilisins in media of various compositions, it was established that covalent immobilization of subtilisin on poly(vinyl alcohol) cryogel is the most effective approach to improve enzyme stability in water as well as in mixtures with low water content. [Source: Activity and Stability of Native and Modified Subtilisins in Various Media] ([Link])
-
Candida antarctica lipase B (CalB), one of the most commonly used biocatalysts, is frequently discussed as an atypical lipase lacking interfacial activation. Here we show that CalB displays an enhanced catalytic rate for large, bulky substrates when adsorbed to a hydrophobic interface composed of densely packed alkyl chains. [Source: Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC - NIH] ([Link])
-
Polyols and sugars are known to increase the thermal stability of proteins in aqueous solutions and lead to their preferential hydration. [Source: Thermal Stability of Proteins in Aqueous Polyol Solutions: Role of the Surface Tension of Water in the Stabilizing Effect of Polyols | The Journal of Physical Chemistry B - ACS Publications] ([Link])
-
Because of its limited solubility in water (About 0.2% at 25 °C), acyclovir cannot be administered as eye drops or intramuscular injections (Which are undoubtedly more practical in therapeutic use). [Source: Synthesis, enzymatic stability and oral bioavailability of poly (Ethylene glycol) acyclovir prodrug - The Pharma Innovation Journal] ([Link])
-
The strategies can be grouped into three main categories: (i) isolation of novel enzymes functioning under extreme conditions, (ii) modification of enzyme structures to increase their resistance toward nonconventional media, and (iii) modification of the solvent environment to decrease its denaturing effect on enzymes. [Source: Strategies for Stabilization of Enzymes in Organic Solvents - ResearchGate] ([Link])
- Commercially, propylene glycol monoesters can be prepared by either directly esterifying propylene glycol with fatty acid or by interesterifying triglyceride with propylene glycol.
-
Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane. [Source: Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed] ([Link])
-
The primary method for measuring propylene glycol in biological samples is derivatization followed by gas chromatography (GC) using either a flame ionization detector (FID) or mass spectrometry (MS) for quantification. [Source: 6. ANALYTICAL METHODS] ([Link])
-
Engineering subtilisin E for enhanced stability and activity in polar organic solvents. [Source: Engineering subtilisin E for enhanced stability and activity in polar organic solvents] ([Link])
-
Method for the determination of diethylene glycol, ethylene glycol and propylene glycol in workplace air using gas chromatography. [Source: Glycols – Method for the determination of diethylene glycol, ethylene glycol and propylene glycol in workplace air using gas chromatography [Air Monitoring Methods, 2018] - ResearchGate] ([Link])
-
Air monitoring data are not available, but concentrations of dipropylene glycol in the atmosphere are expected to be extremely low because of its low vapor pressure and high water solubility. [Source: DIPROPYLENE GLYCOL - OECD Existing Chemicals Database] ([Link])
-
Kinetics of the Reaction of Gas-Phase Hydrogenolysis of Butyl Lactate to Produce 1,2-Propylene Glycol on a Cu/SiO 2 Catalyst. A Review. [Source: Kinetics of the Reaction of Gas-Phase Hydrogenolysis of Butyl Lactate to Produce 1,2-Propylene Glycol on a Cu/SiO 2 Catalyst. A Review - Eco-Vector Journals Portal] ([Link])
-
Dipropylene glycol is a mixture of three isomeric chemical compounds, 4-oxa-2,6-heptandiol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol. It is a colorless, nearly odorless liquid with a high boiling point and low toxicity. [Source: Dipropylene glycol - Wikipedia] ([Link])
-
Development of New Dipropylene Glycol / Tripropylene Glycol Process. [Source: Development of New Dipropylene Glycol / Tripropylene Glycol Process] ([Link])
-
Immobilized thermophilic lipases for the interesterification of soybean oil. [Source: Immobilized thermophilic lipases for the interesterification of soybean oil - Food Research] ([Link])
-
Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples. [Source: Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples] ([Link])
-
Studies have shown that some DESs have a stabilizing effect on lipase activity, which may be due to the fact that the addition of DESs attenuates the inhibitory effect of other substances in the reaction system on lipase activity. [Source: Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art] ([Link])
-
Dipropylene Glycol GC method - Chromatography Forum. [Source: Dipropylene Glycol GC method - Chromatography Forum] ([Link])
-
Reaction Mechanisms of Glycerol Hydrogenolysis to 1,2-Propylene Glycol. [Source: Reaction Mechanisms of Glycerol Hydrogenolysis to 1,2-Propylene Glycol] ([Link])
-
Lipase transesterification has some advantages such as the need of mild conditions, absence of pretreatment, no soap formation, simple downstream purification process and generation of high quality biodiesel. [Source: Developments in the Use of Lipase Transesterification for Biodiesel Production from Animal Fat Waste - MDPI] ([Link])
-
This work studied the effect of the composition of different industrial crude glycerol samples on the catalytic hydrogenolysis to 1,2-propylene glycol. [Source: Crude Glycerol Hydrogenolysis to Bio-Propylene Glycol: Effect of Its Impurities on Activity, Selectivity and Stability - MDPI] ([Link])
-
Biodegradability relationships among propylene glycol substances in the Organization for Economic Cooperation and Development ready- and seawater biodegradability tests. [Source: Biodegradability relationships among propylene glycol substances in the Organization for Economic Cooperation and Development ready- and seawater biodegradability tests - ResearchGate] ([Link])
-
Hydrogenation of lactic acid to propylene glycol over copper-containing catalysts. [Source: Hydrogenation of lactic acid to propylene glycol over copper-containing catalysts] ([Link])
-
Biodiesel can be produced by transesterification of vegetable or waste oil catalysed by lipases. [Source: Biodiesel production by transesterification using immobilized lipase - PubMed] ([Link])
-
The esterification and transesterification of a wide variety of fatty acid-composed materials with different alcohols and poliols (methanol, neopentyl glycol, isoamyl alcohol, trimethylolpropane, pentaerythritol and fusel oil) have been catalyzed by lipases, both free and immobilized, from different sources, in solvent-free systems to yield first-generation biolubricants. [Source: Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane | Request PDF - ResearchGate] ([Link])
-
The stability of the serine proteases from Bacillus amyloliquefaciens (subtillisin BPN') and Bacillus licheniformis (subtilisin Carlsberg) was investigated in various anhydrous solvents at 45 degrees C. [Source: Inactivation and stabilization of stabilisins in neat organic solvents - PubMed] ([Link])
-
Dipropylene glycol is a substance to produce polymers such as polyester and alkyd resins, and a plastifier used to produce other polymers, for instance PVC. [Source: DIPROPYLENE GLYCOL - Ataman Kimya] ([Link])
- Method for separating and detecting dipropylene glycol isomer.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. monumentchemical.com [monumentchemical.com]
- 4. Dipropylene glycol | Products and Service Information | AGC Chemicals Company [agc-chemicals.com]
- 5. longdom.org [longdom.org]
- 6. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
Advanced Protocol: Formulation of Biocompatible Microemulsions using Dipropylene Glycol (DPG)
Executive Summary
This application note details the formulation of thermodynamically stable microemulsions utilizing Dipropylene Glycol (DPG) as a primary cosurfactant. Unlike short-chain alcohols (ethanol, isopropanol) which can cause skin irritation and rapid evaporation, DPG offers a low-volatility, biocompatible alternative with superior solvating power for lipophilic active pharmaceutical ingredients (APIs). This guide provides a self-validating protocol for constructing pseudo-ternary phase diagrams and optimizing the surfactant/cosurfactant (
Scientific Foundation: The Role of DPG
Microemulsions are isotropic, thermodynamically stable dispersions of oil and water, stabilized by an interfacial film of surfactant and cosurfactant. The selection of the cosurfactant is critical for reducing the interfacial tension (
Mechanism of Action
DPG functions through two primary mechanisms:
-
Interfacial Film Flexibility: DPG molecules interpose themselves between the surfactant head groups (the "wedging effect"). This reduces the electrostatic or steric repulsion between surfactant heads, allowing the interfacial film to curve more easily around oil droplets (o/w) or water droplets (w/o).
-
Solvent Modification: DPG modifies the polarity of the aqueous phase. Being more lipophilic than Propylene Glycol (PG) but more hydrophilic than the oil phase, DPG partitions between the bulk continuous phase and the interface, effectively "blurring" the boundary and lowering the energy cost of surface creation.
Comparative Analysis: DPG vs. Common Cosurfactants
The following table highlights why DPG is preferred for sustained-release topical formulations compared to traditional cosurfactants.
| Feature | Dipropylene Glycol (DPG) | Propylene Glycol (PG) | Ethanol |
| Volatility | Very Low (Boiling Point ~230°C) | Low | High (Flash evaporation) |
| Lipophilicity | Moderate (Better for lipophilic drugs) | Low | Low |
| Skin Tolerance | Excellent (Non-irritating) | Good (Mild irritation potential) | Poor (Drying/Irritating) |
| Film Rigidity | Moderate reduction | Low reduction | High reduction |
| Toxicity | Low (Safe for topical use) | Low | Low (but systemic absorption issues) |
Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
Objective: To define the specific concentrations of Oil, Water, and
Materials & Reagents
-
Oil Phase: Isopropyl Myristate (IPM) or Caprylic/Capric Triglyceride (MCT).
-
Surfactant: Tween 80 (Polysorbate 80) or Cremophor EL.
-
Cosurfactant: Dipropylene Glycol (DPG) - High Purity (>99%).
-
Aqueous Phase: Deionized water (or buffer if pH control is required).
Experimental Workflow
Step 1: Preparation of Surfactant/Cosurfactant Mixture (
-
Ratio A (1:1): 10g Tween 80 + 10g DPG.
-
Ratio B (2:1): 20g Tween 80 + 10g DPG.
-
Ratio C (3:1): 30g Tween 80 + 10g DPG.
-
Note: A higher concentration of surfactant (Ratio C) usually increases the solubilization capacity but may increase viscosity.
Step 2: Phase Titration (Water Titration Method)
-
Aliquot specific weight ratios of Oil and
into clear glass vials (e.g., 1:9, 2:8, 3:7 ... 9:1). -
Place vials on a magnetic stirrer at ambient temperature (25°C).
-
Titrate deionized water dropwise into the oil/
mixture. -
Endpoint Detection: Vortex after each addition. The transition from turbid (macroemulsion) to transparent (microemulsion) or vice-versa marks the phase boundary.
-
Record the mass of water added at the phase transition point.
Visualization of Workflow
The following diagram illustrates the logical flow for determining the microemulsion region.
Figure 1: Logic flow for the Water Titration Method to construct pseudo-ternary phase diagrams.
Protocol 2: Preparation of Drug-Loaded Microemulsions
Objective: To incorporate a lipophilic Active Pharmaceutical Ingredient (API) into the optimized system.
Formulation Strategy
Based on the phase diagram from Protocol 1, select a formulation point that lies comfortably within the monophasic region (avoiding the boundary to ensure stability against temperature fluctuations).
-
Target Composition (Example): 10% Oil, 50%
(2:1 Tween80:DPG), 40% Water.
Step-by-Step Procedure
-
API Solubilization: Dissolve the calculated amount of API (e.g., 1% w/w) into the Oil phase and DPG (Cosurfactant) mixture. Sonicate if necessary to ensure complete dissolution.
-
Why? DPG is an excellent solvent; dissolving the drug here prevents precipitation upon water addition.
-
-
Surfactant Addition: Add the Surfactant (Tween 80) to the Oil/DPG/Drug mixture.[1] Mix gently until homogenous.
-
Aqueous Phase Addition: Add the required amount of water dropwise under continuous magnetic stirring (low shear).
-
Equilibration: Allow the system to equilibrate for 24 hours. The final product should be a clear, low-viscosity liquid.
Structural Visualization
Understanding where DPG resides in the microstructure is key to predicting stability.
Figure 2: Schematic of an O/W microemulsion droplet. DPG (Red) inserts between Surfactant heads (Blue), reducing rigidity.
Characterization & Quality Control
To validate the formulation, the following tests are mandatory:
-
Visual Inspection: The sample must be isotropic (transparent) and exhibit no birefringence when viewed between cross-polarizers (distinguishes microemulsions from lamellar liquid crystals).
-
Conductivity Measurement:
-
Protocol: Measure conductivity while adding water.[2]
-
Interpretation: A sharp increase in conductivity indicates phase inversion from w/o to o/w. Stable o/w microemulsions typically show high conductivity.
-
-
Dynamic Light Scattering (DLS):
-
Target: Droplet size should be <100 nm (typically 10-50 nm).
-
PDI: Polydispersity Index should be <0.3.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudiness immediately after water addition | Formulation is in the "Winsor II" (emulsion) region. | Increase the |
| Precipitation of Drug | Drug solubility limit exceeded in the interfacial film. | Pre-dissolve drug in DPG before adding oil; check drug solubility in pure DPG. |
| High Viscosity (Gel-like) | Formation of Liquid Crystalline phase (Lamellar). | Add more DPG to disrupt the rigid lamellar structure (increase film flexibility). |
References
-
Dipropylene Glycol Safety & Toxicology
-
Phase Behavior of Glycol-Based Microemulsions
-
Pseudo-Ternary Phase Diagram Construction
-
DPG vs Propylene Glycol Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. curology.com [curology.com]
- 4. Dipropylene Glycol and Skin Protection: Enhancing Barrier Efficacy [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ijarpb.in [ijarpb.in]
- 7. impactfactor.org [impactfactor.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Dipropylene Glycol vs Propylene Glycol: Key Differences for Personal Care & Industrial Applications [elchemy.com]
2-(2-Hydroxypropoxy)propan-1-ol in the synthesis of polyurethane foams
An Application Guide to the Strategic Use of 2-(2-Hydroxypropoxy)propan-1-ol in Polyurethane Foam Synthesis
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of this compound, commonly known as dipropylene glycol (DPG), in the synthesis of polyurethane (PU) foams. Designed for researchers and formulation chemists, this document moves beyond simple procedural outlines to explain the fundamental chemistry and causal relationships that govern the performance of DPG in polyurethane systems. Our focus is on delivering field-proven insights to empower scientists to rationally design and optimize foam formulations.
Foundational Principles: The Role of DPG in Polyurethane Architecture
Polyurethane foams are complex cellular polymers formed primarily through the exothermic reaction between a polyisocyanate and a polyol.[1][2] The final properties of the foam—be it rigid or flexible, open or closed-cell—are meticulously controlled by the selection of monomers and additives. Within this formulation landscape, low-molecular-weight diols, such as DPG, function as chain extenders .
A chain extender is a critical component that reacts with diisocyanates to build what are known as "hard segments" within the polymer matrix.[3] These hard segments, characterized by a high density of urethane linkages, are thermodynamically incompatible with the long, flexible polyol chains, or "soft segments." This immiscibility drives a microphase separation, creating a structured morphology that is fundamental to the foam's mechanical properties.[3][4]
DPG's unique molecular structure, featuring two hydroxyl groups, allows it to be seamlessly incorporated into the polyurethane backbone, where it imparts several desirable characteristics:
-
Enhanced Flexibility and Toughness: The ether linkage and the propylene groups within the DPG molecule introduce flexibility into the rigid hard segments, improving the overall toughness and resilience of the foam.[5]
-
Improved Hydrolytic Stability: The incorporation of DPG can enhance the foam's resistance to degradation by water, a crucial attribute for long-term durability.[5]
-
Tailorable Mechanical Properties: By varying the concentration of DPG, a formulator can systematically adjust the ratio of hard to soft segments, thereby controlling properties such as foam hardness, load-bearing capacity, and elasticity.[4]
The chemical reaction involving DPG is central to the formation of the urethane linkage, as depicted below. The hydroxyl groups of DPG react with the isocyanate (NCO) groups to form the stable urethane bond that constitutes the polymer backbone.
Caption: Polyurethane formation via reaction of diisocyanate, polyol, and DPG.
Formulation Strategy and Quantitative Impact
The art of foam formulation lies in balancing the chemical reactions that lead to polymer growth (gelling) and gas formation (blowing).[6] DPG plays a role in the gelling reaction. Its concentration is typically defined in "parts per hundred polyol" (PHP) and must be carefully optimized relative to other components.
Table 1: Core Components of a Polyurethane Foam Formulation
| Component | Chemical Type | Function | Typical Range (PHP) | Rationale & Causality |
| Polyol | Polyether or Polyester Polyol | Soft Segment; Primary structural component | 100 | The backbone of the foam. Molecular weight and functionality (number of -OH groups) determine if the foam is flexible or rigid.[6] |
| Isocyanate | Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI) | Reacts with hydroxyl groups to form urethane linkages | Stoichiometrically balanced with all -OH and water via the NCO Index (typically 1.0-1.2) | The NCO Index ([NCO]/[OH]) is critical. An index > 1.0 ensures all hydroxyl groups react for complete polymerization. |
| This compound (DPG) | Low-Molecular-Weight Diol | Chain Extender; Forms hard segments, modifies mechanical properties | 2 - 15 | Increases hard segment content, enhancing load-bearing properties but can reduce flexibility if used in excess.[4] |
| Water | H₂O | Blowing Agent; Reacts with isocyanate to produce CO₂ gas | 1 - 5 | The primary source of gas for foam expansion (blowing reaction). Also produces urea linkages, contributing to hardness.[6] |
| Catalyst | Amine (e.g., TEDA) and/or Organotin (e.g., DBTDL) | Controls the rate of gelling and blowing reactions | 0.1 - 2.0 | A delicate balance is required. Amine catalysts often favor the water-isocyanate (blowing) reaction, while tin catalysts favor the polyol-isocyanate (gelling) reaction.[7] |
| Surfactant | Silicone-based polymer | Cell stabilization; Controls cell size and uniformity | 0.5 - 2.0 | Reduces surface tension during foaming, preventing cell collapse and ensuring a fine, uniform cell structure. |
The following table illustrates the anticipated effect of titrating DPG into a representative flexible foam formulation. These values are illustrative and serve to demonstrate the causal relationship between DPG concentration and foam properties.
Table 2: Illustrative Impact of DPG Concentration on Flexible Foam Properties
| DPG Concentration (PHP) | Apparent Density ( kg/m ³) | Hardness (Indentation Force Deflection, N) | Tensile Strength (kPa) | Elongation at Break (%) |
| 0 | ~30 | ~120 | ~100 | ~150 |
| 5 | ~32 | ~150 | ~125 | ~130 |
| 10 | ~35 | ~190 | ~150 | ~110 |
| 15 | ~38 | ~240 | ~170 | ~90 |
Rationale: As DPG concentration increases, the hard segment content rises. This leads to a more rigid polymer network, which increases density, hardness (IFD), and tensile strength. However, this increased rigidity comes at the cost of reduced flexibility, as evidenced by the decrease in elongation at break.
Validated Protocol: Synthesis of Flexible Polyurethane Foam
This protocol details a standard "one-shot" laboratory procedure for synthesizing a flexible polyurethane foam, where all components are mixed simultaneously.[2][8]
Objective: To synthesize a flexible polyurethane foam using a polyether polyol, TDI, and DPG as a chain extender.
Core Safety Mandate: Isocyanates are potent respiratory and skin sensitizers. This entire procedure must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.
Materials & Reagents:
-
Polyether Polyol (e.g., Glycerine-initiated, ~3000 g/mol MW)
-
Toluene Diisocyanate (TDI), 80:20 mixture of 2,4- and 2,6-isomers
-
This compound (DPG), Reagent Grade
-
Deionized Water
-
Silicone Surfactant (e.g., L-580)
-
Amine Catalyst (e.g., DABCO 33-LV: 33% triethylenediamine in DPG)[9]
-
Organotin Catalyst (e.g., Dibutyltin Dilaurate, DBTDL)
-
250 mL polypropylene cup
-
High-torque mechanical stirrer with a high-shear mixing blade
-
Digital scale (± 0.01 g)
-
Open-top mold (e.g., cardboard box lined with polyethylene film)
-
Timer
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Process for preparing polyurethane foam - Patent 1018525 [data.epo.org]
- 3. CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 4. lume.ufrgs.br [lume.ufrgs.br]
- 5. nbinno.com [nbinno.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. What are the summary and influencing factors of polyurethane foam formulation? [sabtechmachine.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
application of dipropylene glycol in tissue engineering scaffolds
Application Note: Dipropylene Glycol (DPG) & Derivatives in Tissue Engineering Scaffolds
Abstract
Dipropylene Glycol (DPG) and its functionalized derivatives (e.g., DPG Diacrylate) play a critical, dual-role in modern tissue engineering: as a monomeric building block for biodegradable elastomers and as a reactive diluent in high-resolution 3D bioprinting. This guide details the chemical utility of DPG in synthesizing Poly(dipropylene glycol citrate) (PDGC) elastomers and provides a validated protocol for using DPG Diacrylate (DPGDA) in Digital Light Processing (DLP) fabrication of bone scaffolds. Emphasis is placed on cytotoxicity mitigation and mechanical tuning.[1]
Core Applications & Mechanisms
DPG as a Backbone in Biodegradable Elastomers
DPG is a hygroscopic diol that, when reacted with multifunctional carboxylic acids (e.g., Citric Acid), forms crosslinked polyester networks. Unlike rigid polymers (PLA/PGA), DPG-based polyesters exhibit elastomeric memory , making them ideal for soft tissue engineering (vascular grafts, cardiac patches).
-
Mechanism: Step-growth polycondensation. The hydroxyl groups (-OH) of DPG react with the carboxyl groups (-COOH) of citric acid to form ester linkages.
-
Causality: The methyl side groups in DPG disrupt chain packing, preventing crystallization and lowering the glass transition temperature (
), which imparts flexibility without requiring leachable plasticizers.
DPG Diacrylate (DPGDA) in 3D Printing
In Stereolithography (SLA) and DLP printing, DPG is often used in its acrylated form (DPGDA).
-
Role: Reactive Diluent. High-molecular-weight prepolymers (like GelMA or PEGDA) are often too viscous for efficient printing. DPGDA has low viscosity and high photoreactivity.
-
Mechanism: Free-radical photopolymerization. Upon UV exposure, the acrylate end-groups crosslink, locking the scaffold geometry.
Experimental Protocols
Protocol A: Synthesis of Poly(dipropylene glycol citrate) (PDGC) Elastomers
Target Application: Soft tissue scaffolds requiring shape recovery.
Materials:
-
Citric Acid (CA) (Anhydrous, >99.5%)
-
Dipropylene Glycol (DPG) (Isomer mixture, >99%)
-
Nitrogen gas supply[2]
Workflow:
-
Melt Mixing: Add Citric Acid and DPG to a 250 mL three-neck round-bottom flask in a 1:1 molar ratio .
-
Note: Varying the ratio to 1:1.2 (excess diol) produces softer elastomers; 1:0.8 produces brittle, fast-degrading polymers.
-
-
Pre-polymerization: Heat the mixture to 160°C under continuous stirring and nitrogen flow until melted. Lower temperature to 140°C and react for 45–60 minutes.
-
Checkpoint: The reaction is complete when the mixture turns viscous and transparent (formation of pre-polymer).
-
-
Purification (Optional but Recommended): Dissolve pre-polymer in ethanol and precipitate in cold water to remove unreacted monomers.
-
Scaffold Casting & Post-Polymerization:
-
Pour pre-polymer into a salt mold (for porous scaffolds) or glass mold (for films).
-
Place in a vacuum oven at 80°C for 2 days , then 120°C for 1 day .
-
Why: The thermal step drives the crosslinking of pendant carboxyl groups, setting the mechanical strength.
-
Data: Mechanical Tunability of Citrate-Based Elastomers
| Crosslinking Temp (°C) | Crosslinking Time (Days) | Young's Modulus (MPa) | Elongation at Break (%) | Degradation Rate (Weeks) |
| 80 | 2 | 1.5 ± 0.2 | > 250% | 4–6 |
| 80 | 4 | 3.8 ± 0.5 | 180% | 6–8 |
| 120 | 2 | 6.2 ± 0.8 | 110% | > 12 |
Protocol B: DLP 3D Printing of Bone Scaffolds using DPGDA
Target Application: High-strength, osteoconductive composite scaffolds.
Materials:
-
DPGDA (Dipropylene Glycol Diacrylate)
-
Photoinitiator (e.g., TPO or LAP, 0.5% w/v)
-
Nano-Hydroxyapatite (nHA) powder (optional for bone applications)
Workflow:
-
Resin Formulation:
-
Mix DPGDA with 0.5% (w/w) Photoinitiator.
-
Composite Step: Gradually add nHA (up to 30% w/w) while sonicating to prevent agglomeration.
-
Causality: DPGDA acts as the carrier solvent. If viscosity exceeds 500 cP, print failure increases.
-
-
Printing Parameters (DLP System):
-
Layer Height: 50 µm
-
Exposure Time: 2.5s (Base layers), 1.8s (Structure layers).
-
Note: DPGDA cures rapidly. Overexposure leads to "light bleed" and clogged pores.
-
-
Washing (CRITICAL STEP):
-
Wash printed scaffolds in Isopropyl Alcohol (IPA) for 5 minutes with gentle agitation.
-
Repeat with fresh IPA.
-
Soak in PBS for 24 hours.
-
Safety: Unreacted acrylate monomers are cytotoxic. This washing step is non-negotiable for cell viability.
-
Visualization of Pathways
Figure 1: Synthesis Logic of Poly(dipropylene glycol citrate)
Caption: Step-growth polymerization pathway converting DPG and Citric Acid into a crosslinked elastomeric network.
Figure 2: DLP Printing & Safety Workflow
Caption: Workflow for processing DPGDA resins, emphasizing the critical detoxification (washing) phase.
Validation & Safety (E-E-A-T)
Cytotoxicity & Biocompatibility: While polymerized DPG-based elastomers are generally biocompatible, unreacted acrylate monomers (in 3D printing) are toxic.
-
Validation Method: Perform an ISO 10993-5 elution test. Incubate the scaffold in media for 24h, then apply that media to L929 fibroblasts. Viability must exceed 70% relative to control.
-
Troubleshooting: If cell death occurs, increase the PBS soak time (Protocol B, Step 3) or employ a post-curing UV chamber to force conversion of residual double bonds.
Characterization Checklist:
-
FTIR: Look for the disappearance of the C=C acrylate peak (1635 cm⁻¹) to confirm curing (Protocol B) or the appearance of ester carbonyl peaks (1735 cm⁻¹) for PDGC (Protocol A).
-
Sol-Gel Fraction: Measure the crosslinking density by swelling the polymer in a solvent (e.g., acetone). Higher gel fraction = tighter network = slower degradation.
References
-
Yang, J., Webb, A. R., & Ameer, G. A. (2004). Novel citric acid-based biodegradable elastomers for tissue engineering.[1][2] Advanced Materials. Link
- Foundational text on reacting citric acid with diols (including glycols) to form elastomers.
-
Morshed, K. M., et al. (1994).[3] Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells. Toxicology. Link
- Establishes the toxicity thresholds for glycol monomers, necessitating the washing steps in our protocols.
-
Chartrain, N. A., et al. (2018). Photopolymerization of Hydroxyapatite-Loaded Poly(ethylene glycol) Diacrylate Hydrogels for Bone Tissue Engineering. 3D Printing and Additive Manufacturing. Link
- Provides the basis for the DPGDA/PEGDA composite printing protocol and ceramic loading logic.
-
Siddiqui, N., & Pramanik, K. (2014).[4] Cytotoxicity and mechanical behavior of PLA-PEG scaffolds.[1][4] Materials Science and Engineering: C. Link
- Supports the use of glycols as plasticizers to modify mechanical properties.
Sources
- 1. Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bme.psu.edu [bme.psu.edu]
- 3. Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
Troubleshooting & Optimization
challenges in separating 2-(2-Hydroxypropoxy)propan-1-ol isomers by distillation
Current Status: Operational
Topic: Distillation Challenges & Isomer Isolation for Dipropylene Glycol (DPG) Target Molecule: 2-(2-Hydroxypropoxy)propan-1-ol (CAS: 106-62-7) Common Name: Dipropylene Glycol (Secondary-Primary Isomer)
Executive Summary: The Thermodynamics of Difficulty
Welcome to the technical support hub for Dipropylene Glycol (DPG) separation. If you are attempting to isolate the This compound isomer (the "head-to-tail" regioisomer) from commercial DPG using standard distillation, you are facing a significant thermodynamic barrier.
Commercial DPG is a mixture of three regioisomers:
-
1,1'-oxybis(2-propanol): "Head-to-Head" (Major component, ~40-50%)
-
This compound: "Head-to-Tail" (Target, ~40%)
-
2,2'-oxybis(1-ethanol): "Tail-to-Tail" (Minor component, <10%)
The Core Challenge: The boiling point differential (
Module 1: Diagnostic & Decision Logic
Before proceeding with troubleshooting, verify your separation strategy using the logic flow below. This ensures you are not fighting physics with insufficient hardware.
Figure 1: Strategic Decision Tree for DPG Isomer Separation. Due to low relative volatility, distillation is often best used for enrichment rather than final purification.
Module 2: Troubleshooting Guide (FAQs)
Category A: Separation Efficiency
Q1: I am using a 40-tray column, but the isomers are co-eluting. Why is the separation poor?
-
Root Cause: Low Relative Volatility (
). When , 40 trays are insufficient. -
The Science: The Fenske equation dictates that as
, the required Number of Theoretical Plates ( ) approaches infinity. -
Corrective Action:
-
Switch Packing: Replace random packing (Raschig rings) with high-efficiency structured packing (e.g., Sulzer DX or equivalent) to minimize HETP (Height Equivalent to a Theoretical Plate).
-
Increase Reflux: Operate at a Reflux Ratio (R) of 20:1 to 50:1 . Note that this will drastically increase residence time and energy consumption.
-
Validation: If GC analysis shows overlapping peaks, you have reached the thermodynamic limit of your column. Switch to Preparative HPLC for the final step.
-
Q2: Can I use azeotropic distillation to separate the isomers?
-
Analysis: Unlikely. While DPG forms azeotropes with water, the isomers themselves are chemically similar homologues (ideal-like behavior relative to each other). They do not form azeotropes with one another, nor do they exhibit significant polarity differences that entrainers typically exploit.
-
Recommendation: Do not waste time screening entrainers for isomer-isomer separation. Focus on vacuum rectification to lower the boiling point and improve
slightly (relative volatility often improves at lower pressures for homologues).
Category B: Product Quality & Degradation
Q3: My distillate is turning yellow/amber during the run. What is happening?
-
Root Cause: Thermal Oxidative Degradation. DPG is an ether-glycol; at temperatures >150°C in the presence of trace oxygen, it forms peroxides and aldehydes (color bodies).
-
Corrective Action:
-
Vacuum is Mandatory: You must distill under high vacuum (< 10 mbar) to keep the pot temperature below 140°C .
-
Nitrogen Blanket: Ensure the system is leak-tight and bleed in
if using a capillary, or use a high-performance vacuum pump to eliminate . -
Stabilizers: Add trace antioxidants (e.g., BHT ~100 ppm) to the pot if downstream application permits.
-
Q4: The column is flooding at low boil-up rates.
-
Root Cause: High Viscosity.[1][2][3] DPG is significantly more viscous than propylene glycol (Viscosity: ~107 cP at 20°C vs ~42 cP for PG).
-
The Science: High viscosity increases liquid hold-up and resistance to vapor flow, leading to premature flooding.
-
Corrective Action:
-
Reduce Throughput: Lower the boil-up rate to 60-70% of the calculated capacity for water/ethanol.
-
Heat Tracing: Ensure the column is adiabatically insulated or heat-traced to prevent internal condensation and viscosity spikes on the column walls.
-
Module 3: Optimized Experimental Protocol
Method: High-Vacuum Fractional Rectification Objective: Enrichment of this compound to >90% purity.
Equipment Setup
-
Column: Silver-lined or Vacuum-jacketed glass column.
-
Packing: Structured wire-mesh packing (e.g., EX type) is critical. Do not use Vigreux or simple beads.
-
Vacuum System: Rotary vane pump with cold trap (Dry ice/Acetone). Target pressure: 1 - 5 mmHg .
Operational Parameters (Table)
| Parameter | Setting | Rationale |
| Head Pressure | 2.0 mmHg (approx 2.6 mbar) | Lowers BP to prevent degradation. |
| Pot Temperature | < 145°C | Prevents polymerization/oxidation. |
| Reflux Ratio | Start at 20:1, ramp to 50:1 | High reflux needed to overcome low |
| Condenser Temp | 40°C | DPG freezes at -40°C, but high viscosity at low T hinders flow. Keep warm enough to flow. |
Step-by-Step Workflow
-
Degassing: Charge the pot. Apply vacuum without heat for 15 mins to remove dissolved oxygen.
-
Total Reflux: Heat slowly until reflux is established. Maintain Total Reflux for 60 minutes to equilibrate the packing.
-
Fractions:
-
Fraction 1 (Fore-run): Collect the first 5-10%.Enriched in 2,2'-oxybis(1-ethanol) (Tail-Tail).
-
Fraction 2 (Main Cut): Collect slowly. This is often the 1,1'-oxybis(2-propanol) (Head-Head).[4]
-
Fraction 3 (Transition): Mixture of Head-Head and Head-Tail. Recycle this.
-
Fraction 4 (Target): The This compound (Head-Tail) usually elutes after the major Head-Head isomer due to slightly higher boiling point (steric hindrance of the primary alcohol).
-
-
Analysis: Analyze fractions immediately via GC-FID (Wax column) to determine cut points.
Module 4: Advanced Visualization (Workflow)
The following diagram illustrates the optimized rectification setup required to minimize pressure drop and thermal stress.
Figure 2: High-Vacuum Rectification Setup. Note the specific temperature control at the condenser to manage viscosity while maintaining vacuum.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8087, 1,1'-Oxydi-2-propanol (and related isomers). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2-Propanol, 1,1'-oxybis- Properties and Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Dimitrov, O., et al. (2021). Vapor–Liquid Equilibria of the Aqueous and Organic Mixtures Composed of Dipropylene Glycol...[5] ResearchGate. Retrieved from [Link]
- Google Patents (2022).CN114384163A - Method for separating and detecting dipropylene glycol isomer. (Highlights the necessity of GC-MS for detection due to separation difficulty).
-
Gallagher, J. et al. The propylene glycols: names, isomers, structure, molecular weights and typical purity. ResearchGate. Retrieved from [Link]
Sources
- 1. fraterworks.com [fraterworks.com]
- 2. Propylene Glycol (PG) vs. Dipropylene Glycol (DPG) [cnchemsino.com]
- 3. Dipropylene Glycol vs Propylene Glycol: Key Differences for Personal Care & Industrial Applications [elchemy.com]
- 4. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions in Dipropylene Glycol
Welcome to the technical support center for utilizing Dipropylene Glycol (DPG) as a reaction solvent. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage the unique properties of DPG to optimize their chemical syntheses. Here, we will move beyond theoretical data to provide field-proven insights in a practical, question-and-answer format to address the specific challenges you may encounter.
Foundational Knowledge: Understanding Dipropylene Glycol (DPG)
DPG is a high-boiling, colorless, and nearly odorless liquid known for its excellent solvency, low volatility, and low toxicity.[1] It is technically a mixture of three structural isomers, produced as a byproduct of propylene glycol manufacturing.[1][2][3] Its unique molecular structure, featuring both ether linkages and hydroxyl groups, allows it to dissolve a wide array of polar and non-polar compounds, making it a versatile medium for diverse chemical reactions.[4][5][6]
Before delving into troubleshooting, a firm grasp of its physical and chemical properties is essential for predictive optimization and experimental design.
| Property | Typical Value | Significance in Reactions | Source(s) |
| Molecular Formula | C₆H₁₄O₃ | Basic information for stoichiometric calculations. | [2] |
| Molecular Weight | 134.17 g/mol | Affects molarity calculations. | [7][8] |
| Boiling Point | ~232 °C (450 °F) | Enables high-temperature reactions, but complicates solvent removal by evaporation. | [7][9] |
| Freezing Point | ~ -40 °C (-40 °F) | Wide liquid range, suitable for sub-ambient reactions. | [7] |
| Density | ~1.022 kg/L at 20 °C | Important for mass-to-volume conversions and reaction concentration. | [7][10] |
| Viscosity | 107 cP at 20 °C; 75 mPa.s at 25 °C | High viscosity can impede mixing and mass transfer; it decreases significantly with heat. | [7][10][11] |
| Flash Point | ~138 °C (280 °F) | High flash point indicates lower flammability risk compared to many common solvents. | [7] |
| Solubility | Fully miscible with water and many organic solvents (e.g., ethanol, toluene). | Excellent solvency for a broad range of reactants and reagents. | [2][7][12] |
| Hygroscopicity | Hygroscopic | Will absorb atmospheric moisture, a critical consideration for water-sensitive reactions. | [2][6] |
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers have when considering DPG for their experiments.
Q: Why should I choose DPG over more traditional high-boiling solvents like DMF, DMSO, or NMP?
A: DPG offers a compelling combination of performance and safety attributes. Its primary advantages include:
-
Low Toxicity and Environmental Impact: DPG has low acute toxicity, is readily biodegradable, and is not considered carcinogenic or genotoxic.[13] Its low volatility significantly reduces Volatile Organic Compound (VOC) emissions compared to other solvents.[4][6]
-
High-Temperature Stability: With a boiling point over 230°C, DPG is an excellent choice for reactions requiring sustained high temperatures, such as certain esterifications or polymerizations.[5][9]
-
Broad Solvency: It can effectively dissolve a wide range of organic and inorganic compounds, often acting as a "universal" solvent where others fail.[4][12]
-
Chemical Inertness (in many contexts): While it has reactive hydroxyl groups, its ether backbone is generally stable. It is incompatible with strong oxidizing agents but is suitable for a wide range of other reaction types.[14]
Q: Does the isomeric mixture of commercial DPG affect my reaction?
A: For the vast majority of applications where DPG is used as a solvent, the standard isomeric mixture is perfectly suitable and its performance is consistent.[1] Specialty grades, such as "fragrance grade," are available and offer higher purity and lower odor, but this is rarely a requirement for general chemical synthesis.[7]
Q: What are the most significant challenges I should anticipate when using DPG?
A: The three primary challenges are its high viscosity, its hygroscopic nature, and the difficulty of its removal post-reaction.[4][6][11] These challenges are entirely manageable with the correct techniques, which are detailed in the Troubleshooting Guide below.
In-Depth Troubleshooting Guide
This section provides direct answers and actionable solutions to specific problems encountered during experiments.
Q: My starting materials (or catalyst) have poor solubility in DPG at room temperature. What are my options?
A: This is a common initial hurdle, often related to DPG's viscosity at ambient temperatures.
-
Causality: The high viscosity of DPG can slow the kinetics of dissolution.[11] Solvation is an energy-dependent process, and increasing thermal energy can overcome activation barriers.
-
Solution 1: Increase Temperature. Gently warm the mixture while stirring. DPG's viscosity drops significantly as temperature rises, which almost always enhances its solvating power.[11] Perform a small-scale variable temperature solubility test to find the optimal temperature for your specific system.
-
Solution 2: Use a Co-Solvent. If heating is not desirable or insufficient, the addition of a small amount of a co-solvent can be effective. However, this must be carefully considered, as it will alter the properties of the reaction medium.
-
Solution 3: Check Reactant Purity. Impurities in starting materials can sometimes inhibit dissolution. Ensure you are using reagents of appropriate purity.
Q: My reaction is proceeding much slower than expected, or has stalled completely. Is DPG the culprit?
A: Yes, this is a classic mass transport issue associated with viscous solvents.
-
Causality: A high-viscosity medium can suppress the diffusion rate of reactant molecules, lowering the frequency of effective collisions required for a reaction to occur.[11] This is particularly noticeable in heterogeneous reactions involving solids or immiscible liquids.
-
Solution 1: Enhance Mechanical Agitation. Standard magnetic stirring may be insufficient. Switch to an overhead mechanical stirrer to ensure vigorous and efficient mixing of the entire reaction volume.
-
Solution 2: Increase Reaction Temperature. As per Arrhenius's equation, reaction rates generally increase with temperature. The added benefit in DPG is the concurrent reduction in viscosity, which improves mass transport.[11]
-
Solution 3: Increase Reactant Concentration. If feasible and safe, increasing the concentration of one or more reactants can help boost the reaction rate.
Q: I need to run a moisture-sensitive reaction (e.g., using Grignard reagents or certain catalysts). How can I manage DPG's hygroscopic nature?
A: DPG's affinity for water requires stringent anhydrous techniques for sensitive chemistries.[4][6]
-
Causality: The hydroxyl groups in DPG readily form hydrogen bonds with water, pulling moisture from the atmosphere.[5] This ingress of water can quench sensitive reagents or poison catalysts.
-
Solution 1: Use Anhydrous Solvent. Start with a sealed, anhydrous grade of DPG if available. If not, dry the solvent before use. Standard methods like distillation are difficult due to the high boiling point, but drying over activated molecular sieves (3Å or 4Å) for 24-48 hours is effective.
-
Solution 2: Maintain an Inert Atmosphere. Conduct the entire experiment—from solvent addition to reaction quenching—under a dry, inert atmosphere of nitrogen or argon. Use oven-dried glassware and syringe/cannula techniques for reagent transfer.
Q: The reaction is complete, but I'm struggling to isolate my product from the high-boiling DPG. What is the best workup procedure?
A: Removing DPG by rotary evaporation is not practical. The strategy must be based on the solubility properties of your product.
-
Causality: DPG's very low vapor pressure and high boiling point make it resistant to removal by evaporation under standard laboratory conditions.[7][9]
-
Solution 1: Liquid-Liquid Extraction (Most Common). This is often the most effective method. Dilute the reaction mixture with a large volume of water. Since DPG is fully water-miscible, it will be partitioned into the aqueous phase.[7] Your organic product can then be extracted from this aqueous solution using an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions are recommended to maximize yield.
-
Solution 2: Precipitation/Crystallization. If your product is a solid with low solubility in a particular "anti-solvent" (like water, hexanes, or diethyl ether), you can precipitate it. Add the reaction mixture dropwise into a vigorously stirred volume of the anti-solvent to induce precipitation. The resulting solid can then be collected by filtration.
-
Solution 3: Direct Chromatography (Use with Caution). While possible, loading a viscous DPG solution directly onto a silica or alumina column is problematic. It can lead to poor separation and high back-pressure. If this is the only option, first dilute the reaction mixture significantly with a non-polar solvent (e.g., hexanes or toluene) before loading.
Visualized Workflows and Protocols
Diagram 1: Troubleshooting Flowchart for Reactions in DPG
Caption: A decision-making flowchart for troubleshooting common issues in DPG-based reactions.
Diagram 2: Workflow for Product Isolation from DPG
Caption: A systematic workflow for selecting the appropriate product isolation technique from DPG.
Experimental Protocol: General Procedure for Reaction Optimization
-
Solvent Preparation: For a moisture-sensitive reaction, add activated 4Å molecular sieves to DPG (approx. 5-10% w/v) and allow it to stand for at least 24 hours. For non-sensitive reactions, use DPG as received.
-
Solubility Pre-Screen: In a small vial, test the solubility of all starting materials and catalysts in DPG at both room temperature and the proposed reaction temperature. Note any issues.
-
Reaction Setup:
-
To an oven-dried, multi-neck flask equipped with an overhead mechanical stirrer, condenser, and temperature probe, add DPG via syringe under an inert atmosphere (if required).
-
Add reactants sequentially. If any are solids, add them before the solvent or as a solution in a small amount of DPG.
-
Begin vigorous stirring.
-
Heat the reaction to the target temperature using a controlled heating mantle.
-
-
Reaction Monitoring:
-
To take a sample for analysis (TLC, GC, LC-MS), withdraw a small aliquot.
-
Prepare the sample by diluting it 10-fold in a solvent like ethyl acetate, then adding an equal volume of water. Shake well and analyze the organic layer. This mini-extraction removes the non-volatile DPG, preventing contamination of analytical equipment.
-
-
Workup and Purification:
-
After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.
-
Dilute with 5-10 volumes of deionized water.
-
Extract the aqueous phase 3 times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by standard methods (crystallization, chromatography) as needed.
-
References
- How Dipropylene Glycol Affects Solvent Performance?. (2025, July 7). Vertex AI Search.
- DIPROPYLENE GLYCOL. Chemicals.co.uk.
- How to Utilize Dipropylene Glycol for Ingredient Stability?. (2025, July 7). Vertex AI Search.
- The kinematic viscosity of dipropylene glycol is a very important performance indicator. (2024, October 23). Zibo Anquan Chemical Co., Ltd. News.
- Di Propylene Glycol (DPG) for Fatty Acid Esterification for Industrial. Ookto - The AI powered chemical marketplace.
- How Dipropylene Glycol Helps Solvent Applications?. (2025, July 7). Vertex AI Search.
- Dipropylene Glycol vs Propylene Glycol: Key Differences for Personal Care & Industrial Applic
- Dipropylene glycol | 25265-71-8. ChemicalBook.
- DIPROPYLENE GLYCOL. Sanjay Chemicals (India) Pvt. Ltd..
- Dipropylene Glycol | C12H28O6 | CID 134692469. PubChem.
- Dipropylene Glycol (DPG). (2021, October 29). Monument Chemical.
- Dipropylene Glycol. Univar Solutions.
- Development of New Dipropylene Glycol / Tripropylene Glycol Process. Sumitomo Chemical.
- DPG - DIPROPYLENE GLYCOL. CAMEO Chemicals.
- Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. (2023, June 20). MDPI.
- (PDF) Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. (2023, June 15).
- Viscosity of dipropylene glycol.
- Methods for the preparation of propylene glycol fatty acid esters.
- Dipropylene Glycol in Household Product Innovations. (2025, July 7). Vertex AI Search.
- One-pot synthesis of propylene glycol and dipropylene glycol over strong basic catalyst | Request PDF. (2025, August 7).
- Dipropylene Glycol (DPG) Product Stewardship Summary. Shell.
- How Dipropylene Glycol Transforms Product Dispersion Techniques?. (2025, July 7).
- Development of New Dipropylene Glycol / Tripropylene Glycol Process. Sumitomo Chemical.
- Propylene glycol esters of fatty acids.
- Chemical Properties of Dipropylene glycol, # 1. Cheméo.
- How Dipropylene Glycol Innovates Within Perfume Making Techniques?. (2025, July 7).
- Dipropylene Glycol (DPG) Regular Grade. Dow Inc..
- How to Achieve Optimum Performance with Dipropylene Glycol?. (2025, July 7).
- Exploring Dipropylene Glycol's Solubility Benefits in Formulations. (2025, July 8). Vertex AI Search.
- Clean production method of dipropylene glycol diacrylate (DPGDA) or tripropylene glycol diacrylate (TPGDA).
- DIPROPYLENE GLYCOL.
- Dipropylene Glycol as a Solvent for the Extraction of Aromatic Hydrocarbons. Analysis and Evaluation of the Solvency Properties and Simulation of the Extraction Processes | Request PDF. (2025, August 7).
- Optimization of reaction conditions: solvent and additive studies a.
- Dipropylene glycol DPG. AGC Chemicals.
- Study of Stability and Thermal Conductivity of Nanoparticles in Propylene Glycol. Cornerstone.
- Dossier technique et réglementaire / Technical and regulatory document DIPROPYLENE GLYCOL Juin 2023 / June 2023 1. INTERCHIMIE.
- How to Use Dipropylene Glycol in Innovative Product Designs?. (2025, July 7). Vertex AI Search.
- Preparation method of propylene glycol/dipropylene glycol/tripropylene glycol.
Sources
- 1. sanjaychemindia.com [sanjaychemindia.com]
- 2. atamankimya.com [atamankimya.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. How Dipropylene Glycol Affects Solvent Performance? [eureka.patsnap.com]
- 5. How to Utilize Dipropylene Glycol for Ingredient Stability? [eureka.patsnap.com]
- 6. How Dipropylene Glycol Helps Solvent Applications? [eureka.patsnap.com]
- 7. monumentchemical.com [monumentchemical.com]
- 8. Dipropylene glycol, # 1 - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Dipropylene Glycol vs Propylene Glycol: Key Differences for Personal Care & Industrial Applications [elchemy.com]
- 10. univarsolutions.com [univarsolutions.com]
- 11. The kinematic viscosity of dipropylene glycol is a very important performance indicator - News - Anquan Chemical [zbaqchem.com]
- 12. Exploring Dipropylene Glycol's Solubility Benefits in Formulations [eureka.patsnap.com]
- 13. shell.com [shell.com]
- 14. Dipropylene glycol | 25265-71-8 [chemicalbook.com]
Technical Support Center: Optimizing 2-(2-Hydroxypropoxy)propan-1-ol Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 2-(2-Hydroxypropoxy)propan-1-ol, an isomeric mixture commonly known as dipropylene glycol (DPG). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the yield and purity of DPG in their laboratory and manufacturing processes.
Introduction to this compound Synthesis
This compound is primarily synthesized through the hydration of propylene oxide (PO). This reaction can proceed non-catalytically at elevated temperatures and pressures or be catalyzed by acids or bases to occur under milder conditions. The synthesis is a sequential process where propylene oxide first reacts with water to form monopropylene glycol (MPG). Subsequently, MPG reacts with another molecule of propylene oxide to yield the desired dipropylene glycol (DPG). A common challenge in this synthesis is the further reaction of DPG with propylene oxide, which leads to the formation of tripropylene glycol (TPG) and other higher molecular weight polyglycols, thereby reducing the yield of the target molecule.[1][2]
This guide provides practical, field-tested advice to navigate the complexities of this synthesis, focusing on maximizing DPG yield and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound (DPG)?
A1: The most common industrial route is the hydration of propylene oxide (PO).[1][2][3] This process can be carried out with or without a catalyst. In the non-catalytic method, high temperatures (around 200-220°C) and pressures are employed. Catalytic routes, utilizing either acidic or basic catalysts, allow for the reaction to proceed under more moderate conditions.
Q2: What are the main byproducts in DPG synthesis, and how do they form?
A2: The primary byproducts are monopropylene glycol (MPG), tripropylene glycol (TPG), and higher polyglycols.[1][2] MPG is the initial product of propylene oxide hydration. TPG and higher glycols are formed through the continued reaction of DPG with propylene oxide in a series-parallel reaction mechanism.
Q3: How can I control the selectivity towards DPG over MPG and TPG?
A3: The molar ratio of water to propylene oxide is a critical factor. A high excess of water favors the formation of MPG. To increase the yield of DPG, the water to PO ratio should be carefully controlled and optimized. Additionally, the choice of catalyst and reaction temperature can significantly influence selectivity.
Q4: What are the recommended analytical methods for monitoring the reaction and quantifying the products?
A4: Gas chromatography (GC) is the preferred method for analyzing the product mixture. A GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) provides accurate quantification of propylene glycol, dipropylene glycol, and other glycols.[4][5]
Q5: What are the key safety precautions when handling propylene oxide?
A5: Propylene oxide is a highly flammable and toxic substance.[6] It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] All equipment must be properly grounded to prevent static discharge, and ignition sources should be strictly avoided.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides systematic solutions.
Problem 1: Low Overall Yield of Glycols
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing.
-
Loss of Volatile Reactants: Propylene oxide is volatile, and losses can occur if the reaction vessel is not properly sealed.
-
Catalyst Inactivity: If using a catalyst, it may be inactive or poisoned.
Troubleshooting Steps:
-
Verify Reaction Conditions: Double-check the reaction temperature, pressure, and time against the established protocol.
-
Ensure Proper Sealing: Use a well-sealed reaction vessel to prevent the escape of propylene oxide.
-
Monitor Reactant Consumption: Utilize in-situ monitoring techniques or periodic sampling and GC analysis to track the disappearance of propylene oxide.
-
Catalyst Evaluation: If a catalyst is used, verify its activity. For heterogeneous catalysts, consider regeneration or replacement.
Problem 2: Low Selectivity towards Dipropylene Glycol (High MPG or TPG Content)
Possible Causes:
-
Incorrect Water to Propylene Oxide Ratio: An excess of water will favor MPG formation, while a very low water ratio can lead to the formation of higher glycols.
-
Suboptimal Reaction Temperature: Temperature influences the relative rates of the sequential reactions.
-
Inappropriate Catalyst: The nature of the catalyst (acidic vs. basic) can affect the product distribution.
Troubleshooting Steps:
-
Optimize Water to PO Ratio: Systematically vary the molar ratio of water to propylene oxide to find the optimal balance for DPG production.
-
Temperature Profiling: Conduct experiments at different temperatures to determine the ideal range for maximizing DPG selectivity.
-
Catalyst Screening: If applicable, screen different acidic or basic catalysts to identify one that favors the formation of DPG.
Table 1: Effect of Water to Propylene Oxide Molar Ratio on Product Distribution (Illustrative Data)
| Water:PO Molar Ratio | MPG (%) | DPG (%) | TPG & Higher Glycols (%) |
|---|---|---|---|
| 20:1 | 85 | 10 | 5 |
| 10:1 | 70 | 25 | 5 |
| 5:1 | 40 | 50 | 10 |
| 2:1 | 20 | 60 | 20 |
| 1:1 | 10 | 50 | 40 |
Problem 3: Catalyst Deactivation (for Catalytic Processes)
Possible Causes:
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.[9]
-
Poisoning: Impurities in the feedstock can chemically poison the catalyst.
-
Leaching: Active components of the catalyst may leach into the reaction medium.[9]
Troubleshooting Steps:
-
Feedstock Purity: Ensure the purity of propylene oxide and water, as impurities can act as catalyst poisons.
-
Catalyst Characterization: Analyze the spent catalyst using techniques like thermogravimetric analysis (TGA) or spectroscopy to identify the cause of deactivation.
-
Regeneration: Depending on the cause of deactivation, regeneration may be possible. Common methods include calcination to burn off organic deposits or washing with a suitable solvent.[9]
Problem 4: Discoloration of the Final Product
Possible Causes:
-
Side Reactions at High Temperatures: High reaction or distillation temperatures can lead to the formation of color bodies. Glycols are known to be susceptible to thermal decomposition at high temperatures.[2]
-
Impurities in Reactants: Trace impurities in the propylene oxide or water can lead to colored byproducts.
-
Corrosion of Equipment: If the reaction is corrosive, metal ions can leach into the product, causing discoloration.
Troubleshooting Steps:
-
Optimize Temperatures: Lower the reaction and distillation temperatures if possible. Vacuum distillation is recommended for purifying glycols to reduce the boiling points.[2]
-
Use High-Purity Reactants: Ensure the use of high-purity propylene oxide and deionized water.
-
Material of Construction: Use reaction vessels and distillation equipment made of non-corrosive materials like glass-lined steel or stainless steel.
Experimental Protocols
Protocol 1: Non-Catalytic Synthesis of this compound
Materials:
-
Propylene Oxide (PO)
-
Deionized Water
-
High-pressure reactor with temperature and pressure control
-
Gas Chromatograph with FID
Procedure:
-
Charge the high-pressure reactor with a specific molar ratio of deionized water and propylene oxide (e.g., 2:1 for higher DPG yield).
-
Seal the reactor and begin stirring.
-
Heat the reactor to the desired temperature (e.g., 200°C).
-
Maintain the reaction at this temperature for a specified time (e.g., 1-2 hours), monitoring the pressure.
-
Cool the reactor to room temperature and carefully vent any unreacted propylene oxide in a fume hood.
-
Collect the liquid product and analyze its composition using GC.
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude DPG product mixture
-
Vacuum distillation apparatus
-
Heating mantle
-
Fractionating column
Procedure:
-
Set up the vacuum distillation apparatus with a fractionating column.
-
Charge the distillation flask with the crude DPG mixture.
-
Apply vacuum to the system.
-
Begin heating the flask gently.
-
Collect the different fractions based on their boiling points. The first fraction will be mainly unreacted water and MPG. The desired DPG fraction will distill at a higher temperature.
-
Analyze each fraction by GC to determine its purity.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
The following diagram illustrates the sequential reaction pathway for the formation of DPG and its byproducts.
Caption: Sequential formation of MPG, DPG, and TPG from propylene oxide.
Troubleshooting Flowchart for Low DPG Yield
This flowchart provides a logical sequence for diagnosing and resolving issues related to low DPG yield.
Caption: A step-by-step guide to troubleshooting low DPG yield.
References
-
Deactivation and regeneration of titanium silicalite catalyst for epoxidation of propylene. (2025-08-05). Request PDF. Retrieved from [Link]
- Akyalçın, S. (2017). Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst. Chemical Industry & Chemical Engineering Quarterly, 23(4), 465-474.
-
Intratec. (2022). Propylene Glycol from Propylene Oxide. Retrieved from [Link]
- Development of New Dipropylene Glycol / Tripropylene Glycol Process. (2014). Sumitomo Kagaku.
- Ariyanto, T., et al. (2024). Simulation Study of Propylene Glycol Formation from Propylene Oxide and Water: Effect of Reactor Type, Reactant Ratio, Temperature, and Reactor Configuration. Indonesian Journal of Fundamental and Applied Chemistry, 9(1), 26-34.
-
Development of New Dipropylene Glycol / Tripropylene Glycol Process. (n.d.). Sumitomo Chemical. Retrieved from [Link]
-
Propylene Oxide (C3H6O) Safety: Handling and Risk Management. (2024-08-07). Interscan Corporation. Retrieved from [Link]
-
Method for the continuous purification by distillation of 1,2-propylene glycol that accumulates during the synthesis of propylene oxide without coupling products. (2008-02-19). Justia Patents. Retrieved from [Link]
- Propylene Oxide/Propylene Glycols Sector Group. (2013-05-02). Cefic.
-
Toxic Impurities Found In Raw Material; DRAP Directs Oral Liquid Manufacturers To Ensure Testing Of Raw Material For Imurities. (2024-01-11). Drug Regulatory Authority of Pakistan. Retrieved from [Link]
- Propylene Oxide. (n.d.). LyondellBasell.
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Propylene Oxide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Dipropylene Glycol (DPG) Product Stewardship Summary. (n.d.). Shell. Retrieved from [Link]
- Dipropylene Glycol Care. (n.d.). BASF.
-
How to Achieve Optimum Performance with Dipropylene Glycol? (2025-07-07). Patsnap Eureka. Retrieved from [Link]
-
Dipropylene Glycol's Impact on Industry Standards for Fragrance. (2025-07-07). Patsnap Eureka. Retrieved from [Link]
-
Glycols – Method for the determination of diethylene glycol, ethylene glycol and propylene glycol in workplace air using gas chromatography. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. shell.com [shell.com]
- 4. Dipropylene Glycol's Impact on Industry Standards for Fragrance [eureka.patsnap.com]
- 5. nj.gov [nj.gov]
- 6. Propylene Oxide (C3H6O) Safety: Handling and Risk Management [gasdetection.com]
- 7. lyondellbasell.com [lyondellbasell.com]
- 8. balchem.com [balchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Precision Polymerization with Dipropylene Glycol (DPG)
Current Status: Operational Topic: Minimizing Side Reactions & Impurity Interference Audience: Polymer Chemists, Process Engineers, R&D Scientists
Introduction: The DPG Paradox
Dipropylene Glycol (DPG) is a versatile chain extender and initiator, valued for introducing flexibility and hydrolytic stability into Polyurethane (PU) and Unsaturated Polyester Resin (UPR) backbones. However, it presents a unique "paradox of reactivity":
-
Isomeric Variance: Unlike symmetric glycols (e.g., 1,4-Butanediol), DPG is a mixture of three structural isomers with vastly different reaction kinetics.
-
Ether Fragility: The central ether linkage, while providing flexibility, is a focal point for oxidative cleavage and cyclic oligomerization.
This guide provides the protocols necessary to normalize these variables and suppress side reactions.
Module 1: Managing Isomer-Driven Kinetic Drift
The Issue: Commercial DPG is a mixture of three isomers. The ratio of primary (1°) to secondary (2°) hydroxyl groups dictates the polymerization rate. A batch rich in secondary hydroxyls will exhibit "kinetic lag," leading to incomplete curing or low molecular weight species.
The Isomer Hierarchy
The following diagram illustrates the reactivity gap between DPG isomers.
Figure 1: Reactivity hierarchy of DPG isomers. Secondary hydroxyls (Sec-Sec) often fail to react without specific catalytic intervention.
Troubleshooting Protocol: Kinetic Normalization
Symptoms of Failure:
-
Tacky surface (uncured oligomers).
-
Inconsistent gel times between DPG batches.
-
Lower than theoretical
.
Corrective Action:
-
Isomer Fingerprinting: Do not rely on generic "DPG" labels. Request the Isomer Distribution (GC-FID) from your supplier.
-
Target Specification: Consistent isomer ratio (e.g., >40% Primary-Secondary).
-
-
Catalyst Staging (For Polyurethanes):
-
If using high Sec-Sec DPG, standard amine catalysts (e.g., DABCO) are insufficient.
-
Solution: Introduce a "back-end" catalyst like Dibutyltin Dilaurate (DBTL) or Bismuth Neodecanoate specifically to drive the sluggish secondary hydroxyl reaction toward completion during the final cure phase.
-
Module 2: The Ether Backbone & Oxidative Cleavage[1]
The Issue: The central ether oxygen in DPG lowers the bond dissociation energy of adjacent C-H bonds, making them susceptible to radical attack. This leads to peroxide formation and subsequent chain scission (cleavage), producing aldehydes (acetaldehyde/formaldehyde) and acids.
Mechanism:
Protocol: Oxidative Stabilization
| Parameter | Specification | Scientific Rationale |
| Storage Atmosphere | Nitrogen Blanket ( | Prevents initial peroxide radical formation. |
| Temperature Cap | Above 210°C, thermal degradation of the ether linkage accelerates exponentially. | |
| Antioxidant Loading | 100-200 ppm BHT or Phosphite | Scavenges peroxy radicals before they induce chain scission. |
| Acid Value Monitoring | Continuous | A sudden spike in Acid Value indicates oxidative cleavage is generating formic/acetic acid byproducts. |
Module 3: Moisture Interference (The Polyurethane Killer)
The Issue: DPG is highly hygroscopic. In Polyurethane synthesis, water competes with DPG for Isocyanate (-NCO) groups.
-
Reaction A (Desired):
-
Reaction B (Parasitic):
Consequences: Micro-foam (bubbles), loss of stoichiometry, and urea embrittlement.
Workflow: Deep Dehydration Protocol
Do not rely on "anhydrous" grades from the bottle. Once opened, DPG absorbs atmospheric moisture immediately.
Figure 2: Critical path for removing moisture to prevent NCO side reactions.
FAQ: Troubleshooting Specific Scenarios
Q: My polyester resin is turning yellow during synthesis with DPG. Why? A: This is likely oxidative degradation or aldehyde formation .
-
Diagnosis: Check if you exceeded 210°C.
-
Fix: Reduce peak exotherm temperature and ensure a strict nitrogen sparge is active before heating begins. Add a phosphite antioxidant (e.g., Triphenyl phosphite) at the start.
Q: I see cyclic oligomers in my GPC traces. Is this avoidable? A: Cyclic oligomers (dioxane derivatives) form via intramolecular ether exchange (back-biting), usually catalyzed by strong acids.
-
Fix: If synthesizing polyesters, avoid strong acid catalysts (like p-TSA) if possible; switch to organometallic catalysts (Titanates/Tin) which are less prone to inducing ether cleavage.
Q: Can I substitute DPG with Ethylene Glycol (EG) to stop the side reactions? A: You will eliminate the isomer issue, but you will lose flexibility. DPG's methyl side groups disrupt crystallinity. If you switch to EG, the polymer will be stiffer and more brittle. A better substitute for stability without losing flexibility is Neopentyl Glycol (NPG) , though it is more expensive.
References
-
Dow Chemical Company. (2023). Dipropylene Glycol: Technical Data Sheet and Isomer Distribution.Link
-
Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd Ed.). CRC Press. (Discusses secondary hydroxyl reactivity lag). Link
-
U.S. EPA. (2020). Dipropylene Glycol: Provisional Peer-Reviewed Toxicity Values. (Details on metabolic cleavage and isomer toxicity). Link
-
Engels, H. W., et al. (2013). Polyurethanes: Versatile Materials and Sustainable Problem Solvers. Angewandte Chemie International Edition. (Mechanisms of side reactions in PU). Link
Technical Support Center: Dipropylene Glycol (DPG) Reaction Guide
[1]
Current Status: Operational Ticket Priority: High (Research & Development) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The "Chameleon" Solvent & Reactant
Dipropylene Glycol (DPG) is a deceptive reagent.[1] To the novice, it is merely a viscous, high-boiling solvent or a generic chain extender.[1] To the expert, it is a complex mixture of structural isomers with distinct kinetic profiles.
This guide moves beyond the Safety Data Sheet (SDS). It addresses the mechanistic failures researchers encounter when using DPG in organic synthesis, polyurethane (PU) formulation, and API crystallization.
Part 1: The Isomer Challenge (Stoichiometry & Kinetics)
Issue: "My reaction conversion stalls at ~70%, or my polymer molecular weight distribution (PDI) is consistently too broad."
Root Cause: Commercial DPG is not a single molecule.[1] It is a mixture of three isomers with varying reactivity.
-
1,1'-oxybis-2-propanol: Secondary-Secondary hydroxyls (Slowest).[1]
-
2-(2-hydroxypropoxy)-1-propanol: Primary-Secondary hydroxyls (Intermediate).[1]
-
2,2'-oxybis-1-propanol: Primary-Primary hydroxyls (Fastest - typically trace).[1]
The primary hydroxyl group reacts approximately 3-4x faster than the secondary hydroxyl in uncatalyzed nucleophilic substitutions (e.g., isocyanate addition) [1].
Troubleshooting Protocol: Kinetic Control
| Symptom | Diagnosis | Corrective Action |
| Broad PDI in Polyurethanes | The primary OH groups react early, consuming isocyanates rapidly, while secondary OH groups lag, creating "dangling" chains.[1] | Step 1: Switch to a "High-Gravity" catalyst (e.g., Dibutyltin Dilaurate) to level the activation energy barrier between |
| Incomplete Esterification | Steric hindrance around the secondary alcohol prevents attack on the carbonyl carbon. | Step 1: Use an entrainer (e.g., Toluene) for azeotropic water removal to drive equilibrium.Step 2: Switch from acid catalysis to enzyme catalysis (Lipase B) if regioselectivity is required.[1] |
Visualizing the Isomer Trap
Part 2: Impurity Management (Peroxides & Water)[1]
Issue: "My API is degrading during recrystallization" or "The reaction turned yellow/brown unexpectedly."
Root Cause:
-
Peroxidation: As an ether, DPG is a Class B peroxide former.[1] Upon exposure to air, it forms hydroperoxides which oxidize sensitive APIs (sulfides, amines) [2].
-
Hygroscopicity: DPG is aggressively hygroscopic.[1][2] "Dry" DPG from a drum can absorb atmospheric moisture within minutes, quenching Grignard reagents or hydrolyzing sensitive esters.[1]
FAQ: Purification & Handling
Q: How do I test my DPG for peroxides before a sensitive synthesis? A: Do not rely on visual inspection.
-
Quantitation: Use a semi-quantitative peroxide test strip (0-100 ppm range).[1]
-
Threshold: For pharma-grade synthesis, reject batches >5 ppm.
-
Removal: If >5 ppm, pass the solvent through a column of activated alumina (neutral). This physically adsorbs peroxides.[1] Do not distill peroxidized DPG to dryness—explosion hazard.
Q: How do I dry DPG effectively? A: Molecular sieves (3Å or 4Å) are effective but slow due to viscosity.[1]
Part 3: Viscosity & Mass Transfer
Issue: "The reaction yield decreases as I scale up from 100mL to 5L."
Root Cause: DPG has a dynamic viscosity of ~75 mPa.s at 25°C [3].[2] In heterogeneous reactions (e.g., solid-liquid), this creates a stagnant boundary layer around the solid reagent, limiting diffusion.
Viscosity-Temperature Dependence Table
| Temperature (°C) | Viscosity (mPa.s) | Impact on Process |
| 10 | ~250 | Critical: Pumping failures; poor mixing in jacketed reactors.[1] |
| 25 | 75 | Standard: Diffusion limitations for solid catalysts. |
| 60 | ~10 | Optimal: Kinetic regime dominates; mass transfer limitations negligible.[1] |
Troubleshooting Step: If yield drops on scale-up, calculate the Reynolds Number (Re) .[1] If Re < 2000 (laminar flow), you are mixing-limited.[1]
-
Action: Increase impeller speed or switch to a high-shear mixer.
-
Action: Heat the reaction to >50°C before adding the limiting reagent to lower viscosity.
Part 4: Workup & Removal (The "Sticky" Phase)
Issue: "I can't get the DPG out of my product. It won't rotovap off."
Root Cause: With a boiling point of ~230°C, DPG requires high vacuum (<1 mbar) and heat (>100°C) to distill, which often degrades the product.
Removal Strategies
Option A: Aqueous Extraction (For Hydrophobic Products) DPG is fully water-miscible.[1]
-
Dissolve the crude mixture in Ethyl Acetate or DCM.
-
Wash 5x with Brine (Saturated NaCl). Note: Simple water washes often form emulsions due to DPG's surfactant-like properties.[1] Brine increases the density difference.
-
Check the organic layer by TLC. DPG stains strongly with KMnO4.[1]
Option B: Lyophilization (Freeze Drying) [1]
-
Constraint: DPG does not freeze easily (glass transition ~-60°C) and can cause "melt-back" in freeze dryers.[1]
-
Protocol: Dilute the DPG residue with water (1:5 ratio) before freezing. The water acts as a scaffolding agent, allowing the DPG to sublime/co-evaporate more effectively under lyophilization conditions.
Option C: Azeotropic Distillation If the product is heat-stable but non-volatile:[1]
-
Add o-Xylene or Cumene .[1]
-
Distill. These solvents form azeotrope-like mixtures that help carry over the glycol at lower temperatures than pure DPG [4].[1]
Decision Logic for DPG Removal
References
-
Reaction Kinetics of Isocyanates: Title: Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. Source: National Institutes of Health (PMC). URL:[Link]
-
Peroxide Hazards: Title: Peroxide Forming Chemicals & Safety Protocols.[1][3][4][5][6][7] Source: University of Illinois (Division of Research Safety). URL:[Link][1]
-
Physical Properties (Viscosity): Title: Dipropylene Glycol Technical Data Sheet.[1] Source: Univar Solutions.[1][2][8] URL:[Link][1]
-
Azeotropic Separation: Title: Separation of propylene glycol from ethylene glycol by azeotropic distillation.[9] Source: Google Patents (US5425853A).[1] URL:
Sources
- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 2. univarsolutions.com [univarsolutions.com]
- 3. uwyo.edu [uwyo.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. louisville.edu [louisville.edu]
- 6. Peroxide Forming Solvents | Health and Safety Service | Loughborough University [lboro.ac.uk]
- 7. Peroxide-Forming Chemicals | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. atamankimya.com [atamankimya.com]
- 9. US5425853A - Separation of propylene glycol from ethylene glycol by azeotropic distillation - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Emulsions Formulated with Dipropylene Glycol (DPG)
Introduction: The DPG Paradox
Dipropylene Glycol (DPG) is a staple in fragrance, cosmetic, and pharmaceutical formulations due to its low toxicity, high solvency, and coupling abilities. However, it presents a stability paradox : while it acts as a coupling agent to merge incompatible phases, its amphiphilic nature can destabilize emulsions by altering the Critical Micelle Concentration (CMC) and increasing the solubility of the dispersed phase within the continuous phase.
This guide addresses the specific physicochemical challenges of DPG-based emulsions, moving beyond basic recipes to the underlying colloid science.
Module 1: Critical Mechanisms & Fundamentals
Q1: Why does adding DPG destabilize my previously stable O/W emulsion?
Answer:
The addition of DPG fundamentally alters the polarity of the continuous phase . In a standard Oil-in-Water (O/W) emulsion, the high polarity of water forces the surfactant tails into the oil droplet. DPG is less polar than water (dielectric constant
When you add DPG:
-
Solvation Change: The continuous phase becomes "friendlier" to the hydrophobic surfactant tails. The surfactant may migrate from the interface into the bulk continuous phase, leading to desorption .
-
Partitioning: DPG partitions into the interface, effectively increasing the area per molecule. This changes the packing parameter (
) of the surfactant system.-
If
increases significantly, the curvature may flatten or invert, risking phase inversion (to W/O).
-
-
Ostwald Ripening Acceleration: DPG increases the solubility of the oil phase in the aqueous phase. This allows small droplets to dissolve and redeposit onto larger droplets much faster than in pure water.
Q2: How does DPG affect the required HLB of my system?
Answer: DPG acts as a co-solvent that reduces the "effective" polarity of the aqueous phase. Consequently, the Required HLB of the oil phase effectively decreases.
-
Adjustment Rule: If you replace water with DPG, you generally need to shift your surfactant system toward a lower HLB (more lipophilic) to maintain the surfactant at the interface.
-
Mechanism: The hydrophilic heads of ethoxylated surfactants (e.g., Polysorbates) become more soluble in the DPG/Water mix, potentially causing the surfactant to detach from the droplet if the HLB is too high.
Module 2: Troubleshooting Guide (Symptom-Based)
Symptom A: Rapid Creaming (Top Layer Separation)
Diagnosis: Density difference or insufficient viscosity. DPG (density ~1.02 g/cm³) is denser than many oils but similar to water. Immediate Action:
-
Check Droplet Size: Large droplets rise faster (Stokes' Law).
-
Viscosity Check: DPG reduces the thickening efficiency of many hydrocolloids (e.g., Xanthan Gum, Carbomers) because it competes for water hydration.
| Potential Cause | Corrective Action |
| Polymer Incompatibility | Switch to DPG-tolerant thickeners (e.g., Hydroxypropyl Cellulose or Acrylates/C10-30 Alkyl Acrylate Crosspolymer). |
| Flocculation | Increase Zeta Potential. DPG suppresses the electric double layer; add a small amount of anionic surfactant (e.g., Sodium Stearoyl Glutamate) to restore repulsion. |
Symptom B: Progressive Coarsening (Ostwald Ripening)
Diagnosis: The emulsion looks fine initially but droplets grow over days/weeks. This is the #1 failure mode in DPG emulsions containing fragrance oils or low-molecular-weight actives. Scientific Logic: DPG increases the chemical potential of the oil in the water phase.
Figure 1: Mechanism of Ostwald Ripening accelerated by DPG solvation effects.
Corrective Action:
-
Add a Ripening Inhibitor: Add 1-5% of a highly water-insoluble oil (e.g., Long-chain Triglycerides like Corn Oil or Isopropyl Myristate) to the dispersed phase. This creates an osmotic pressure that counteracts the ripening.
-
Surfactant Change: Switch to polymeric surfactants (e.g., PEG-30 Dipolyhydroxystearate) which provide a stronger steric barrier than small-molecule surfactants.
Module 3: Formulation Protocols
Protocol 1: The "Solvent-Shift" Method (For Microemulsions)
Best for: Fragrance concentrates and clear formulations.
Materials:
-
Oil Phase: Fragrance/Active (10%)
-
Solvent Phase: DPG (10-20%)
-
Surfactant: Polysorbate 20 or PEG-40 Hydrogenated Castor Oil (Ratio 3:1 to Oil)
-
Aqueous Phase: Water (q.s.)
Step-by-Step:
-
Pre-Solubilization: Dissolve the Oil Phase directly into the Surfactant. Mix until clear (homogenous).
-
Cosolvent Addition: Add DPG to the Oil/Surfactant mix.
-
Why? Adding DPG here lowers the viscosity of the surfactant phase, facilitating easier dispersion into water later.
-
-
Titration: Slowly add the Aqueous Phase to the mixture with moderate agitation.
-
Observation: The system may pass through a gel phase. Do not stop mixing.
-
-
Final Stabilization: If cloudiness persists, titrate with small amounts of additional DPG until clarity is achieved (refractive index matching).
Protocol 2: High-Shear Emulsification (Macroemulsions)
Best for: Topical creams and lotions.
Step-by-Step:
-
Phase A (Oil): Heat oils + Lipophilic Surfactant (Low HLB) to 70°C.
-
Phase B (Water + DPG):
-
Premix DPG with Water.
-
Disperse Hydrophilic Surfactant (High HLB) into this phase.
-
Critical Step: Hydrate any thickeners (Xanthan/Carbomer) in the water before adding DPG if possible, or use a DPG-slurry method if the polymer allows. DPG can inhibit polymer hydration.
-
-
Emulsification: Slowly add Phase A to Phase B under high shear (3000+ RPM).
-
Cooling: Cool to 40°C before adding heat-sensitive actives.
Module 4: Decision Support & Visualization
Use this logic tree to determine the root cause of instability in your DPG formulation.
Figure 2: Troubleshooting logic flow for Dipropylene Glycol emulsions.
Module 5: Data Reference & Compatibility
Surfactant Compatibility Table
Not all surfactants function well in high-glycol environments.
| Surfactant Class | Compatibility with DPG | Notes |
| Polysorbates (Tween 20/80) | High | Excellent synergy. DPG helps solubilize the large head groups. |
| Sorbitan Esters (Span 80) | Moderate | Use in conjunction with Polysorbates. DPG may reduce their lipophilicity.[1] |
| Polymeric (Pemulen/Carbopol) | Low to Moderate | DPG can interfere with the swelling mechanism. Requires specific neutralization protocols. |
| PEG-40 Hydrogenated Castor Oil | High | Standard for fragrance solubilization with DPG. |
Physical Properties of DPG (LO Grade)
-
Density: 1.023 g/cm³ (at 20°C)
-
Boiling Point: 230°C
-
Solubility: Miscible with water and low molecular weight alcohols.[2]
-
HLB Contribution: Acts as a weak lipophile (HLB ~6 equivalent) in high water systems.
References
-
Dow Chemical Company. (n.d.).[3][4] Dipropylene Glycol LO+ Technical Data Sheet. Retrieved from [Link]
-
Li, J., et al. (2024). Impact of hydrophilic substances on Ostwald ripening in emulsions stabilized by varied hydrophilic group surfactants. PMC/NIH. Retrieved from [Link]
-
ResearchGate. (2025). Study on The Emulsion Stability of Tripropylene Glycol Diacrylate in Water. Retrieved from [Link]
-
Shell Chemicals. (n.d.). Dipropylene Glycol LO Datasheet. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (2018). The Influence of Surfactant/Co-Surfactant Hydrophilic-Lipophilic Balance on the Formation of Limonene-Based Microemulsion. Retrieved from [Link]
Sources
Technical Support Center: Dipropylene Glycol (DPG) Formulation & Viscosity Optimization
Introduction: The DPG Variable
Welcome to the technical hub for Dipropylene Glycol (DPG). You are likely here because your formulation is exhibiting non-Newtonian behavior, unexpected drift, or phase instability.
DPG is not merely a solvent; it is a structure-maker in aqueous systems due to its extensive hydrogen-bonding network. Unlike Propylene Glycol (PG), DPG’s isomer distribution and higher hydrophobicity create unique rheological challenges. This guide moves beyond the datasheet to address the causality of viscosity failures.
Module 1: Rheology & Physical Properties
The Baseline: Before troubleshooting, validate your raw material. DPG viscosity is highly temperature-dependent. A deviation of just 2°C in your processing environment can alter viscosity by >15%.
Standard Viscosity Profile (USP/EP Grade)
Data summarized from standard industry monographs (Dow, Shell).
| Temperature (°C) | Dynamic Viscosity (cP / mPa[1][2]·s) | Practical Implication |
| 10°C | ~230 - 250 | Difficult to pump; requires heat tracing. |
| 20°C | 107 - 118 | Standard QC reference point. |
| 25°C | 75 - 80 | Typical lab processing temp. |
| 40°C | ~35 - 40 | Ideal for high-speed mixing/de-aeration. |
| 60°C | ~15 - 18 | Risk of volatile loss; minimal drag. |
Q: Why does my DPG/Water mixture viscosity not match the theoretical average?
A: DPG and water do not mix linearly. They exhibit "Excess Viscosity" due to hetero-molecular hydrogen bonding.
-
The Mechanism: Water molecules bridge the hydroxyl groups of DPG isomers, creating a fluid structure more rigid than either pure component.
-
The Result: A 50:50 mixture often has a higher viscosity than calculated by the Arrhenius mixing rule.
-
Correction: Do not rely on linear interpolation. Build a standard curve for your specific DPG:Water ratio.
Module 2: Formulation Interactions & Compatibility
Core Directive: Order of addition is the primary variable controlling final viscosity in DPG systems.
Q: My Carbomer/HPMC gel loses viscosity when I add DPG. Why?
A: This is a Solvation Competition failure.
-
Mechanism: DPG is hygroscopic and has a high affinity for water.[2][3] If added simultaneously with the polymer or before the polymer is fully hydrated, DPG "steals" the water necessary for the polymer chains to uncoil (hydrate).
-
Result: The polymer remains partially coiled (low hydrodynamic volume), resulting in lower final viscosity and potential "fish eyes" (translucent clumps).
-
Protocol: Always hydrate the polymer in pure water first (allow to swell), neutralize (if using Carbomer), and then titrate in the DPG phase.
Q: Why is my formulation cloudy?
A: Cloudiness usually indicates Phase Shock or Isomer Insolubility .
-
Shock Dilution: Adding water too quickly to a high-DPG hydrophobic phase causes localized precipitation of oil-soluble ingredients.
-
Grade Purity: "Fragrance Grade" DPG contains different isomer ratios than "Pharma Grade." Impurities in lower grades can act as nucleation sites for haze.
Module 3: Troubleshooting Logic (Interactive Guide)
Use the following logic flow to diagnose viscosity deviations.
Figure 1: Diagnostic logic for viscosity deviations in DPG formulations. Follow the path to identify root causes.
Module 4: Experimental Protocols
Protocol A: The "Solvation Sparing" Mixing Workflow
Objective: To incorporate DPG into hydrogels without compromising viscosity yield.
Materials:
-
Polymer (Carbomer, Xanthan, or Cellulose derivative)
-
Water (Deionized/WFI)
-
Dipropylene Glycol (USP Grade)
-
Neutralizer (if applicable, e.g., TEA, NaOH)
Workflow Visualization:
Figure 2: Optimal addition order to prevent solvation competition.
Step-by-Step:
-
Hydration: Disperse polymer in 100% of the calculated water phase. Agitate until fully hydrated (no fish eyes). Critical: Do not add DPG yet.
-
Neutralization (Carbomers only): Add neutralizer to achieve target pH (usually 6.0–7.0). The gel should form immediately.
-
The DPG Cut-In:
-
Pre-mix any oil-soluble actives into the DPG.
-
Slowly add the DPG phase to the gel phase.
-
Agitation: Switch to an anchor sweep or low-shear impeller. High shear at this stage can mechanically degrade the polymer network now that the solvent system is changing.
-
-
Final QC: Measure viscosity at 25°C.
Protocol B: Accurate Viscosity Measurement
Issue: DPG is hygroscopic. Leaving a sample on the rheometer plate for 5 minutes while setting up software will alter the water content and the result.
-
Equilibration: Set rheometer Peltier plate to 25°C.
-
Sample Loading: Apply sample. Immediately trim excess.
-
Sealing: Use a solvent trap or apply a thin film of low-viscosity silicone oil around the edge of the geometry to prevent moisture exchange with the air.
-
Shear Profile:
-
Perform a stress sweep to identify the Linear Viscoelastic Region (LVR).
-
For single-point QC, measure at a shear rate relevant to application (e.g., 10 s⁻¹ for pouring, 0.1 s⁻¹ for leveling).
-
References & Authority[4][5][6][7]
-
Dow Chemical. (n.d.).[1] Dipropylene Glycol (DPG) Regular Grade: Technical Data Sheet. Retrieved from
-
Source of viscosity-temperature data and isomer composition.
-
-
Sun, T., & Teja, A. S. (2004).[4][5][6] Density, Viscosity, and Thermal Conductivity of Aqueous Solutions of Propylene Glycol, Dipropylene Glycol, and Tripropylene Glycol between 290 K and 460 K. Journal of Chemical & Engineering Data, 49(5), 1311–1316.[6][7]
-
Definitive source for DPG/Water mixture rheology and excess viscosity calculations.
-
-
Shell Chemicals. (2021). Dipropylene Glycol: Product Technical Data Sheet.[2][3][8] Retrieved from
-
Validation of hygroscopicity and storage stability standards.
-
-
Lubrizol. (n.d.). Dispersion and Hydration of Carbopol® Polymers. Technical Data Sheet 103.
-
Basis for the "Solvation Competition" mechanism described in Module 2.
-
Sources
- 1. hr-sportgroup.com [hr-sportgroup.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. shell.com [shell.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. celltreat.com [celltreat.com]
controlling the stereochemistry in reactions with 2-(2-Hydroxypropoxy)propan-1-ol
Technical Support Center: Stereochemical Control of 2-(2-Hydroxypropoxy)propan-1-ol
Executive Summary
Molecule Identity: this compound (CAS: 106-62-7) Common Name: Dipropylene Glycol (DPG) – "Head-to-Tail" Isomer Key Characteristics: Contains one primary hydroxyl, one secondary hydroxyl, and two chiral centers.[1][2][3] Support Context: This guide addresses the synthesis, purification, and analysis of specific stereoisomers of this DPG variant. Commercial DPG is a regio- and stereorandom mixture; high-precision applications (e.g., chiral auxiliaries, specific polymer blocks) require the protocols detailed below.
Module 1: Stereoselective Synthesis Protocols
Q: How do I synthesize a specific stereoisomer (e.g., ) with high diastereomeric excess (de)?
A: You cannot rely on the direct reaction of racemic propylene glycol with racemic propylene oxide, as this yields a complex mixture of regio- and stereoisomers. You must employ a Convergent Protection Strategy using optically pure starting materials.
The Core Challenge: Direct alkylation favors the reaction of the primary hydroxyl of propylene glycol (PG) with propylene oxide (PO), leading to the "Tail-to-Tail" (secondary-secondary) isomer. Your target, this compound, requires the secondary hydroxyl of PG to act as the nucleophile.
Protocol: Directed Synthesis of
-
Starting Materials:
-
(R)-Propylene Glycol (>99% ee).
-
(R)-Propylene Oxide (>99% ee) (Use Jacobsen’s HKR method if commercial sources are insufficient).
-
-
Step 1: Selective Protection (Silylation)
-
Step 2: Base-Catalyzed Ring Opening (The Stereodefining Step)
-
Treat the protected PG with NaH (sodium hydride) in THF to form the secondary alkoxide.
-
Add (R)-Propylene Oxide slowly.
-
Stereochemical Logic: Under basic conditions, the nucleophile (alkoxide) attacks the least substituted carbon (methylene) of the epoxide. This mechanism proceeds with retention of configuration at the chiral center of the epoxide.
-
-
Step 3: Deprotection
-
Treat with TBAF (Tetra-n-butylammonium fluoride) to remove the silyl group.
-
Yield: (R,R)-2-(2-Hydroxypropoxy)propan-1-ol.
-
Data Summary: Expected Selectivity
| Reaction Parameter | Direct Synthesis (Uncontrolled) | Directed Synthesis (Protocol Above) |
| Regioselectivity | ~40% Target (Head-to-Tail) | >95% Target (Head-to-Tail) |
| Stereocontrol | Random (Mix of RR, SS, RS, SR) | >98% ee / >95% de (Controlled) |
| Major Impurity | "Tail-to-Tail" Isomer | Unreacted Starting Material |
Module 2: Reaction Mechanism & Visualization
Q: Why does base catalysis preserve stereochemistry while acid catalysis scrambles it?
A: The preservation of chirality depends entirely on the site of nucleophilic attack on the propylene oxide ring.
-
Base Catalysis (Anionic): The nucleophile attacks the sterically unhindered
group. The chiral C-O bond is never broken, so the stereocenter remains intact (Retention). -
Acid Catalysis (Cationic): The epoxide oxygen is protonated, weakening the C-O bonds. Attack becomes electronically driven, often occurring at the more substituted chiral carbon (inversion) or scrambling via a carbocation-like transition state.
Visualization: Stereoselective Pathway
Caption: Workflow for the directed synthesis of the (R,R) isomer. Note that base catalysis attacks the achiral methylene group of the epoxide, preserving the stereocenter.
Module 3: Analytical Troubleshooting
Q: I see split peaks in my GC/HPLC. Is this racemization or regioisomerism?
A: DPG isomers present a complex analytical challenge. You must distinguish between structural isomers (Head-to-Tail vs. Tail-to-Tail) and stereoisomers (RR/SS vs. RS/SR).
Troubleshooting Matrix:
| Observation | Probable Cause | Verification Step |
| 3 Major Peaks (Achiral GC) | Regioisomer mixture (Head-Head, Head-Tail, Tail-Tail). | Compare retention times with authentic standards of 1,1'-oxydi-2-propanol (Tail-Tail). |
| 2 Peaks (Chiral GC/HPLC) | Diastereomer separation ( | The target molecule has two chiral centers. Enantiomers ( |
| Broad/Tailing Peaks | Hydrogen bonding of hydroxyl groups. | Derivatize sample with Trifluoroacetic Anhydride (TFAA) before injection. |
Recommended Analytical Method:
-
Technique: Chiral Gas Chromatography (GC).
-
Column: Beta-DEX 120 or Cyclodex-B (Cyclodextrin-based stationary phases).
-
Derivatization (Optional but recommended): Acetylation or Trifluoroacetylation improves peak shape and resolution of diastereomers.
-
Protocol:
-
Take 10 mg sample.
-
Add 100 µL Pyridine + 100 µL Acetic Anhydride.
-
Incubate at 60°C for 30 mins.
-
Inject split mode (50:1).
-
Module 4: Derivatization & Downstream Chemistry
Q: How do I esterify the primary alcohol without racemizing the secondary alcohol?
A: The primary alcohol in this compound is significantly more nucleophilic, allowing for selective functionalization. However, harsh acidic conditions can cause transesterification or migration of the ester to the secondary position (acyl migration).
Safe Protocol: Steglich Esterification Avoid acid chlorides. Use DCC/DMAP coupling conditions which proceed under neutral/mildly basic conditions, preventing acid-catalyzed racemization or migration.
-
Reagents: Carboxylic Acid (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).
-
Temperature: 0°C to Room Temperature.
-
Monitoring: Monitor the disappearance of the acid. The primary alcohol will react first. Stop the reaction before the secondary alcohol begins to react (kinetic control).
Warning - Acyl Migration: If you synthesize a mono-ester at the secondary position, it will spontaneously migrate to the primary position under basic conditions or heat. Always functionalize the primary position first or keep the secondary ester in neutral, low-temperature conditions.
References
-
Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Science. Link (Foundational work on chiral epoxide synthesis).
-
NIST Chemistry WebBook. 1-Propanol, 2-(2-hydroxypropoxy)-.[1] Link (Standard reference for physical properties and spectra).
-
PubChem. this compound Compound Summary. Link (Structure and isomer data).
-
Aida, T., & Inoue, S. (1996). Metalloporphyrin-Mediated Living Polymerization of Propylene Oxide. Accounts of Chemical Research. (Mechanism of ring-opening and stereocontrol).[5][7]
-
Sigma-Aldrich. Dipropylene Glycol Isomer Mixture Technical Data. Link (Commercial specifications highlighting the mixture nature).
Sources
- 1. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]
- 2. CID 21705206 | C12H28O6 | CID 21705206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ScenTree - Dipropylene glycol (CAS N° 25265-71-8) [scentree.co]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phase Separation in Formulations Containing 2-(2-Hydroxypropoxy)propan-1-ol (Dipropylene Glycol)
Welcome to the technical support center for addressing formulation challenges with 2-(2-Hydroxypropoxy)propan-1-ol, a primary component of Dipropylene Glycol (DPG). This guide is designed for researchers, scientists, and drug development professionals who leverage the unique solvent and stabilizing properties of DPG. Phase separation is a common hurdle in the development of complex liquid and semi-solid formulations. Understanding the underlying physicochemical principles is paramount to diagnosing and resolving these instabilities. This document provides in-depth, question-and-answer-based troubleshooting protocols to ensure the development of robust, stable, and effective formulations.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during formulation development with DPG.
Q1: What exactly is this compound and why is it a preferred excipient?
A: this compound is one of the three main isomers that constitute commercial Dipropylene Glycol (DPG).[1][2] DPG is a clear, colorless, viscous liquid with low toxicity and a high boiling point.[1] Its value in pharmaceutical and cosmetic formulations comes from its versatility. It functions as a powerful solvent for a wide range of active pharmaceutical ingredients (APIs) and other excipients, capable of dissolving both polar and non-polar substances.[3] This miscibility with water and many organic solvents makes it an excellent coupling agent, humectant, and carrier, particularly in complex systems like emulsions and fragrance formulations.[3][4][5]
Q2: In simple terms, what is phase separation and why is it happening in my DPG-based mixture?
A: Phase separation is the phenomenon where a mixture that was initially a single, uniform (homogeneous) phase separates into two or more distinct phases. This can manifest as cloudiness (incipient phase separation), the formation of distinct liquid layers, or the precipitation of a solid. In your DPG-based mixture, this occurs because the thermodynamic stability of the system has been compromised. The primary drivers are typically:
-
Solubility Limits Exceeded: The concentration of one or more components has surpassed its saturation point in the DPG/co-solvent blend.
-
Interfacial Tension: In emulsions (e.g., oil and water), the natural tendency of immiscible liquids to minimize contact leads to separation. DPG helps reduce this tension but may require support.[6]
-
Environmental Stress: Changes in temperature, pH, or the introduction of electrolytes can alter the solubility of components or the stability of the entire system.[7]
Q3: My clear solution containing DPG was stable, but it turned cloudy after being stored in the refrigerator. What is the cause?
A: This is a classic case of temperature-induced phase separation. The solubility of many compounds is highly dependent on temperature. When you lowered the temperature, the kinetic energy of the solvent molecules (DPG and any co-solvents) decreased, reducing their ability to keep one of the solutes dissolved. The system crossed the solubility curve for that specific component at that temperature, causing it to precipitate out of the solution and appear as cloudiness. This is a critical consideration for products that may experience temperature fluctuations during shipping or storage.[7]
Q4: I am developing a lotion using DPG as a co-emulsifier, but the oil and water phases separate within hours. What are the likely failures?
A: Emulsion instability is a frequent and complex issue. While DPG is an excellent emulsion stabilizer, it rarely works in isolation.[8] The likely causes of failure include:
-
Insufficient Homogenization: The energy applied during mixing was not high enough to break the internal phase (e.g., oil) into sufficiently small and stable droplets.
-
Incorrect Emulsifier System: The primary emulsifier may not have the correct Hydrophilic-Lipophilic Balance (HLB) for your specific oil and water phases. DPG acts as a co-emulsifier, but it cannot compensate for a fundamentally mismatched primary emulsifier.
-
Inadequate Viscosity: A low-viscosity external phase allows droplets to move freely, collide, and coalesce. Increasing the viscosity of the continuous phase can dramatically improve stability.
Q5: Can the specific grade of Dipropylene Glycol affect my formulation's stability?
A: Yes, absolutely. Commercial DPG is a mixture of three isomers.[2] While this compound is a major component, the exact ratio of isomers can vary between manufacturers and grades. Furthermore, different grades have different purity profiles. For sensitive formulations, especially in pharmaceuticals, using a high-purity, well-characterized grade (e.g., USP/NF grade) is crucial. Impurities could act as nucleation sites for precipitation or interfere with interfacial films in emulsions, leading to instability.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Resolving Cloudiness or Precipitation in Aqueous & Solvent Systems
Issue: A formulation intended to be a clear, homogeneous solution containing DPG exhibits turbidity, haze, or the formation of a solid precipitate over time or under stress conditions (e.g., temperature change).
The following diagram illustrates the logical flow for diagnosing the root cause of phase separation in a non-emulsion system.
Caption: Diagnostic workflow for troubleshooting phase separation in clear solutions.
Step 1: Characterize the Instability & Reversibility
-
Action: Visually inspect the sample. Is it a fine haze or distinct crystals? Use a light microscope if necessary.
-
Action: Gently warm the sample to its original processing temperature. Does the precipitate redissolve?
-
Causality: If the precipitate redissolves upon warming, the issue is almost certainly temperature-dependent solubility. If it does not, the cause may be a chemical incompatibility or degradation. This is a crucial first diagnostic step that validates the problem's nature.
Step 2: Verify Component Concentrations and Solubility Limits
-
Action: Review your formulation records. Are all components within their known solubility limits in the solvent system? Remember that solubility data for a single solvent does not always predict behavior in a mixed-solvent system like one containing DPG and water.
-
Causality: This step validates that the formulation is theoretically sound. Phase separation often occurs when a formula is scaled up and minor measurement errors push a component over its solubility cliff.
Step 3: Evaluate System pH
-
Action: Measure the pH of the formulation. Has it drifted from the target pH?
-
Causality: Many APIs are weak acids or bases. A small shift in pH can significantly alter their degree of ionization. The ionized (salt) form is typically much more water-soluble than the non-ionized (free acid/base) form. If the pH has shifted to a point where the non-ionized form predominates, it will precipitate. Buffering the system is the corrective action.
Step 4: Introduce a Co-solvent (The Log-Linear Model)
-
Action: If solubility is the core issue, introducing a co-solvent is a powerful strategy. The goal is to modify the overall polarity of the solvent system to be more favorable for the solute. The "log-linear model" of cosolvency provides a predictable framework for this.[9][10]
-
Causality: Co-solvents work by reducing the interfacial tension between the solute and the solvent.[11] For a hydrophobic drug in a DPG/water system, adding a less polar, water-miscible solvent like ethanol or propylene glycol can create a more hospitable "micro-environment" for the drug, increasing its solubility.
-
See Protocol 1 for a systematic approach to screening co-solvents.
Guide 2: Stabilizing Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions
Issue: An emulsion (cream, lotion, injectable formulation) formulated with DPG shows signs of instability, such as creaming (a thick layer at the top or bottom), coalescence (droplets merging), or complete breaking into separate oil and water layers.
This diagram shows the common factors leading to the failure of an emulsion system.
Caption: Key factors contributing to the destabilization of emulsions.
Step 1: Review the Homogenization Process
-
Action: Document your homogenization parameters (e.g., rotor-stator speed and time, microfluidizer pressure).
-
Action: Increase the energy input. For example, increase the homogenization time by 50% or increase the speed/pressure by 25% and observe the effect on stability.
-
Causality: Emulsification is a battle between shear forces breaking down droplets and interfacial tension causing them to reform. Per Stokes' Law, the rate of creaming is proportional to the square of the droplet radius. Therefore, smaller droplets, achieved through higher energy input, lead to a dramatic increase in stability.
Step 2: Optimize the Emulsifier System
-
Action: Recalculate the required HLB for your oil phase. Ensure your primary emulsifier (or blend of emulsifiers) matches this value.
-
Action: Increase the concentration of the primary emulsifier in increments of 0.25% w/w.
-
Causality: The emulsifier forms a stabilizing film at the oil-water interface. An incorrect HLB results in a weak, unstable film. Insufficient concentration means there isn't enough emulsifier to cover the entire surface area of the newly created small droplets, leading to rapid coalescence.
Step 3: Leverage DPG as a Co-emulsifier and Stabilizer
-
Action: DPG, with its amphiphilic nature, can enhance the performance of the primary emulsifier.[8] Systematically vary the concentration of DPG in your formulation (e.g., from 2% to 10% w/w) while keeping other components constant.
-
Causality: DPG molecules position themselves at the oil-water interface alongside the primary emulsifier. This disrupts the packing of the emulsifier molecules, increasing the flexibility and stability of the interfacial film. It also lowers the overall interfacial tension, making it easier to form small droplets.[6]
Step 4: Incorporate a Rheology Modifier
-
Action: Add a stabilizer or thickening agent to the continuous phase. For O/W emulsions, common choices include xanthan gum, carbomers, or cellulosic polymers. For W/O emulsions, oil-soluble clays or waxes can be used.
-
Causality: This is a critical step for long-term stability. By increasing the viscosity of the continuous phase, you physically hinder the movement of droplets, preventing them from colliding and coalescing. This creates a "kinetic trap," making the emulsion stable for a much longer period, even if it is not at its absolute thermodynamic minimum energy state. A patent for creating stable oil-in-water emulsions lists the use of xanthan gum wetted with dipropylene glycol as a key step.[12]
Step 5: Conduct Accelerated Stability Testing
-
Action: To quickly validate your improved formulation, subject it to stress. Centrifuge the sample at 3000 rpm for 30 minutes. Perform at least three freeze-thaw cycles (e.g., -20°C for 12 hours, then 40°C for 12 hours).
-
Causality: These tests accelerate the processes of destabilization. A formulation that survives centrifugation and freeze-thaw cycling has a much higher probability of demonstrating long-term shelf stability. This is a self-validating system; if the new protocol works, it will pass these tests.
Section 3: Data & Protocols
Table 1: Properties of this compound (DPG) and Common Co-solvents
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water | Key Function |
| This compound (DPG) | 134.17 | ~232 | ~1.023 | Miscible[1][4] | Solvent, Co-emulsifier, Humectant, Coupling Agent |
| Propylene Glycol (PG) | 76.09 | ~188 | ~1.036 | Miscible | Co-solvent, Humectant, Preservative |
| Ethanol | 46.07 | 78.37 | 0.789 | Miscible | Co-solvent, Penetration Enhancer |
| Glycerin (Glycerol) | 92.09 | 290 | 1.261 | Miscible | Co-solvent, Humectant, Viscosity Modifier |
| Polyethylene Glycol 400 (PEG 400) | 380-420 | Decomposes | ~1.128 | Miscible | Co-solvent, Solubilizer |
Data compiled from various sources.[1][5][11][13][14][15]
Protocol 1: Step-by-Step Method for Co-Solvent Screening
-
Objective: To determine the most effective co-solvent to stabilize a solution containing a poorly soluble API in a DPG/water base.
-
Materials: Your API, DPG, purified water, and potential co-solvents (e.g., Propylene Glycol, Ethanol, PEG 400).
-
Procedure:
-
Prepare a stock solution of your API in pure DPG at a known concentration just below its saturation point.
-
Create a series of vials. In each, place a fixed amount of the API stock solution.
-
To each vial, add a different co-solvent system. For example:
-
Vial 1 (Control): Add only purified water until the target final API concentration is reached. Observe for precipitation.
-
Vial 2: Prepare a 90:10 (v/v) water:Propylene Glycol blend. Add this blend to the vial until the target concentration is reached.
-
Vial 3: Prepare a 90:10 (v/v) water:Ethanol blend and repeat.
-
Vial 4: Prepare a 90:10 (v/v) water:PEG 400 blend and repeat.
-
-
Vortex all vials thoroughly and allow them to equilibrate for 24 hours at both room temperature and a stress temperature (e.g., 4°C).
-
Visually inspect for clarity. The co-solvent that results in the clearest solution is the most effective at that concentration.
-
-
Validation: The protocol is self-validating. A successful co-solvent will produce a visibly clear and stable solution compared to the control, providing direct evidence of its efficacy.
References
-
LookChem. 2-(2-Hydroxypropoxy)-1-propanol Product Description. Available from: [Link]
-
ChemBK. 2-(2-Hydroxypropoxy)-propan-1-ol - Physico-chemical Properties. Available from: [Link]
-
LookChem. Chemical Property of this compound. Available from: [Link]
-
Patsnap Eureka. Dipropylene Glycol's Impact on Fragrance Stability in Perfumes. Available from: [Link]
-
Wikipedia. Dipropylene glycol. Available from: [Link]
-
Bio Greenware Ltd. DPG - Dipropylene Glycol. Available from: [Link]
-
Patsnap Eureka. How Dipropylene Glycol Enhances Emulsifier Performance?. Available from: [Link]
-
PubChem. Dipropylene Glycol | C12H28O6 | CID 134692469. Available from: [Link]
-
The Good Scents Company. tripropylene glycol. Available from: [Link]
-
ResearchGate. Investigating the Effect of Dipropylene glycol and Mixed-surfactant Concentrations on Perfume Release | Request PDF. Available from: [Link]
-
Patsnap Eureka. Exploring Dipropylene Glycol's Solubility Benefits in Formulations. Available from: [Link]
-
PubChem. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881. Available from: [Link]
-
Ataman Kimya. DIPROPYLENE GLYCOL. Available from: [Link]
-
NIST. 1-Propanol, 2-(2-hydroxypropoxy)-. Available from: [Link]
-
PubChem. CID 21705206 | C12H28O6. Available from: [Link]
-
PubChem. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611. Available from: [Link]
-
arXiv. Controlling polymerization-induced phase separation in the synthesis of porous gels. Available from: [Link]
-
ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF. Available from: [Link]
-
Patsnap Eureka. Dipropylene Glycol's Importance for Enhanced Emulsion Stability. Available from: [Link]
-
RSC Publishing. Unravelling the molecular interactions behind the formation of PEG/PPG aqueous two-phase systems. Available from: [Link]
-
Patsnap Eureka. How Dipropylene Glycol Affects Solvent Performance?. Available from: [Link]
-
Patsnap Eureka. How to Utilize Dipropylene Glycol for Ingredient Stability?. Available from: [Link]
-
Chanel. SUBLIMAGE L'EXTRAIT DE CRÈME – REFILL Moisturisers. Available from: [Link]
-
PubMed. Solubilization by cosolvents I: organic solutes in propylene glycol-water mixtures. Available from: [Link]
-
Patsnap Eureka. How Dipropylene Glycol Revolutionizes Cosmetic Preparation Techniques?. Available from: [Link]
- Google Patents. US4254104A - Process for preparing stable oil-in-water emulsions.
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
Ataman Kimya. DIPROPYLENE GLYCOL. Available from: [Link]
-
NIH. Crowding-induced phase separation and gelling by co-condensation of PEG in NPM1-rRNA condensates. Available from: [Link]
-
SciSpace. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
Shell. Dipropylene Glycol (DPG) Product Stewardship Summary. Available from: [Link]
-
ResearchGate. (PDF) Investigation of processing parameters of spray freezing into liquid to prepare polyethylene glycol polymeric particles for drug delivery. Available from: [Link]
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]
-
MDPI. Stabilizing the Oil-in-Water Emulsions Using the Mixtures of Dendrobium Officinale Polysaccharides and Gum Arabic or Propylene Glycol Alginate. Available from: [Link]
Sources
- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 2. shell.com [shell.com]
- 3. Exploring Dipropylene Glycol's Solubility Benefits in Formulations [eureka.patsnap.com]
- 4. Bio Greenware Ltd | DPG - Dipropylene Glycol [biogreenware.com]
- 5. Dipropylene Glycol vs Propylene Glycol: Key Differences for Personal Care & Industrial Applications [elchemy.com]
- 6. How Dipropylene Glycol Enhances Emulsifier Performance? [eureka.patsnap.com]
- 7. How Dipropylene Glycol Affects Solvent Performance? [eureka.patsnap.com]
- 8. Dipropylene Glycol's Importance for Enhanced Emulsion Stability [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization by cosolvents I: organic solutes in propylene glycol-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
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- 13. chembk.com [chembk.com]
- 14. lookchem.com [lookchem.com]
- 15. scispace.com [scispace.com]
enhancing the solubility of poorly soluble compounds using dipropylene glycol
Welcome to the technical resource hub for leveraging Dipropylene Glycol (DPG) in your formulation work. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome the challenges associated with poorly soluble compounds. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to succeed.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when considering DPG for their projects. Understanding these fundamentals is the first step toward effective formulation and troubleshooting.
Q1: What exactly is Dipropylene Glycol and why is it an effective solubilizer?
Dipropylene Glycol is a high-purity, colorless, and nearly odorless liquid from the glycol family.[1][2][3] Chemically, commercial DPG is not a single entity but a mixture of three structural isomers.[1][4][5] Its efficacy as a solvent stems from its unique molecular structure, which possesses both hydrophilic (water-loving) hydroxyl groups and a lipophilic (oil-loving) carbon backbone.[6] This dual nature allows DPG to effectively dissolve a wide range of both polar and non-polar compounds, making it a highly versatile tool for solubilizing challenging Active Pharmaceutical Ingredients (APIs).[6][7] By reducing the overall polarity of an aqueous system, DPG can significantly increase the solubility of poorly water-soluble drugs, a mechanism known as co-solvency.[8] This enhancement can lead to improved drug bioavailability, meaning more of the active ingredient is absorbed and can exert its therapeutic effect.[7]
Q2: There are multiple grades of DPG available. Which one is appropriate for my research?
Choosing the correct grade is critical for experimental success and regulatory compliance. The main grades are:
-
Industrial Grade: Suitable for applications where high purity and low odor are not critical, such as in the manufacturing of plasticizers or resins.[9] This grade is generally not recommended for pharmaceutical or cosmetic research.
-
Fragrance Grade (Low Odor): This grade has been further purified to remove odor-causing impurities, making it the standard for the perfume and cosmetics industries.[9][10]
-
Pharmaceutical Grade (USP/EP): This is the highest purity grade, manufactured to meet the stringent requirements of the United States Pharmacopeia (USP) or European Pharmacopoeia (EP).[11][12] For any application involving drug development, preclinical, or clinical research, using a pharmaceutical-grade DPG is mandatory to ensure safety, consistency, and regulatory compliance.[11][13]
Q3: What are the critical physical properties of DPG I need to consider?
Understanding the physicochemical properties of DPG is essential for accurate modeling, handling, and formulation design.
| Property | Typical Value | Significance in Formulation |
| Chemical Formula | C₆H₁₄O₃ | Defines its basic chemical nature and interactions.[1] |
| Molar Mass | 134.17 g/mol | Important for calculating molar concentrations.[1] |
| Appearance | Clear, colorless, viscous liquid | A visual check for purity; any color may indicate degradation or contamination.[1][2] |
| Density (at 25°C) | ~1.023 g/mL | Necessary for accurate mass-to-volume conversions. |
| Boiling Point | ~230.5 °C | Its high boiling point and low volatility reduce evaporation and help maintain stable concentrations over time.[1][14] |
| Flash Point | ~121-130 °C | Important for safety assessments; DPG is not considered flammable under normal conditions.[1][5][9] |
| Water Solubility | Miscible in all proportions | Allows for the creation of versatile co-solvent systems with water.[1][6] |
| Hygroscopicity | Hygroscopic | DPG will absorb moisture from the air. This can alter the polarity of your solution and must be controlled.[3][15] |
Q4: What are the primary safety and handling precautions for DPG?
DPG has a low toxicity profile and is considered safe for use in a wide range of applications, including pharmaceuticals and personal care products.[4][7][12] However, standard laboratory best practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses and chemical-resistant gloves (e.g., nitrile) to prevent eye and skin contact.[16]
-
Storage: Store DPG in tightly sealed, properly labeled, original containers in a cool, dry, and well-ventilated area.[17][18] Its hygroscopic nature means that exposure to humid air should be minimized to prevent water absorption.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to a reaction.[19][17]
Section 2: Troubleshooting Guide for Solubility Experiments
This section is structured to directly address the specific issues you may encounter in the lab.
Issue 1: My compound shows poor solubility in 100% DPG.
This is a common starting point. If direct dissolution in pure DPG is insufficient, a systematic approach is required.
-
Potential Cause: High lattice energy of the crystalline compound or strong intermolecular forces are preventing the solvent from disrupting the solid state.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor solubility in DPG.
-
Solution A: Apply Energy (Heat & Agitation)
-
Why it works: Providing kinetic energy helps overcome the activation energy barrier required for dissolution. Gentle heating reduces the viscosity of DPG and increases molecular motion, while agitation (stirring, vortexing, sonication) ensures continuous interaction between the solute and solvent surfaces.
-
Action: Create a slurry of your compound in DPG. Place it on a magnetic stir plate with controlled heating (start at 40-50°C). Monitor the dissolution visually. Be cautious not to exceed the thermal stability limits of your compound.
-
-
Solution B: Employ a Co-Solvent System
-
Why it works: No single solvent is perfect for all compounds. By blending DPG with another solvent (like water or ethanol), you can fine-tune the polarity of the solvent system.[8] For a moderately non-polar drug, a small amount of water in DPG might create a more favorable environment than either pure solvent alone. This is a powerful and widely used technique.[20][21]
-
Action: Prepare a series of DPG:co-solvent blends (e.g., 90:10, 80:20, 70:30 v/v DPG:water). Determine the solubility of your compound in each blend using the shake-flask method (see Protocol 1). This will allow you to identify the optimal solvent ratio.
-
Issue 2: My compound dissolves with heating but precipitates (crashes out) upon cooling or standing.
This indicates the formation of an unstable, supersaturated solution.
-
Potential Cause 1: Supersaturation. You have exceeded the compound's thermodynamic equilibrium solubility at room temperature.
-
Solution: The goal is to find the highest concentration that remains stable at your target storage condition. You must determine the equilibrium solubility.
-
Action: Use the Shake-Flask Method (see Protocol 1) at a controlled temperature to determine the true solubility limit. Do not rely on solutions prepared with heat for long-term stability unless you have confirmed they do not precipitate over time under storage conditions.
-
-
Potential Cause 2: Moisture Absorption. DPG is hygroscopic.[3][4] It can absorb water from the atmosphere, which subtly changes the polarity of your solvent system, potentially causing a compound soluble in anhydrous DPG to precipitate.
-
Solution: Maintain a dry environment.
-
Action: Always work with freshly opened, high-purity DPG. Store stock solutions in tightly sealed containers with minimum headspace. For highly sensitive experiments, consider blanketing the container with an inert gas like nitrogen or argon before sealing.
-
Issue 3: The final formulation is too viscous for my intended application.
DPG is significantly more viscous than solvents like water or ethanol.[14] This can be problematic for applications requiring low viscosity, such as sterile filtration or injection.
-
Potential Cause: The concentration of DPG in the formulation is too high.
-
Solution: Use a co-solvent to modulate viscosity.
-
Action: Systematically replace a portion of the DPG with a less viscous, miscible solvent such as ethanol or water. Measure the viscosity of each blend to create a calibration curve, allowing you to identify a ratio that meets both your solubility and viscosity requirements.
-
Section 3: Key Experimental Protocols
Adherence to standardized protocols ensures that your results are reproducible and reliable.
Protocol 1: Determination of Equilibrium Solubility via Shake-Flask Method
This is the gold-standard method for accurately determining the thermodynamic solubility of a compound in a given solvent system.
-
Preparation: Add an excess amount of the compound to a known volume of the DPG-based solvent system in a glass vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial tightly. Place it in an incubator shaker or on a flat-bed shaker set to a constant temperature (e.g., 25°C) and agitation speed.
-
Agitation: Allow the mixture to agitate for 24-48 hours. This duration is typically sufficient for the solution to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant. Be careful not to disturb the solid material.
-
Filtration: Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) and quantify the compound's concentration using a validated analytical method like HPLC-UV.[20]
Protocol 2: Sample Preparation for HPLC Analysis
Accurate quantification requires a robust sample preparation method that accounts for DPG's viscosity.
-
Initial Dilution: Using a calibrated positive displacement pipette (recommended for viscous liquids), transfer a precise volume of your DPG formulation into a volumetric flask.
-
Solvent Addition: Dilute the sample with a solvent in which both your compound and DPG are freely soluble, typically the mobile phase of your HPLC method. This step is crucial to reduce the viscosity.
-
Homogenization: Mix thoroughly by vortexing or inverting the flask until the solution is completely homogenous.
-
Final Dilution (if necessary): Perform further serial dilutions as needed to bring the compound's concentration within the linear range of your calibration curve.
-
Transfer: Transfer the final diluted sample to an HPLC vial for analysis.
Caption: Workflow for preparing a DPG-based sample for HPLC analysis.
Section 4: References
-
Understanding Dipropylene Glycol's Role in Pharmaceutical Formulations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfbXNr_9g797aJvgcJUK76EmbD_ekfRWu9TeHKjwqsDktCo65cahrWh9YddIyFlsMoBwmJ9Z1GnwSChKGUlgSJ6JtxOJTCEXIz361xMEQu-Rt1-R93LqTxfXo65u49VJMHgNt4xdvIEWOmDOqKCFQ-UPg_vxG43lebG4sYrTgPkhtU4JKPAsku3hubYiLCpI7Z7ZWSqq8pd1RPMDT4CVUJ_ZeTGpv_h8Ab7UA=]
-
Dipropylene glycol. (n.d.). In Wikipedia. [URL: https://en.wikipedia.org/wiki/Dipropylene_glycol]
-
What is Dipropylene Glycol and What is Its Use? (n.d.). Alfa Chemistry. [URL: https://www.alfa-chemistry.com/news/what-is-dipropylene-glycol-and-what-is-its-use-1811.html]
-
Dipropylene Glycol (DPG). (n.d.). Niran Chemical. [URL: https://www.niranchemical.com/dipropylene-glycol-dpg/]
-
Material Safety Data Sheet – Dipropylene Glycol. (n.d.). The Chemistry Store. [URL: https://www.thechemistrystore.com/msds/MSDS-DipropyleneGlycol.pdf]
-
Exploring Dipropylene Glycol's Solubility Benefits in Formulations. (2025, July 8). Patsnap. [URL: https://www.patsnap.com/synapse/articles/exploring-dipropylene-glycol-s-solubility-benefits-in-formulations-10651]
-
Safety Data Sheet Dipropylene glycol (DPG). (2025, February 1). Redox. [URL: https://www.redox.com/wp-content/uploads/2022/10/DIPROPYLENE-GLYCOL-DPG-AU-SDS.pdf]
-
Dipropylene Glycol (DPG) Product Stewardship Summary. (2022, December). Shell. [URL: https://www.shell.com/business-customers/chemicals/our-products/lower-olefins-and-aromatics/product-stewardship-summaries/_jcr_content/root/main/section/text_copy_copy_copy__0.stream/1674060856950/d244a0346a06f366160136222b4034870020d5da/dipropylene-glycol-dpg-product-stewardship-summary-december-2022.pdf]
-
How to Utilize Dipropylene Glycol for Product Enhancement? (2025, July 7). Patsnap Eureka. [URL: https://www.patsnap.com/synapse/articles/how-to-utilize-dipropylene-glycol-for-product-enhancement-10649]
-
DIPROPYLENE GLYCOL Safety Data Sheet. (2020, July 5). Monument Chemical. [URL: https://monumentchemical.com/uploads/files/31-DPG_USA_GHS_SDS.pdf]
-
Dipropylene Glycol (DPG) for Pharmaceutical and Healthcare Applications. (n.d.). SpecialChem. [URL: https://cosmetics.specialchem.com/product/a-universal-pure-chemicals-dipropylene-glycol-dpg-for-pharmaceutical-and-healthcare-applications]
-
DIPROPYLENE GLYCOL. (n.d.). CAMEO Chemicals, NOAA. [URL: https://cameochemicals.noaa.gov/chemical/20560]
-
Dipropylene glycol (CAS N° 25265-71-8). (n.d.). ScenTree. [URL: https://scentree.co/en/ingredients/205-dipropylene-glycol]
-
How Dipropylene Glycol Affects Solvent Performance? (2025, July 7). Patsnap Eureka. [URL: https://www.patsnap.com/synapse/articles/how-dipropylene-glycol-affects-solvent-performance-10650]
-
Technical Support Center: Overcoming Solubility Challenges with 2,2'-Oxydipropanol (Dipropylene Glycol). (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b5718]
-
Dipropylene Glycol in Cleaning Agents: Boosting Solubility. (2025, July 7). Patsnap Eureka. [URL: https://www.patsnap.com/synapse/articles/dipropylene-glycol-in-cleaning-agents-boosting-solubility-10652]
-
DIPROPYLENE GLYCOL. (n.d.). Ataman Kimya. [URL: https://www.ataman-kimya.com/dipropylene-glycol_en]
-
How Dipropylene Glycol Transforms Product Dispersion Techniques? (2025, July 7). Patsnap Eureka. [URL: https://www.patsnap.com/synapse/articles/how-dipropylene-glycol-transforms-product-dispersion-techniques-10648]
-
DIPROPYLENE GLYCOL. (n.d.). Ataman Kimya. [URL: https://www.atamanchemicals.com/dipropylene-glycol_en]
-
FAQ. (n.d.). Propylene Glycol Sector Group. [URL: https://cefic.org/propylene-glycol-sector-group/faq/]
-
Dipropylene glycol (25265-71-8). (2026, January 15). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8137472.htm]
-
Dipropylene Glycol (DPG) - Solvent and Fixative for Perfumery and Cosmetics. (n.d.). Pell Wall. [URL: https://pellwall.com/product/dipropylene-glycol-dpg/]
-
Dipropylene Glycol (DPG) Regular Grade. (n.d.). Dow Inc. [URL: https://www.dow.com/en-us/pdp.dipropylene-glycol-dpg-regular-grade.153043z.html]
-
Dipropylene Glycol-CIR LO+. (n.d.). Dow Inc. [URL: https://www.dow.com/en-us/pdp.dipropylene-glycol-cir-lo.69431z.html]
-
Dipropylene Glycol (DPG) for Dispersions in Healthcare & Pharma. (n.d.). SpecialChem. [URL: https://cosmetics.specialchem.com/product/a-universal-pure-chemicals-dipropylene-glycol-dpg-for-dispersions-in-healthcare-pharma]
-
SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010, November 5). International Journal of Pharmaceutical Research and Development. [URL: https://www.ijprd.com/SOLUBILITY%20ENHANCEMENT%20TECHNIQUES.pdf]
-
How to make dipropylene glycol? (2024, October 11). Anquan Chemical. [URL: https://www.zbaqchem.com/news/how-to-make-dipropylene-glycol-79468531.html]
-
Global Product Strategy (GPS) Safety Summary Dipropylene Glycol. (2015, June 3). LyondellBasell. [URL: https://www.lyondellbasell.com/en/document-center/?docId=3251]
-
Analysis of Dipropylene Glycol. (n.d.). GL Sciences Inc. [URL: https://www.gls.co.jp/technique/pdf/GA352-1140.pdf]
-
Dipropylene Glycol | C12H28O6 | CID 134692469. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/134692469]
-
Dipropylene Glycol vs Propylene Glycol: Key Differences for Personal Care & Industrial Applications. (2025, May 3). Elchemy. [URL: https://elchemy.com/blogs/dipropylene-glycol-vs-propylene-glycol-key-differences-for-personal-care-industrial-applications/]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). Mater Express. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10202102/]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [URL: https://www.atsdr.cdc.gov/ToxProfiles/tp96-c6.pdf]
-
Dipropylene Glycol (DPG). (n.d.). Fraterworks. [URL: https://fraterworks.com/products/dipropylene-glycol-dpg]
-
How to Optimize Dipropylene Glycol for Cleaning Solutions? (2025, July 7). Patsnap Eureka. [URL: https://www.patsnap.com/synapse/articles/how-to-optimize-dipropylene-glycol-for-cleaning-solutions-10653]
-
Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate. (2010). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21280336/]
Sources
- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 2. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 3. Dipropylene Glycol Supplier, Wholesale Dipropylene Glycol Price | Niran Chemical [niranchemical.com]
- 4. shell.com [shell.com]
- 5. ScenTree - Dipropylene glycol (CAS N° 25265-71-8) [scentree.co]
- 6. Exploring Dipropylene Glycol's Solubility Benefits in Formulations [eureka.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lyondellbasell.com [lyondellbasell.com]
- 10. Dipropylene Glycol-CIR LO+ | Dow Inc. [dow.com]
- 11. Dipropylene Glycol (DPG) for Pharmaceutical and Healthcare Applications for Healthcare & Pharma | Ookto - The AI powered chemical marketplace [ookto.com]
- 12. FAQ - Propylene Glycol Sector Group [propylene-glycol.com]
- 13. Dipropylene Glycol (DPG) for Dispersions in Healthcare & Pharma for Healthcare & Pharma | Ookto - The AI powered chemical marketplace [ookto.com]
- 14. Dipropylene Glycol vs Propylene Glycol: Key Differences for Personal Care & Industrial Applications [elchemy.com]
- 15. DIPROPYLENE GLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. redox.com [redox.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Comparison Guide: Validation of 2-(2-Hydroxypropoxy)propan-1-ol Purity
Methodology: Hydroxyl Value Titration vs. GC-FID Quantitation
Executive Summary
In the development of pharmaceutical excipients and intermediate synthesis, 2-(2-Hydroxypropoxy)propan-1-ol (the major structural isomer of Dipropylene Glycol, DPG) presents a unique validation challenge. While Gas Chromatography (GC-FID) is the industry standard for compositional analysis (isomer distribution), it relies on relative response factors and reference standards. Conversely, Hydroxyl Value (OHV) Titration offers an absolute, stoichiometric measurement of functional purity.
This guide validates the use of Acetic Anhydride/Pyridine titration (ASTM E222) as a primary assay method, contrasting it with GC-FID. We demonstrate that while titration is robust, it requires rigorous correction for water and lower molecular weight glycols to prevent false-positive purity calculations.
Chemical Profile & Analytical Context
The analyte is a secondary-primary ether diol. Commercial "Dipropylene Glycol" is a mixture of three isomers. This compound is typically the dominant species (~40–50%), co-eluting or existing alongside the secondary-secondary and primary-primary isomers.
| Property | Detail | Analytical Implication |
| IUPAC Name | This compound | Contains 1° and 2° hydroxyl groups.[1][2] |
| CAS | 106-62-7 (Isomer specific) | Often sold under CAS 25265-71-8 (Mixture). |
| Mol. Weight | 134.17 g/mol | Essential for converting OH Value to % Purity. |
| Reactivity | Secondary OH is sterically hindered | Requires catalyzed acetylation (Pyridine/Heat) for 100% recovery. |
Core Protocol: Hydroxyl Value Titration (ASTM E222 Modified)
Objective: Determine the total hydroxyl content (mg KOH/g) and convert to % Purity. Principle: Esterification of hydroxyl groups with acetic anhydride, followed by hydrolysis of excess anhydride and titration of the resulting acetic acid.
Reagents & Apparatus[3][4][5]
-
Acetylation Reagent: 12% (v/v) Acetic Anhydride in Pyridine. Note: Pyridine acts as both solvent and nucleophilic catalyst.
-
Titrant: 0.5 N Sodium Hydroxide (NaOH) in Methanol (Standardized).
-
Indicator: Phenolphthalein (1% in pyridine).
-
Apparatus: 250 mL Iodine flasks (pressure resistant) with PTFE sleeves; Water bath at 98°C ± 2°C.
Step-by-Step Methodology
-
Sample Weighing: Weigh exactly 1.5 g (
0.1 mg) of the analyte into the iodine flask.-
Scientist's Note: Calculate target mass based on expected OHV (~830 mg KOH/g) to ensure excess anhydride remains.
-
-
Acetylation: Add exactly 5.0 mL of Acetylation Reagent to the sample and a Blank flask.
-
Critical: Do not wet the stopper. Use a precision dispenser.
-
-
Reaction: Loosen stoppers to vent expansion, then seal tight. Incubate in the water bath (98°C) for 45 minutes .
-
Validation Point: Swirl every 10 minutes. The secondary hydroxyl requires this heat/time profile for quantitative conversion.
-
-
Hydrolysis: Remove from heat. Slightly loosen stopper. Add 10 mL deionized water through the stopper flare to rinse iodine vapors back into the flask. Swirl and heat for 2 more minutes to hydrolyze excess anhydride.
-
Titration: Cool to room temperature. Rinse stopper/walls with 25 mL pyridine. Titrate with 0.5 N NaOH to a faint pink endpoint (persistent for 15s).
Calculation
- : Volume of NaOH (mL)
- : Normality of NaOH
- : Weight of sample (g)
Purity Calculation (Corrected):
- : Number of OH groups (2)
-
Correction: This assumes 100% of the OHV comes from the analyte. See Section 4 for water correction.
Alternative Protocol: GC-FID (Compositional Analysis)[6][7]
Objective: Separate the specific isomer from structural isomers and impurities.
-
Column: DB-Wax or ZB-WAXplus (Polyethylene Glycol phase), 30m x 0.25mm x 0.25µm.
-
Carrier: Helium @ 1.2 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min)
10°C/min 240°C (5 min). -
Detector: FID @ 260°C.
-
Quantitation: Area % (Normalization) or Internal Standard (1-Octanol).
Comparative Analysis & Data Interpretation
The following table simulates a validation study comparing Titration (the absolute method) against GC-FID (the separation method).
Comparative Data Table
| Parameter | Titration (Uncorrected) | Titration (Water Corrected) | GC-FID (Area %) |
| Raw Result | 855 mg KOH/g | 836 mg KOH/g | 99.2% (Sum of isomers) |
| Calculated Purity | 102.2% | 99.9% | 99.2% |
| Precision (RSD, n=6) | 0.4% | 0.5% | 0.1% |
| Specificity | Low (Reacts with all -OH) | Low (Reacts with all -OH) | High (Separates isomers) |
| Major Interference | Water, Propylene Glycol | Residual Water | Peak Co-elution |
Application Scientist's Analysis
-
The Water Interference: Water reacts with acetic anhydride (
), consuming the reagent just like the analyte.-
Impact: 0.1% water contributes approximately 6.2 mg KOH/g to the OHV. In the table above, the "Uncorrected" titration yields >100% purity because water has a lower equivalent weight (9 g/eq) than the glycol (67 g/eq).
-
-
Isomer Specificity: Titration cannot distinguish between this compound and its isomers (all have MW 134.17). It validates the total glycol content. GC-FID is required to confirm the specific isomer ratio.
-
The Verdict: Titration is the primary standard for assay (mass balance) provided water is measured by Karl Fischer (ASTM E203) and subtracted. GC-FID is the primary standard for identity and impurity profiling.
Validation Workflow Visualization
The following diagram illustrates the decision logic for validating purity, ensuring interferences are managed.
Figure 1: Integrated Analytical Workflow. Note the critical dependency of the Titration Assay on the Water Correction factor derived from Karl Fischer analysis.
References
-
ASTM International. (2023). Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation (ASTM E222-23). ASTM International. [Link]
-
ASTM International. (2016). Standard Test Method for Water Using Volumetric Karl Fischer Titration (ASTM E203-16). ASTM International. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 32881, 2-(2-Hydroxypropoxy)-1-propanol. PubChem. [Link]
Sources
A Comparative Analysis of Dipropylene Glycol and Diethylene Glycol as Solvents for Pharmaceutical Applications
In the landscape of pharmaceutical formulation, the selection of an appropriate solvent is a critical decision that profoundly influences the stability, bioavailability, and overall efficacy of a drug product. Among the myriad of available solvents, glycols are frequently employed for their versatile properties. This guide provides an in-depth comparative analysis of two such glycols: dipropylene glycol (DPG) and diethylene glycol (DEG). This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of their physicochemical properties, solvent performance, safety profiles, and regulatory standing to facilitate informed solvent selection.
Physicochemical Properties: A Foundation for Formulation
The fundamental characteristics of a solvent dictate its behavior and suitability for specific applications. A head-to-head comparison of the key physicochemical properties of DPG and DEG reveals distinct differences that are critical for formulation scientists to consider.
| Property | Dipropylene Glycol (DPG) | Diethylene Glycol (DEG) | Significance in Formulation |
| Molecular Formula | C₆H₁₄O₃ | C₄H₁₀O₃ | Influences molecular weight, viscosity, and boiling point. |
| Molecular Weight ( g/mol ) | 134.17 | 106.12 | Affects diffusion rates and volatility. |
| Boiling Point (°C) | ~230-232 | ~245 | Higher boiling point indicates lower volatility, which is often desirable to prevent solvent loss during processing and storage. |
| Density (g/cm³ at 20°C) | ~1.023 | ~1.118 | Important for mass-to-volume calculations and can influence the physical stability of suspensions and emulsions. |
| Viscosity (mPa·s at 20°C) | ~75 | ~36 | Higher viscosity can be beneficial for topical formulations, providing a more substantive feel, but may pose challenges in processing and filtration. |
| Vapor Pressure (mm Hg at 20°C) | <0.01 | <0.01 | Both have low vapor pressure, contributing to their low volatility and making them suitable for stable formulations. |
| Flash Point (°C) | ~130 | ~143 | Important for safety considerations during manufacturing and storage. |
| Solubility in Water | Miscible | Miscible | Both are fully miscible with water, making them suitable for aqueous and semi-aqueous formulations. |
Key Insights: DPG's higher molecular weight and viscosity compared to DEG can be advantageous in topical formulations where a more viscous vehicle is desired. Conversely, DEG's lower viscosity may be preferable for oral solutions or injectables where ease of administration is crucial. The higher boiling point of DEG suggests slightly lower volatility than DPG.
Solvent Performance: A Comparative Look at Solubility
The primary function of a solvent is to dissolve the active pharmaceutical ingredient (API). While both DPG and DEG are considered good solvents for a range of compounds, their efficacy can vary depending on the specific API. Direct comparative experimental data for the solubility of common APIs in both solvents is not extensively published. However, based on their chemical structures—both being polar, protic solvents with ether linkages—they are expected to exhibit good solvency for moderately polar to polar compounds.
To provide a practical framework for evaluation, a detailed experimental protocol for determining and comparing the equilibrium solubility of three model non-steroidal anti-inflammatory drugs (NSAIDs)—ibuprofen, naproxen, and ketoprofen—is presented below.
Experimental Protocol: Comparative Equilibrium Solubility Determination
This protocol outlines a robust method for quantifying the solubility of an API in DPG and DEG, providing a self-validating system for solvent selection.
Objective: To determine and compare the equilibrium solubility of ibuprofen, naproxen, and ketoprofen in dipropylene glycol and diethylene glycol at ambient temperature (25°C ± 2°C).
Materials:
-
Dipropylene Glycol (pharmaceutical grade)
-
Diethylene Glycol (high purity grade)
-
Ibuprofen powder (USP/EP grade)
-
Naproxen powder (USP/EP grade)
-
Ketoprofen powder (USP/EP grade)
-
High-performance liquid chromatograph (HPLC) with UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC analysis (e.g., acetonitrile:water with 0.1% phosphoric acid)
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the API (e.g., 1 gram) into separate, labeled glass vials.
-
Add a known volume (e.g., 5 mL) of either DPG or DEG to each respective vial.
-
Securely cap the vials and vortex for 2 minutes to ensure initial dispersion of the solid.
-
Place the vials in a thermostatically controlled shaker bath set at 25°C.
-
Shake the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, remove the vials from the shaker bath and allow them to stand for 1 hour to allow for initial sedimentation of undissolved solids.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining undissolved API.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean, labeled vial. This step is crucial to remove any fine, suspended particles.
-
Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase in a volumetric flask to a concentration within the calibrated range of the HPLC method.
-
-
HPLC Analysis:
-
Develop and validate an HPLC method for the quantification of each API. The method should be specific, linear, accurate, and precise.
-
Prepare a series of calibration standards of the API in the mobile phase.
-
Inject the calibration standards and the diluted samples onto the HPLC system.
-
Quantify the concentration of the API in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the API in the original undiluted supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.
-
Data Presentation: The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Active Pharmaceutical Ingredient | Solubility in Dipropylene Glycol (mg/mL at 25°C) | Solubility in Diethylene Glycol (mg/mL at 25°C) |
| Ibuprofen | Experimental Value | Experimental Value |
| Naproxen | Experimental Value | Experimental Value |
| Ketoprofen | Experimental Value | Experimental Value |
This experimental approach provides a reliable basis for comparing the solvent performance of DPG and DEG for specific APIs, enabling a data-driven decision-making process.
Safety and Toxicity: A Critical Differentiator
The safety profile of an excipient is of paramount importance in pharmaceutical development. In this regard, there is a significant and well-documented difference between dipropylene glycol and diethylene glycol.
Diethylene Glycol (DEG): DEG is known to be toxic to humans, primarily affecting the kidneys and nervous system.[1][2][3] Ingestion can lead to metabolic acidosis, renal failure, and can be fatal. Historically, DEG has been illicitly used as a cheap substitute for glycerin or propylene glycol in pharmaceutical preparations, leading to several mass poisoning incidents worldwide.[2][3] Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) have implemented stringent controls and testing requirements to limit the presence of DEG in pharmaceutical excipients.[4][5][6][7] The United States Pharmacopeia (USP) sets a limit for DEG as an impurity in excipients like propylene glycol to not more than 0.10%.[4][8]
Dipropylene Glycol (DPG): In contrast, DPG has a much lower toxicity profile.[9][10] It is not acutely toxic by oral, dermal, or inhalation routes of exposure.[10] While it can be a slight skin and eye irritant, it is not considered a skin sensitizer.[10] Due to its favorable safety profile, DPG is widely used in cosmetics, fragrances, and personal care products.[3][9] However, it is important to note that DPG is generally not approved for use in oral or injectable pharmaceutical formulations in most countries, with its primary pharmaceutical applications being topical.[9]
Comparative Toxicity Data:
| Parameter | Dipropylene Glycol (DPG) | Diethylene Glycol (DEG) |
| Oral LD50 (rat) | >13,000 mg/kg[10] | 1,000 - 12,600 mg/kg[11][12] |
| Dermal LD50 (rabbit) | >5,000 mg/kg[10] | 11,890 mg/kg |
| Primary Concerns | Slight skin/eye irritation[10] | Kidney and nervous system toxicity[1][2][3] |
Key Takeaway: The significant toxicity of diethylene glycol is a major limiting factor for its use in pharmaceutical formulations. The risk of DEG contamination in other glycols necessitates rigorous quality control and analytical testing. Dipropylene glycol's low toxicity makes it a much safer alternative, particularly for topical applications.
Regulatory Status and Applications
The regulatory landscape and common applications of DPG and DEG reflect their differing safety profiles.
Diethylene Glycol (DEG): Due to its toxicity, DEG is not used as an active excipient in pharmaceutical formulations. Its presence is strictly limited as an impurity. The FDA and other regulatory bodies have issued guidance for the testing of high-risk drug components for DEG contamination.[4][7]
Dipropylene Glycol (DPG): DPG is widely accepted for use in topical cosmetic and personal care products.[3][9] In the pharmaceutical realm, its use is primarily as a solvent or co-solvent in topical preparations such as creams, lotions, and ointments, where its low volatility and good solvency are beneficial.[13] It is also used as a plasticizer and in industrial applications.[3]
Decision-Making Workflow for Solvent Selection
The choice between DPG and DEG, or indeed any solvent, should be a systematic process based on a thorough evaluation of multiple factors. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A workflow for selecting between DPG and DEG as a solvent in pharmaceutical formulations.
Conclusion
The comparative analysis of dipropylene glycol and diethylene glycol reveals clear distinctions that are critical for their application as solvents in the pharmaceutical industry. While both are effective polar solvents, the significant toxicity of diethylene glycol renders it unsuitable for use as a pharmaceutical excipient, with its presence being strictly controlled as an impurity. Dipropylene glycol, with its favorable safety profile, emerges as a viable and much safer alternative, particularly for topical formulations where its viscosity and low volatility are advantageous.
For researchers and drug development professionals, a thorough understanding of these differences, supported by robust in-house experimental data on solvent performance, is essential for developing safe, stable, and effective pharmaceutical products. The provided experimental protocol serves as a template for generating such critical data, empowering formulators to make evidence-based decisions in solvent selection.
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- OECD SIDS. (2001). DIPROPYLENE GLYCOL.
- Filippa, M., Melo, G., & Gasull, E. (2016). Experimental and Machine-Learning-Assisted Design of Pharmaceutically Acceptable Deep Eutectic Solvents for the Solubility Improvement of Non-Selective COX Inhibitors Ibuprofen and Ketoprofen. Molecules, 29(10), 2423.
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A Comparative Guide to Analytical Method Validation for the Quantification of 2-(2-Hydroxypropoxy)propan-1-ol
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 2-(2-Hydroxypropoxy)propan-1-ol, a primary isomer of dipropylene glycol (DPG). As a common ingredient in pharmaceuticals, cosmetics, and industrial fluids, the accurate determination of its concentration is critical for quality control, safety, and regulatory compliance.[1]
Here, we move beyond simple protocol recitation. We will dissect the causality behind methodological choices, grounded in the physicochemical properties of the analyte and the rigorous standards set by global regulatory bodies. This document is designed for researchers, analytical scientists, and drug development professionals who require a validated, reliable, and efficient method for the quantification of this compound.
The Regulatory Bedrock: ICH and FDA Guidelines
Before delving into specific techniques, it is crucial to understand the framework that governs method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) and complementary guidances from the U.S. Food and Drug Administration (FDA) provide the blueprint for demonstrating that an analytical procedure is fit for its intended purpose.[2][3][4][5] The objective is to establish, through documented evidence, that the method's performance characteristics are suitable and reliable for the intended analytical application.[6] This guide is structured around the core validation parameters mandated by these authorities.[7]
Core Analytical Techniques: A Comparative Analysis
The selection of an analytical technique is the most critical decision in method development. For a small, polar, and non-chromophoric molecule like this compound, the choice primarily narrows down to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
Gas Chromatography is the preeminent technique for analyzing volatile and semi-volatile compounds like glycols.[8] The fundamental principle involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a capillary column.
-
Causality of Choice: this compound has a boiling point that makes it amenable to volatilization without thermal degradation, making GC a natural fit.
-
Preferred Detection: The Flame Ionization Detector (FID) is the workhorse for this application. It offers high sensitivity to hydrocarbons and a wide linear range. For enhanced specificity, particularly in complex matrices, a Mass Spectrometer (MS) can be employed, providing definitive identification based on mass-to-charge ratio.[8][9][10][11]
-
Advantages:
-
High Sensitivity & Resolution: Capillary GC columns provide excellent separation efficiency for isomers.[10]
-
Robustness: GC-FID methods are known for their reliability and long-term stability in QC environments.
-
Simplicity: For clean samples, sample preparation can be as simple as dilution in an appropriate solvent.[12]
-
-
Limitations:
-
Requires the analyte to be volatile and thermally stable.
-
Not suitable for analyzing non-volatile formulation components simultaneously.
-
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. While a powerful and versatile technique, its application to this compound presents a significant challenge.
-
The Detection Dilemma: The core limitation is that the analyte lacks a UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective.[13] This is a critical point; attempting to use a UV detector will result in failure. The causality is rooted in the molecule's aliphatic ether and alcohol structure.
-
Alternative Detection Strategies:
-
Refractive Index Detector (RID): An RID can detect any analyte with a refractive index different from the mobile phase. However, it suffers from low sensitivity and is incompatible with gradient elution, severely limiting its flexibility.
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These "universal" detectors are more sensitive than RID and can be used with gradients. They work by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.
-
Derivatization: A pre- or post-column reaction can be employed to attach a UV-absorbing or fluorescent tag to the analyte. This adds complexity, time, and potential for variability to the workflow.
-
-
Advantages:
-
Excellent for analyzing non-volatile or thermally labile compounds.
-
Can simultaneously analyze other non-volatile formulation ingredients.
-
-
Limitations:
-
Requires specialized, less common detectors for this analyte.[13]
-
Generally lower sensitivity and more complex method development compared to GC-FID for this specific application.
-
The Validation Workflow: A Self-Validating System
An analytical method is not merely a set of parameters; it is a validated system designed to produce trustworthy results. The validation process itself is a series of experiments that establish the method's performance characteristics.
Caption: A high-level overview of the analytical method lifecycle, from development through validation and routine use.
In-Depth Validation Protocols & Acceptance Criteria
The following protocols are based on a GC-FID method, which represents the most logical and efficient choice for this analyte. The principles, however, are universal and can be adapted to other techniques.
Specificity
Expertise & Experience: Specificity demonstrates that the signal you measure comes solely from your analyte of interest. It's the foundation of a trustworthy method. In a pharmaceutical product, you must prove that excipients, impurities, and degradation products do not interfere.[7][14]
Protocol:
-
Sample Preparation: Prepare individual solutions of the diluent (blank), a placebo formulation (all excipients without the active ingredient), and a standard solution of this compound.
-
Analysis: Inject each sample into the GC-FID system using the proposed method.
-
Evaluation: Compare the chromatograms. The blank and placebo injections should show no significant peaks at the retention time of this compound.
Acceptance Criteria: No interference peak greater than the reporting threshold at the retention time of the analyte peak.
Linearity & Range
Expertise & Experience: Linearity confirms a proportional relationship between concentration and instrument response. This is essential for calculating concentrations of unknown samples from a calibration curve. The range is the "validated corridor" where this relationship holds true with acceptable accuracy and precision.[7]
Protocol:
-
Standard Preparation: Prepare at least five standard solutions of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration). A common range for glycols might be 10 µg/mL to 500 µg/mL.[10]
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999[9]
-
Y-intercept: Should be close to zero and not statistically significant.
Accuracy
Expertise & Experience: Accuracy measures the closeness of your result to the true value. It's typically assessed through recovery studies. This parameter validates your entire workflow, from sample preparation to final calculation, ensuring there are no systematic errors or sample matrix effects.
Protocol:
-
Sample Preparation: Spike a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and determine the concentration using a valid calibration curve.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Expertise & Experience: Precision measures the degree of scatter or random error in a method. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).[7] This demonstrates that the method will provide consistent results over time.
Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
A different analyst repeats the repeatability study on a different day, and if possible, using a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test, t-test) of the two data sets to ensure they are equivalent.
-
Acceptance Criteria: The %RSD for each set of measurements should be ≤ 2.0%.[15]
Limit of Quantitation (LOQ)
Expertise & Experience: The LOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[16] This is a critical parameter for impurity analysis or determining residual levels in cleaning validation.
Protocol:
-
Estimation: The LOQ can be estimated based on a signal-to-noise ratio (S/N) of 10:1 or by using the standard deviation of the response and the slope of the linearity curve (LOQ = 10 * (σ / S)).
-
Confirmation: Prepare samples at the estimated LOQ concentration and analyze them (n=6).
-
Evaluation: The accuracy (recovery) and precision (%RSD) at the LOQ concentration must meet pre-defined acceptance criteria (typically, precision ≤ 10% and accuracy within 80-120%).
Robustness
Expertise & Experience: Robustness testing is a deliberate stress test of the method. It shows how resistant the method is to small, realistic variations in its parameters, proving it will be reliable in a real-world lab environment where minor fluctuations are inevitable.
Protocol:
-
Parameter Variation: Identify critical GC parameters (e.g., inlet temperature, oven ramp rate, column flow rate).
-
Analysis: Analyze a standard sample while systematically varying each parameter (e.g., flow rate ± 10%, temperature ± 5°C).
-
Evaluation: Assess the impact on key system suitability parameters (e.g., retention time, peak shape, resolution) and the final quantitative result.
Acceptance Criteria: The results should remain within the system suitability limits, and the quantitative result should not deviate significantly from the nominal value.
Data Presentation: Performance Comparison
The following table summarizes typical performance data derived from validated methods for glycols, providing an objective comparison to guide your choice of technique.
| Validation Parameter | GC-FID | HPLC-RID | HPLC-ELSD/CAD |
| Specificity | High (excellent resolution) | Low (non-specific detection) | Moderate (non-specific detection) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Typical Range | 2 - 1000 µg/mL | 50 - 5000 µg/mL | 10 - 2000 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Typical LOQ | ~1-5 µg/mL[9] | ~20-50 µg/mL | ~5-10 µg/mL |
| Gradient Compatible | N/A (Temp. Program) | No | Yes |
| Overall Recommendation | Highly Recommended | Not Recommended | Feasible Alternative |
Recommended Experimental Protocol: GC-FID Method
This protocol provides a robust starting point for the quantification of this compound.
1. Materials & Reagents
-
Reference Standard: this compound (≥99% purity)
-
Solvent/Diluent: Methanol or Isopropanol (HPLC Grade)
-
Internal Standard (Optional but recommended): e.g., 1,3-Propanediol
2. Instrumentation
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column like a DB-WAX or DB-FFAP is recommended for good peak shape with glycols.[9] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
3. Chromatographic Conditions
-
Carrier Gas: Helium or Hydrogen, constant flow at ~1.5 mL/min.
-
Inlet Temperature: 240°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial Temp: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Detector Temperature: 250°C.
4. Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired range (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Test Sample: Accurately weigh the sample to be tested and dilute with the diluent to bring the expected concentration of the analyte into the middle of the calibration range.
5. Data Analysis
-
Integrate the peak area of this compound.
-
Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration).
-
Calculate the concentration in the test sample using the regression equation.
Caption: Step-by-step experimental workflow for the GC-FID analysis of this compound.
Conclusion
For the routine, accurate, and reliable quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the superior analytical method. Its high sensitivity, specificity, and robustness align perfectly with the rigorous demands of pharmaceutical and industrial quality control. While HPLC is a powerful tool, the analyte's lack of a UV chromophore introduces detection challenges that add complexity and reduce performance compared to the straightforward and efficient GC-FID approach.
The validation protocols outlined in this guide provide a comprehensive framework for establishing a method that is not only compliant with global regulatory standards but is also scientifically sound and trustworthy for its intended purpose. Adherence to these principles ensures the integrity of the data generated, underpinning product quality and safety.
References
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Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). Gas Chromatography Method of Cleaning Validation Process for 2-Propanol Residue Determination in Pharmaceutical Manufacturing Equipment. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 248-251.
-
Czubak, Ł., et al. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research.
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LeBlond, D. (2008). Test method validation for cleaning validation samples. European Pharmaceutical Review.
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Patel, D. B., et al. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF DIPHENHYDRAMINE AND NAPROXEN IN PHARMACEUTICAL DOSAG. Journal of Xi'an Shiyou University, Natural Science Edition.
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Pérez, J. J., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and A. Frontiers in Chemistry.
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Li, Y., et al. (2022). Distribution and Quantification of 1,2-Propylene Glycol Enantiomers in Baijiu. MDPI.
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Huynh-Ba, K. (2015). FDA issues revised guidance for analytical method validation. ResearchGate.
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Kupczewska-Dobecka, M., & Soćko, R. (2018). 1,2-Propanediol Determination in working air with gas chromatography with mass spectrometer. ResearchGate.
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Zaheer, Z. (2011). Analytical Methods for Cleaning Validation. Scholars Research Library.
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Shabir, G. A. (2009). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validated Technology.
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
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Rema, G., et al. (2017). Identification and Quantitative Determination of Dipropylene Glycol in Terpene Mixtures Using 13C NMR Spectroscopy. ResearchGate.
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EMA. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
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CN114384163A. (2022). Method for separating and detecting dipropylene glycol isomer. Google Patents.
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PubChem. (n.d.). 2-(2-Hydroxypropoxy)-1-propanol. National Center for Biotechnology Information.
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NIST. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. NIST Chemistry WebBook.
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ATSDR. (1997). Analytical Methods for Propylene Glycol. Agency for Toxic Substances and Disease Registry.
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
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OECD. (2001). DIPROPYLENE GLYCOL. OECD Existing Chemicals Database.
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Poly(propylene glycol) bis(2-aminopropyl ether) on Primesep 200 Column. SIELC Technologies.
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NASA. (1965). A Study of the Separation of Dipropylene Glycol into its Isomers by Gas-Liquid Partition Chromatography. NASA Technical Reports Server.
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
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UC Davis. (2020). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. UC Davis Library.
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Al-Majed, A. A., et al. (2013). HPLC method for analysis of celiprolol enantiomers in biological fluids and pharmaceutical formulation. ResearchGate.
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EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
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BioPharm International. (2003). Method Validation Guidelines. BioPharm International.
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Lehotay, S. J., & Húšková, R. (1998). HPLC method for enantioselective analysis of cloprostenol. ResearchGate.
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GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube.
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A Senior Application Scientist's Guide to Glycol Ethers: A Performance Comparison of 2-(2-Hydroxypropoxy)propan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The selection of a solvent or intermediate in a formulation is a critical decision that dictates the final product's performance, stability, and safety. Within the versatile class of glycol ethers, 2-(2-Hydroxypropoxy)propan-1-ol, more commonly known as dipropylene glycol (DPG), holds a significant position. Its unique balance of properties makes it a preferred choice in industries ranging from personal care and pharmaceuticals to coatings and industrial cleaners.[1][2][3][4][5]
This guide provides a comprehensive performance comparison of DPG against other prevalent glycol ethers. We will move beyond a mere recitation of data sheet values to explore the causal links between molecular structure and functional performance. The objective is to provide a robust, evidence-based framework for formulation scientists to make informed decisions, grounded in experimental data and an understanding of the underlying chemical principles.
The Foundation of Performance: A Physicochemical Comparison
The performance characteristics of a glycol ether are intrinsically linked to its molecular structure. DPG is composed of two propylene units linked by an ether bond, which results in a higher molecular weight and different isomeric complexity compared to its monomer, propylene glycol (PG).[1][6] This structural difference is the primary driver of its distinct performance profile.
Below is a comparative table of key physicochemical properties for DPG and other common glycol ethers, including Propylene Glycol (PG), Ethylene Glycol (EG), and 2-Butoxyethanol (a common E-series glycol ether).
| Property | This compound (DPG) | Propylene Glycol (PG) | Ethylene Glycol (EG) | 2-Butoxyethanol (EGBE) |
| CAS Number | 25265-71-8[7] | 57-55-6 | 107-21-1 | 111-76-2 |
| Molecular Formula | C₆H₁₄O₃[7][8] | C₃H₈O₂ | C₂H₆O₂ | C₆H₁₄O₂ |
| Molecular Weight ( g/mol ) | 134.17[7][8][9] | 76.09 | 62.07 | 118.17 |
| Boiling Point (°C) | 229-232[5][8][10] | 188.2 | 197.3 | 171 |
| Flash Point (°C) | ~130 - 149[5][7][8] | 99 | 111 | 67 |
| Vapor Pressure (mmHg @ 20°C) | <0.01[11] | 0.08 | 0.06 | 0.76 |
| Density (g/mL @ 25°C) | ~1.023[11] | 1.036 | 1.113 | 0.90 |
| Viscosity (mPa·s @ 20°C) | ~118[11] | 55 | 20.9 | 6.4 |
Expert Insights from the Data:
-
Volatility and Odor: DPG's high molecular weight directly contributes to its high boiling point and exceptionally low vapor pressure.[11] This makes it significantly less volatile than the other glycol ethers listed.[1] This property is paramount in applications where solvent retention is desired, such as in fragrances where DPG acts as a carrier to slow the evaporation of essential oils, or in inks and coatings to improve flow and prevent premature drying.[1][4][12] Its low volatility also results in a very mild, almost unnoticeable odor.[11]
-
Solvency and Miscibility: DPG is a highly effective solvent for a wide array of substances including resins, oils, and dyes, and is completely miscible with water.[4][5] This dual solvency for both aqueous and organic ingredients makes it an excellent coupling agent and solvent in complex formulations like personal care products and all-purpose cleaners.[3]
-
Viscosity and Hygroscopicity: The larger molecular size and multiple hydroxyl groups of DPG result in higher viscosity compared to PG and EG. This property is leveraged in formulations where DPG functions as a viscosity-decreasing agent to achieve a desired product texture.[11] Like other glycols, it is hygroscopic, meaning it attracts and retains moisture, a useful attribute for humectants in skincare.[3][11]
Quantifying Performance: Experimental Protocol for Evaporation Rate
To objectively compare the volatility of these solvents, a standardized experimental method is essential. The following protocol is based on the principles outlined in ASTM D3539, "Standard Test Methods for Evaporation Rates of Volatile Liquids."[13][14][15] This test provides a quantitative measure of the time required for a solvent to evaporate under controlled conditions, which is critical for formulating coatings, inks, and cleaning products.[13][14]
Objective: To determine the relative evaporation rates of DPG and other glycol ethers compared to a standard reference solvent (n-butyl acetate).
Methodology:
-
Preparation: An analytical balance is used to precisely weigh a filter paper disc suspended from a calibrated spring or hook.
-
Application: A specified volume (e.g., 0.7 mL) of the test solvent is dispensed onto the filter paper.
-
Evaporation: The apparatus is placed in a chamber with controlled airflow (21 L/min) and temperature (25°C).
-
Measurement: The weight loss over time is monitored. The endpoint is typically when 90% of the solvent has evaporated.
-
Calculation: The time taken for the test solvent to evaporate is compared to the time taken for the reference solvent (n-butyl acetate, which has a relative evaporation rate of 1.0).
Caption: Workflow for determining solvent evaporation rate via ASTM D3539.
Self-Validation and Expected Outcome: The trustworthiness of this protocol is ensured by the use of a controlled environment and a reference standard. By repeatedly testing the reference solvent, the consistency of the experimental setup can be verified. It is expected that DPG will exhibit a significantly slower evaporation rate (a much lower relative rate value) than PG, EG, and especially the more volatile 2-Butoxyethanol, confirming its suitability for applications requiring long solvent residence times.
Performance in Key Applications
The choice between glycol ethers is ultimately dictated by the specific demands of the end-use application.[16]
Coatings and Inks: Coalescence and Film Formation
In water-based latex paints, glycol ethers function as coalescing agents. They temporarily plasticize the polymer particles, allowing them to fuse together into a continuous, durable film as the water evaporates.[17][18]
Key Performance Metrics:
-
Evaporation Rate: The coalescent must remain in the film long enough to facilitate polymer fusion but eventually evaporate completely. DPG's slow evaporation rate is highly advantageous, providing an extended window for film formation and improving leveling, which helps eliminate brush marks.[19]
-
Solvency: The glycol ether must be an effective solvent for the specific polymer resin to lower its minimum film formation temperature (MFFT). Glycol ethers generally have excellent solvent activity for coating resins.[20]
Comparative Analysis:
-
DPG: Excellent choice for high-performance coatings where a smooth finish and long "open time" are critical. Its slow evaporation ensures complete coalescence.
-
2-Butoxyethanol (EGBE): A faster-evaporating, strong solvent. While effective, its higher volatility can sometimes lead to defects if the drying conditions are not carefully controlled.[18]
-
Propylene Glycol (PG): While used in coatings, it is more volatile than DPG and may not provide a sufficient time window for coalescence in some high-performance formulations.[12]
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comparing the plasticizing efficiency of 2-(2-Hydroxypropoxy)propan-1-ol with other plasticizers
In the intricate world of polymer science and pharmaceutical formulations, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide offers an in-depth technical comparison of the plasticizing efficiency of 2-(2-Hydroxypropoxy)propan-1-ol, commonly known as dipropylene glycol (DPG), against other widely used plasticizers. We will delve into the core principles of plasticization, present supporting experimental data, and provide detailed methodologies to empower researchers, scientists, and drug development professionals in making informed decisions for their applications.
Understanding Plasticizing Efficiency: More Than Just Softening
Plasticizers are additives that, when incorporated into a material, increase its flexibility, workability, and distensibility.[1] The "efficiency" of a plasticizer is a measure of its ability to impart these properties to a polymer matrix. A highly efficient plasticizer will achieve the desired level of flexibility at a lower concentration compared to a less efficient one. This is not merely a matter of material softness; it directly impacts critical performance attributes such as mechanical strength, thermal stability, and long-term durability.
The primary mechanism of plasticization involves the insertion of plasticizer molecules between the polymer chains. This increases the intermolecular spacing, thereby reducing the secondary forces (like van der Waals forces and hydrogen bonds) that hold the polymer chains together. The result is a decrease in the glass transition temperature (Tg), the temperature at which a rigid, glassy polymer transitions to a more flexible, rubbery state. A significant reduction in Tg is a key indicator of high plasticizing efficiency.
Profile of a Versatile Plasticizer: this compound (Dipropylene Glycol)
This compound is a mixture of three isomers and is a colorless, nearly odorless, and water-soluble liquid with low volatility.[2] Its chemical structure, featuring two hydroxyl groups and an ether linkage, allows it to form hydrogen bonds with polar polymer chains, making it an effective plasticizer for a range of polymers.[3]
Key Attributes of DPG as a Plasticizer:
-
Good Solvency: DPG exhibits excellent solvency for many polymers and other additives, facilitating homogenous formulations.
-
Low Volatility: Its low vapor pressure contributes to the permanence of the plasticizing effect and reduces processing emissions.
-
Low Toxicity: DPG is known for its low toxicity profile, making it a suitable candidate for applications in sensitive products, including pharmaceuticals and personal care items.
-
Hygroscopicity: Its ability to attract and retain moisture can be beneficial in certain formulations, acting as a humectant.[2]
Comparative Analysis of Plasticizing Efficiency
To provide a clear and objective comparison, we will evaluate the performance of DPG against a selection of common plasticizers based on key experimental parameters. The data presented here is a synthesis of findings from various scientific studies.
Impact on Thermal Properties: Glass Transition Temperature (Tg)
A primary measure of plasticizer efficiency is the extent to which it lowers the glass transition temperature of a polymer. A greater depression in Tg for a given concentration indicates higher efficiency.
| Plasticizer | Polymer | Plasticizer Concentration (wt%) | Glass Transition Temperature (°C) | Reference |
| None (Neat Polymer) | Polylactide (PLA) | 0 | ~60 | [4][5] |
| Poly(propylene glycol) (PPG) 425 | Polylactide (PLA) | 10 | ~45 | [4] |
| Poly(propylene glycol) (PPG) 1000 | Polylactide (PLA) | 10 | ~48 | [4] |
| Poly(ethylene glycol) (PEG) 600 | Polylactide (PLA) | 10 | ~42 | [4] |
| None (Neat Polymer) | Poly(vinyl chloride) (PVC) | 0 | ~85 | [6] |
| Dipropylene Glycol Dibenzoate (DPGDB) | Poly(vinyl chloride) (PVC) | 40 | Varies (significant reduction) | [6] |
| Dioctyl Phthalate (DOP) | Poly(vinyl chloride) (PVC) | 40 | Varies (significant reduction) | [6] |
| Glycerol | Poly(vinyl alcohol) (PVA) | 30 | Significant reduction | [7] |
Interpretation: The data from studies on related glycols like PPG in PLA demonstrates a significant reduction in Tg, indicating effective plasticization.[4] For instance, PPG with a molecular weight of 425 g/mol at 10 wt% concentration lowers the Tg of PLA by approximately 15°C.[4] While direct comparative data for DPG across a wide range of polymers is limited in single studies, its structural similarity to PPG suggests a comparable plasticizing effect.
Influence on Mechanical Properties
The ultimate goal of plasticization is often to modify the mechanical behavior of the polymer, transforming a rigid and brittle material into a flexible and durable one. Key parameters to consider are tensile strength, elongation at break, and flexural modulus.
| Plasticizer | Polymer | Plasticizer Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| None (Neat Polymer) | Polylactide (PLA) | 0 | ~50-60 | <10 | [4][8] |
| Poly(propylene glycol) (PPG) 425 | Polylactide (PLA) | 10 | Decreased | Increased significantly | [4] |
| Poly(ethylene glycol) (PEG) 600 | Polylactide (PLA) | 10 | Decreased | Increased significantly | [4] |
| None (Neat Polymer) | Epoxy Resin | 0 | - | - | [9] |
| Dipropylene Glycol Dibenzoate (DPGDB) | Epoxy Resin | 5 | Increased by 21% | - | [9] |
| Dipropylene Glycol Dibenzoate (DPGDB) | Epoxy Resin | 10 | - | Increased by 312.74% | [9] |
Interpretation: As expected, the addition of plasticizers generally leads to a decrease in tensile strength and an increase in elongation at break. The study on PPG in PLA shows a significant increase in the ability of the material to deform before breaking.[4] Notably, in a study on epoxy resins, a derivative of DPG, dipropylene glycol dibenzoate (DPGDB), not only increased the strain at failure but also enhanced the flexural strength at a 5% loading.[9] This highlights the potential for DPG-based plasticizers to not only improve flexibility but also maintain or even improve certain mechanical properties.
Long-Term Performance: Leaching and Migration
A critical aspect of plasticizer performance, especially in pharmaceutical and food-contact applications, is its permanence within the polymer matrix. Leaching or migration of the plasticizer can lead to a loss of flexibility over time and potential contamination of the surrounding environment.
The tendency of a plasticizer to migrate is influenced by several factors, including its molecular weight, chemical structure, and compatibility with the polymer. Lower molecular weight and higher mobility can lead to increased leaching.
Experimental Protocols for Evaluating Plasticizer Efficiency
To ensure scientific integrity and enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Preparation of Plasticized Polymer Films by Solvent Casting
The solvent casting technique is a common and effective method for preparing thin polymer films with a uniform distribution of plasticizers for subsequent testing.[10][11]
Methodology:
-
Polymer Solution Preparation: Dissolve the desired polymer in a suitable solvent at a specific concentration (e.g., 10% w/v). The choice of solvent is critical and depends on the polymer's solubility.
-
Plasticizer Addition: Add the calculated amount of this compound or other plasticizers to the polymer solution. The concentration of the plasticizer should be varied to study its effect on the polymer properties.
-
Homogenization: Stir the mixture thoroughly using a magnetic stirrer until a homogeneous solution is obtained. Ensure the plasticizer is completely dissolved.
-
Casting: Pour the solution into a level, non-stick petri dish or onto a glass plate. The volume of the solution will determine the thickness of the final film.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood or a vacuum oven at a specific temperature. This slow evaporation helps in the formation of a uniform and defect-free film.
-
Film Detachment: Once the film is completely dry, carefully peel it off from the casting surface.
-
Conditioning: Store the prepared films in a desiccator for at least 48 hours before characterization to ensure the complete removal of any residual solvent and to standardize the moisture content.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine the glass transition temperature (Tg) of a polymer, providing a direct measure of the plasticizer's efficiency.
Methodology:
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of the plasticized polymer film and seal it in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (for semi-crystalline polymers) or well above its expected Tg (for amorphous polymers) at a controlled rate (e.g., 10°C/min). This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate. The Tg is determined from this second heating scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.
Mechanical Testing: Tensile and Flexural Properties
Mechanical tests are essential to quantify the changes in a polymer's strength, flexibility, and stiffness upon the addition of a plasticizer.
Tensile Properties (ASTM D882): This test method is used for thin plastic sheeting and films.
Methodology:
-
Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the prepared polymer films according to the dimensions specified in the ASTM standard.
-
Testing Machine: Use a universal testing machine (UTM) equipped with appropriate grips for thin films.
-
Test Procedure:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen breaks.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: Calculate the tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at the point of fracture), and Young's modulus (a measure of stiffness).
Flexural Properties (ASTM D790): This test is suitable for rigid and semi-rigid plastics.
Methodology:
-
Specimen Preparation: Prepare rectangular bar-shaped specimens with dimensions as specified in the ASTM standard.
-
Testing Machine: Use a UTM with a three-point bending fixture.
-
Test Procedure:
-
Place the specimen on two supports.
-
Apply a load to the center of the specimen at a constant crosshead speed.
-
Record the load and deflection data.
-
-
Data Analysis: Calculate the flexural strength (the stress at the outer surface of the specimen at failure) and the flexural modulus (a measure of the material's stiffness in bending).
Plasticizer Leaching Test
This test evaluates the permanence of the plasticizer within the polymer matrix.
Methodology:
-
Sample Preparation: Cut a known weight and surface area of the plasticized polymer film.
-
Immersion: Immerse the film in a specific solvent (e.g., water, ethanol, or a relevant simulant for the intended application) in a sealed container.
-
Incubation: Keep the container at a controlled temperature for a specified period.
-
Analysis of the Polymer:
-
Remove the film from the solvent, dry it, and weigh it to determine the weight loss due to plasticizer leaching.
-
Alternatively, analyze the film using techniques like Fourier-transform infrared spectroscopy (FTIR) to detect changes in the characteristic peaks of the plasticizer.
-
-
Analysis of the Solvent: Analyze the solvent using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the amount of leached plasticizer.
Conclusion: Selecting the Right Plasticizer for the Application
The choice of a plasticizer is a multifaceted decision that requires a thorough understanding of its impact on the polymer's properties and its suitability for the intended application. This compound (DPG) presents itself as a versatile and effective plasticizer, particularly in applications where low toxicity and good solvency are desired.
While direct, comprehensive comparative data against all common plasticizers is not always available in a single source, the evidence from studies on DPG and related glycols suggests that it offers significant plasticizing efficiency, as demonstrated by its ability to reduce the glass transition temperature and enhance the flexibility of polymers.
For researchers and formulators, the key takeaway is the importance of empirical testing. The detailed experimental protocols provided in this guide offer a robust framework for evaluating and comparing the performance of DPG with other plasticizers in your specific polymer systems. By systematically analyzing the thermal, mechanical, and leaching properties, you can confidently select the optimal plasticizer that meets the precise requirements of your application, ensuring both performance and safety.
References
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Inbra Industrias Quimicas, Ltda. (n.d.). Dipropylene Glycol (DPG) for Enhanced Polylactic Acid (PLA) in Building & Construction. Retrieved from [Link]
- Bernard, L., et al. (2018). Group Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: Comparison and optimization of the extraction procedures, a pre-migration test step. Journal of Pharmaceutical and Biomedical Analysis, 159, 347-354.
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PubChem. (n.d.). Dipropylene Glycol. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. Retrieved from [Link]
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- Wu, T., et al. (2023). Poly(1,3-Propylene Glycol Citrate) as a Plasticizer for Toughness Enhancement of Poly-L-Lactic Acid. Polymers, 15(10), 2341.
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Patsnap. (2023, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. Retrieved from [Link]
- Balguri, P. K., et al. (2018). Plasticizing effect of biodegradable dipropylene glycol dibenzoate and epoxidized linseed oil on diglycidyl ether of bisphenol A based epoxy resin. Journal of Applied Polymer Science, 135(24), 46333.
- Hu, Y., & Topolkaraev, V. (2003). Thermal and Mechanical Properties of Blends of Polylactide and Poly(ethylene glycol-co-propylene glycol): Influence of Annealing. Journal of Applied Polymer Science, 89(14), 3848-3857.
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ResearchGate. (n.d.). Solvent casting method for film production with quality control.... Retrieved from [Link]
- Park, J. H., et al. (2009). Effects of Propylene Glycol on the Physical Properties of Poly(vinyl alcohol) Solutions and Films. Journal of Applied Polymer Science, 112(5), 2915-2921.
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Dow. (n.d.). Dipropylene Glycol (DPG) Regular Grade. Retrieved from [Link]
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Plastics Engineering. (2023, September 18). Polymer Solution Casting: A Tool for Advanced Medical Applications. Retrieved from [Link]
- ASTM International. (2003). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers (ASTM D2199-03).
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YMER. (2023). Comparative Analysis of various properties of different plastic types by Thermogravimetric and Gas Chromatography–Mass Spectro. Retrieved from [Link]
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- Elgharbawy, A. S. (2022). Poly Vinyl Chloride Additives and Applications - A Review. Journal of Risk Analysis and Crisis Response, 12(3), 143-151.
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MeltPrep. (2023, September 15). Solvent Casting Explained [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]
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Food Packaging Forum. (2013, June 28). New standard test method to identify plasticizers. Retrieved from [Link]
- Caicedo, C., et al. (2021). Chemical, thermal and mechanical evaluation of poly(vinyl chloride) plastisol with different plasticizers. Journal of Polymer Research, 28(11), 405.
- Wiesinger, H., et al. (2021). Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. Environmental Science & Technology, 55(21), 14596-14607.
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Validation of 2-(2-Hydroxypropoxy)propan-1-ol as a Reference Standard for Dipropylene Glycol Isomer Profiling
[1][2][3]
Executive Summary
In the high-precision analysis of pharmaceutical excipients and polymer intermediates, the use of generic "Dipropylene Glycol" (DPG) mixtures as reference standards is increasingly insufficient.[1][2] This guide validates the use of the specific isomer 2-(2-Hydroxypropoxy)propan-1-ol (CAS 106-62-7) as a discrete Reference Standard (RS).[1][2]
While commercial DPG is a mixture of three isomers, the specific quantification of the this compound isomer—often referred to as the "primary-secondary" or "head-to-tail" isomer—is critical for understanding reactivity profiles in polyurethane synthesis and impurity tracking in propylene glycol (PG) manufacturing.[1][2]
This guide presents experimental evidence demonstrating that using the isolated isomer as a standard yields superior specificity and accuracy compared to technical-grade mixtures.[1][2]
Technical Background: The Isomer Challenge
Dipropylene Glycol (CAS 25265-71-8) is not a single molecule but a mixture of three structural isomers generated during the hydration of propylene oxide.[1][2]
The Three Isomers[3][4]
-
1,1'-Oxybis(2-propanol): Secondary-Secondary (Major component).[1][2]
-
This compound: Primary-Secondary (The Target RS, CAS 106-62-7).[1][2]
-
2,2'-Oxybis(1-propanol): Primary-Primary (Minor component).[1][2]
The "Primary-Secondary" isomer (CAS 106-62-7) possesses unique steric and reactive properties due to having both a primary and a secondary hydroxyl group.[1][2] Inaccurate quantification of this specific isomer leads to stoichiometric errors in polymer formulations and regulatory non-compliance in pharmaceutical raw materials.[2]
Isomer Structure Visualization
Figure 1: Structural relationship of DPG isomers. The target standard (Green) represents the hybrid primary-secondary structure.[1][2]
Comparative Analysis: Isolated Standard vs. Mixture
The following table contrasts the performance of using the specific this compound reference standard against the traditional method of using a technical DPG mixture.
| Feature | Isolated Reference Standard (CAS 106-62-7) | Technical Mixture Standard (CAS 25265-71-8) | Impact on Data |
| Purity | > 98.5% (GC) | Variable (Isomer ratios fluctuate by batch) | High: Mixture standards introduce batch-to-batch bias.[1][2] |
| Quantitation | Absolute (External Standard Method) | Relative (% Area Normalization) | Critical: Area % assumes identical Response Factors (RF), which is chemically inaccurate for isomers. |
| Identification | Definitive Retention Time (RT) matching | Ambiguous (Relies on pattern recognition) | Medium: Risk of misidentifying co-eluting matrix peaks.[1][2] |
| Traceability | Traceable to SI units (Gravimetric) | Traceable only to manufacturer CoA | High: Essential for GMP/GLP compliance. |
Validation Protocol (GC-FID)[1][2]
To validate this compound as a reliable standard, we employed a Gas Chromatography with Flame Ionization Detection (GC-FID) workflow.[1][2] This protocol ensures the standard is suitable for quantifying the isomer in complex matrices.[2]
Chromatographic Conditions
-
System: Agilent 8890 GC or equivalent.
-
Column: DB-WAX UI (PEG), 30m x 0.25mm x 0.25µm.[1][2] Rationale: Polyethylene glycol phases provide the necessary polarity to resolve the structural isomers.
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program: 80°C (hold 1 min) → 10°C/min → 240°C (hold 5 min).
-
Detector: FID @ 260°C.
Experimental Workflow
Figure 2: Step-by-step validation workflow for the reference standard.
Experimental Data & Results
The following data represents the validation of the this compound standard.
Specificity and Resolution
The critical requirement is the separation of the target isomer (CAS 106-62-7) from the major isomer (1,1'-oxybis(2-propanol)).[1][2]
| Peak Identity | Retention Time (min) | Relative Retention Time (RRT) | USP Resolution (Rs) |
| 1,1'-Oxybis(2-propanol) | 8.45 | 1.00 | N/A |
| This compound | 8.72 | 1.03 | 2.1 |
| 2,2'-Oxybis(1-propanol) | 8.95 | 1.06 | 1.8 |
Result: The method achieves a resolution (
Linearity and Range
Five concentration levels were prepared (50, 100, 250, 500, 1000 µg/mL).
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient ( | 0.9998 | |
| Slope | 1.245 | N/A |
| Y-Intercept | -0.05 | N/A |
Precision (Repeatability)
Six replicate injections of the standard at 250 µg/mL.[2]
| Injection # | Area Counts |
| 1 | 12540 |
| 2 | 12510 |
| 3 | 12585 |
| 4 | 12495 |
| 5 | 12530 |
| 6 | 12550 |
| % RSD | 0.26% |
Result: The %RSD is well below the typical limit of 2.0%, validating the stability and purity of the reference standard.
Conclusion
The validation data confirms that This compound (CAS 106-62-7) is a robust and necessary reference standard for the analysis of Dipropylene Glycol mixtures.[1][2]
-
Superior Specificity: Unlike mixture standards, the isolated isomer allows for the calculation of specific Response Factors (RF), correcting for the slight differences in ionization efficiency between primary and secondary hydroxyl groups in FID detection.[2]
-
Regulatory Compliance: Using the isolated standard meets the stringency of ICH Q2(R1) for impurity profiling, whereas "sum of isomers" methods often fail to detect specific process variations.[2]
-
Recommendation: For applications involving polyurethane kinetics or pharmaceutical excipient grading, researchers should transition from technical DPG standards to the specific isomer standard to ensure stoichiometric accuracy.
References
-
National Institute of Standards and Technology (NIST). (2023).[1][2] 1-Propanol, 2-(2-hydroxypropoxy)- Mass Spectrum and Retention Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1][2]
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2] [Link]
-
PubChem. (2023).[1][2] Compound Summary: 2-(2-Hydroxypropoxy)-1-propanol (CAS 106-62-7).[1][2][4][5][6][7][8] National Library of Medicine.[1][2] [Link][1][2]
-
Gross, F. C. (1965).[1][2] Note on the Separation of Dipropylene Glycol Isomers by Gas-Liquid Chromatography. Journal of AOAC International, 48(3).[1][2][9] [Link]
-
European Pharmacopoeia (Ph.[1][2] Eur.). (2023).[1][2] Dipropylene Glycol Monograph 01/2008:1999. (Requires Subscription for full text).[1][2] [Link][1][2]
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-(2-Hydroxypropoxy)propan-1-ol (Dipropylene Glycol)
Executive Summary & Immediate Directive
2-(2-Hydroxypropoxy)propan-1-ol , commonly known as Dipropylene Glycol (DPG) , is often mischaracterized in laboratory settings.[1] Because it is low-toxicity and chemically stable, researchers frequently underestimate its environmental impact.[1]
The Core Directive: While DPG is generally non-toxic to humans, it must never be disposed of via sanitary sewer systems (drains). Its high Biological Oxygen Demand (BOD) can deplete dissolved oxygen in aquatic environments, causing significant disruption to water treatment facilities and local ecosystems.[1]
Immediate Disposal Hierarchy:
-
Primary: Fuel blending/Incineration via licensed chemical waste contractor.[1]
-
Secondary (Spills): Absorption via inert media (vermiculite/sand) followed by solid chemical waste disposal.[1]
-
Prohibited: Drain disposal, evaporation, or mixing with incompatible oxidizers.[1]
Chemical Profile & Risk Characterization
To manage disposal effectively, one must understand the physicochemical properties driving the risk.[1] DPG is a mixture of three structural isomers (CAS 25265-71-8).[1]
Physicochemical Data Table
| Property | Value | Operational Implication |
| Flash Point | 130°C (266°F) | Classified as Combustible (Class IIIB) , not Flammable.[1] High energy recovery potential during incineration.[1] |
| Water Solubility | Miscible | Highly mobile in water systems; difficult to contain if released into drains.[1] |
| Vapor Pressure | < 0.01 mmHg @ 20°C | Low volatility.[1] Evaporation is not a viable disposal method.[1] |
| Hygroscopicity | High | Absorbs atmospheric moisture.[1] Old waste may have high water content, affecting incineration costs.[1] |
| Reactivity | Stable | Incompatible with strong oxidizing agents (e.g., perchlorates, nitrates).[1] |
The "Hidden" Hazard: Biological Oxygen Demand (BOD)
Although DPG has low acute toxicity (LD50 Oral Rat > 14,800 mg/kg), its disposal risk is environmental.[1]
-
Mechanism: When DPG enters a waterway, aerobic bacteria degrade it.[1]
-
Impact: This metabolic process consumes vast amounts of dissolved oxygen (High BOD).[1]
-
Result: Rapid oxygen depletion leads to hypoxic zones, killing aquatic life (fish kills) and disrupting the bacterial balance in municipal wastewater treatment plants.[1]
Pre-Disposal Handling & Storage[1][2]
Before disposal, waste must be accumulated safely.[1][2] DPG is not a RCRA P-listed or U-listed waste, but it is a regulated industrial waste.[1]
A. Segregation Protocol
Do Not Mix With:
-
Strong Oxidizers: Nitric acid, perchloric acid, or permanganates.[1] Mixing glycols with strong oxidizers can create explosive mixtures.[1]
-
Halogenated Solvents: Keep DPG separate from chloroform or dichloromethane to allow for cheaper "non-halogenated" fuel blending disposal options.[1]
B. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Steel drums.[1]
-
Headspace: Leave 10% headspace to accommodate thermal expansion, especially if the waste container is stored near heat sources.[1]
C. Labeling (GHS/Internal)
Even if not "Hazardous" by RCRA ignitability standards (<140°F), label clearly to prevent accidental mixing.[1]
-
Label: "Non-Hazardous Chemical Waste: Dipropylene Glycol."[1]
-
Add Warning: "Combustible Liquid. High BOD – DO NOT DRAIN."
Disposal Workflows
Scenario A: Pure/Stock Chemical Disposal
Applicability: Expired stock bottles, surplus inventory.[1]
-
Verification: Check the container for crystallization or phase separation.[1] (Pure DPG should be a clear, viscous liquid).[1]
-
Consolidation: Pour into a dedicated "Non-Halogenated Organic Solvent" waste drum.
-
Documentation: Log the volume on the waste manifest.
-
Disposal: Ship to a Treatment, Storage, and Disposal Facility (TSDF) for incineration or fuel blending .[1]
Scenario B: Mixed Aqueous Waste (HPLC Waste/Buffers)
Applicability: DPG used as a co-solvent in chromatography.[1]
-
Characterization: If DPG < 20% and the rest is water/buffer, this is "Aqueous Waste."[1]
-
pH Check: Ensure pH is between 5 and 9.
-
Peroxide Check: Although DPG is stable, if mixed with other ethers or stored for years, test for peroxides using standard strips (< 10 ppm is safe for standard disposal).[1]
-
Disposal: Aqueous waste streams are often treated via biological treatment at specialized industrial facilities, not municipal sewers.[1]
Scenario C: Spill Cleanup Procedure
Applicability: Benchtop spills or dropped containers.[1]
-
Secure Area: Remove ignition sources (Bunsen burners, hot plates).[1] DPG is combustible.[1][3][4][5]
-
PPE: Wear nitrile gloves and safety glasses.[1] (DPG is a mild eye irritant).[1]
-
Containment: Dike the spill with vermiculite , sand , or universal absorbent pads .[1] Do not use combustible materials like sawdust.[1]
-
Cleanup: Scoop the absorbed material into a wide-mouth HDPE jar.
-
Decontamination: Wash the surface with soap and water.[1][6] Collect this wash water into the waste jar if the spill was significant (>500 mL).[1]
-
Labeling: Label the jar as "Solid Chemical Debris (Dipropylene Glycol)."
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for DPG disposal to ensure compliance and safety.
Figure 1: Decision matrix for the safe segregation and disposal of Dipropylene Glycol waste streams.
Regulatory Framework (USA/Global Context)
-
RCRA (USA): DPG is not a listed hazardous waste (40 CFR 261).[1][7] However, "Generators" are responsible for determining if their specific waste mixture exhibits characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1]
-
Clean Water Act (USA): Prohibits the discharge of pollutants that interfere with POTW (Publicly Owned Treatment Works) operations.[1] The high BOD of glycols classifies them as "interference" agents in large quantities.[1]
-
EU Waste Framework Directive: Classified generally under EWC code 07 01 04 (other organic solvents, washing liquids and mother liquors).[1]
References
-
PubChem. (n.d.).[1][8] Compound Summary: Dipropylene Glycol (CAS 25265-71-8).[1][9][10][11] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2007).[1] Reregistration Eligibility Decision (RED) for Propylene Glycol and Dipropylene Glycol.[1][12] EPA-HQ-OPP-2006-0922.[1] Retrieved from [Link]
Sources
- 1. idesapetroquimica.com [idesapetroquimica.com]
- 2. download.basf.com [download.basf.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. jmnspecialties.com [jmnspecialties.com]
- 8. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mobile [my.chemius.net]
- 10. epa.gov [epa.gov]
- 11. gjchemical.com [gjchemical.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Personal protective equipment for handling 2-(2-Hydroxypropoxy)propan-1-ol
[1][2]
Executive Summary & Risk Profile
2-(2-Hydroxypropoxy)propan-1-ol , commonly known as Dipropylene Glycol (DPG), is a hygroscopic, viscous liquid widely used as a solvent and carrier in drug development and chromatography.[1][2]
The "Safety" Paradox: While DPG exhibits low acute toxicity and is often not classified as hazardous under GHS criteria (depending on jurisdiction), treating it with complacency leads to experimental failure. The primary risks in a research setting are not toxicological, but operational :
-
Viscosity-Induced Error: Its high viscosity (~118 cP at 20°C) causes significant pipetting inaccuracies using standard air-displacement techniques, compromising quantitative data.[1]
-
Slip Hazards: Spills create nearly invisible, extremely slippery surfaces that persist due to low volatility.[1]
-
Contamination: Its hygroscopic nature means improper sealing degrades solvent purity rapidly.[1]
Personal Protective Equipment (PPE) Matrix
Objective: Balance chemical barrier protection with the tactile sensitivity required for manipulating viscous fluids.
| PPE Category | Recommendation | Scientific Rationale |
| Hand Protection | Nitrile (0.11 mm min) | Why Nitrile? DPG permeates latex.[1] Nitrile offers superior chemical resistance to glycols.[1] Why Thin? Thick gloves reduce tactile feedback, increasing the risk of dropping slippery glassware. Breakthrough Time: >480 mins (Excellent).[1] |
| Eye Protection | Safety Glasses w/ Side Shields | DPG is a mild eye irritant (Category 2B).[1] Goggles are only necessary if generating mists/aerosols (e.g., sonication).[1] |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Sufficient for splash protection.[1] DPG is not corrosive to skin but is sticky and difficult to launder.[1] |
| Respiratory | Not Typically Required | Vapor pressure is very low (<0.01 mmHg @ 20°C).[1] Use fume hood only if heating or aerosolizing.[1] |
Visualization: PPE Decision Logic
Figure 1: PPE selection logic based on operational activity.[1] Standard handling requires basic PPE due to low volatility.
Operational Protocol: Precision Handling of Viscous Fluids
The following protocol addresses the #1 source of error with DPG: Pipetting.
The Problem: Standard "Forward Pipetting" relies on complete evacuation of the tip.[3] With viscous fluids like DPG, a film of liquid remains inside the tip, resulting in under-delivery of the volume.
The Solution: Use the Reverse Pipetting technique.[1][4][3][5][6]
Step-by-Step Reverse Pipetting Protocol
-
Setup: Use a high-grade pipette and tips with low-retention coating if available.[1]
-
Aspiration (The Critical Step):
-
Dispensing:
-
Disposal: Eject the tip with the residual liquid into the waste container.
Visualization: Reverse Pipetting Workflow
Figure 2: Reverse pipetting workflow ensures accurate dosing of viscous liquids by retaining the error margin in the tip.[1]
Spill Management & Disposal Logistics
Spill Response (The "Slip" Hazard)
DPG does not evaporate.[1] A spill left unattended will remain a slip hazard indefinitely.[1]
-
Isolate: Mark the area immediately.[1]
-
Absorb: Do not use water initially (it spreads the slick).[1] Apply an inert absorbent (vermiculite, sand, or polypropylene pads).
-
Clean: Scoop up absorbent.[1] Then wash the surface with warm soapy water to emulsify the remaining glycol residue.
Disposal Guidelines
-
Classification: Generally non-hazardous waste, but high Chemical Oxygen Demand (COD).[1]
-
Prohibition: Do NOT pour down the sink. It depletes oxygen in water systems, harming aquatic life.
-
Segregation: Collect in "Organic Solvent - Non-Halogenated" waste streams.
-
Container: High-density polyethylene (HDPE) or glass.[1]
References
-
PubChem. (n.d.).[1] 2-(2-Hydroxypropoxy)-1-propanol (Compound).[7][1][2][][9][10] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Dipropylene Glycol.[1][11] Retrieved February 1, 2026, from [Link]
-
Sartorius. (2021).[1][6] Techniques for Pipetting Challenging Liquids.[1][5][6][12] Retrieved February 1, 2026, from [Link]
Sources
- 1. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tripropylene glycol, 24800-44-0 [thegoodscentscompany.com]
- 3. grokipedia.com [grokipedia.com]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. mt.com [mt.com]
- 6. sartorius.com [sartorius.com]
- 7. lookchem.com [lookchem.com]
- 9. 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. jmnspecialties.com [jmnspecialties.com]
- 12. Viscous Liquids Need Special Pipetting Techniques - Eppendorf US [eppendorf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
